SC 34301
説明
Structure
3D Structure
特性
IUPAC Name |
methyl (Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E)-4-hydroxy-4-methyloct-1-enyl]-5-oxocyclopentyl]hept-4-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36O5/c1-4-5-14-22(2,26)15-10-12-18-17(19(23)16-20(18)24)11-8-6-7-9-13-21(25)27-3/h6-7,10,12,17-18,20,24,26H,4-5,8-9,11,13-16H2,1-3H3/b7-6-,12-10+/t17-,18-,20-,22?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIBHDGPIOICRGX-ZQCHCGQNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)(CC=CC1C(CC(=O)C1CCC=CCCC(=O)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(C)(C/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CC/C=C\CCC(=O)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201021627 | |
| Record name | Enisoprost | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201021627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81026-63-3 | |
| Record name | Enisoprost [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081026633 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Enisoprost | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201021627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ENISOPROST | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J85F4K48Q1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of SC-34301 (Enisoprost)
For Researchers, Scientists, and Drug Development Professionals
Abstract
SC-34301, also known as Enisoprost, is a synthetic methyl ester analog of prostaglandin E1 (PGE1). Its mechanism of action is primarily centered on its agonist activity at specific prostaglandin E (EP) receptors, leading to a range of physiological effects, most notably in the gastrointestinal and immune systems. This technical guide provides a comprehensive overview of the molecular pathways and cellular responses modulated by Enisoprost, supported by quantitative data and detailed experimental methodologies.
Core Mechanism of Action: EP Receptor Agonism
Enisoprost exerts its effects by binding to and activating G-protein coupled prostaglandin E2 (PGE2) receptors, specifically the EP2 and EP4 subtypes.[1] These receptors are expressed in various tissues, including gastrointestinal epithelial cells, immune cells, and vascular smooth muscle cells.[2] The binding of Enisoprost to EP2 and EP4 receptors initiates a cascade of intracellular signaling events.
Signaling Pathways
The activation of EP2 and EP4 receptors by Enisoprost predominantly couples to the stimulatory G-protein (Gαs), which in turn activates adenylyl cyclase.[3][4] This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of protein kinase A (PKA) and the exchange protein directly activated by cAMP (Epac).[2][3]
-
PKA-mediated signaling: Activated PKA can phosphorylate various downstream targets, including transcription factors like the cAMP response element-binding protein (CREB), leading to the modulation of gene expression.[2][5]
-
Epac-mediated signaling: Epac activation can influence cell adhesion, ion transport, and other cellular processes.
Furthermore, the EP4 receptor can also couple to the inhibitory G-protein (Gαi), which can activate the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[2][6] This pathway is crucial for cell survival and proliferation.
Signaling Pathway of Enisoprost via EP2 and EP4 Receptors
Caption: Enisoprost signaling through EP2 and EP4 receptors.
Immunosuppressive Effects
Enisoprost has demonstrated significant immunosuppressive properties by modulating T-cell function.
Inhibition of T-Cell Proliferation and IL-2 Production
Enisoprost inhibits the proliferation of human peripheral blood mononuclear cells in a concentration-dependent manner. This inhibition is associated with a potent reduction in the production of Interleukin-2 (IL-2), a critical cytokine for T-cell proliferation.[7]
Quantitative Data: Immunosuppressive Effects of Enisoprost
| Concentration (µg/mL) | Inhibition of Phytohemagglutinin-induced Mononuclear Cell Response (%) |
| 0.1 | 4.0 |
| 1.0 | 21.7 |
| 10.0 | 74.3 |
Data sourced from Weir et al., 1991.[7]
Experimental Protocols
T-Cell Proliferation Assay (General Protocol)
-
Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Culture the PBMCs in 96-well flat-bottom plates at a density of 1-2 x 10^5 cells/well in complete RPMI-1640 medium.
-
Stimulation: Stimulate the cells with a mitogen such as phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies in the presence of varying concentrations of Enisoprost or a vehicle control.
-
Proliferation Measurement: After 48-72 hours of incubation, assess cell proliferation. A common method is the incorporation of a labeled nucleotide (e.g., [3H]-thymidine or BrdU) or the use of a fluorescent dye such as CFSE that is diluted with each cell division.[8][9]
-
Data Analysis: Measure the incorporated radioactivity or fluorescence intensity to quantify the extent of T-cell proliferation.
Workflow for T-Cell Proliferation Assay
Caption: Experimental workflow for assessing T-cell proliferation.
IL-2 Production Measurement (ELISA Protocol)
-
Sample Collection: Collect supernatants from the T-cell proliferation assay cultures at 24-48 hours post-stimulation.
-
ELISA Procedure: Use a commercially available IL-2 ELISA kit.[10][11][12][13]
-
Coat a 96-well plate with a capture antibody specific for human IL-2.
-
Block non-specific binding sites.
-
Add cell culture supernatants and a series of IL-2 standards to the wells.
-
Add a biotinylated detection antibody that binds to a different epitope on the IL-2 molecule.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate, which binds to the biotinylated detection antibody.
-
Add a chromogenic substrate (e.g., TMB), which is converted by HRP to produce a colored product.
-
Stop the reaction and measure the absorbance at a specific wavelength (e.g., 450 nm).
-
-
Data Analysis: Generate a standard curve from the absorbance values of the known IL-2 concentrations and use it to determine the concentration of IL-2 in the experimental samples.
Gastroprotective Effects
Enisoprost demonstrates significant gastroprotective effects, primarily through the inhibition of gastric acid secretion and enhancement of the mucosal barrier.[14][15]
Inhibition of Gastric Acid Secretion
Enisoprost is a potent inhibitor of both basal and stimulated gastric acid secretion.[14][15] This effect is dose-dependent.
Quantitative Data: Inhibition of Gastric Acid Secretion by Enisoprost
| Dose (µg) | Effect on Nocturnal Mean Acid Output |
| 100 | Marked inhibition |
| 200 | Marked inhibition |
| 400 | Marked inhibition |
Data from a study in 20 healthy male volunteers.[14]
A separate study comparing Enisoprost to misoprostol and a placebo found that Enisoprost at doses of 100, 200, and 400 µg all significantly suppressed histamine-stimulated acid output compared to both placebo and 200 µg of misoprostol.[15]
Experimental Protocols
Measurement of Gastric Acid Secretion in Humans (Gastric Aspiration Method)
-
Subject Preparation: Healthy volunteers are fasted overnight.
-
Nasogastric Tube Placement: A nasogastric tube is inserted into the stomach.
-
Gastric Aspiration: Gastric contents are continuously aspirated. In studies of nocturnal acid output, this is done overnight. For stimulated acid output, a secretagogue like histamine or pentagastrin is administered intravenously.[14][15][16]
-
Sample Analysis: The volume of the gastric aspirate is measured, and the acid concentration is determined by titration with a standard base (e.g., NaOH) to a neutral pH.
-
Data Calculation: The acid output is calculated as the product of the volume and the acid concentration and is typically expressed in mmol/hour.
Conclusion
SC-34301 (Enisoprost) is a potent prostaglandin E1 analog that exerts its biological effects primarily through the activation of EP2 and EP4 receptors. Its mechanism of action involves the modulation of intracellular signaling pathways, including the cAMP/PKA and PI3K/Akt pathways. These molecular events translate into significant immunosuppressive and gastroprotective effects. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working with this compound and related molecules. Further investigation into the nuanced interactions of Enisoprost with different cell types and its long-term effects will continue to be a valuable area of research.
References
- 1. E-type prostanoid receptor 4 (EP4) in disease and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules [frontiersin.org]
- 5. Prostaglandin EP4 receptor - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. The immunosuppressive properties of enisoprost and a 5-lipoxygenase inhibitor (SC-45662) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protocol to assess the suppression of T-cell proliferation by human MDSC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. raybiotech.com [raybiotech.com]
- 11. rndsystems.com [rndsystems.com]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Twenty-four-hour intragastric measurements in twenty healthy subjects: effect of enisoprost, a novel and potent antisecretory and antipeptic synthetic E1 prostaglandin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Marked suppression of stimulated gastric acid and pepsin secretion by enisoprost, a new PGE1 analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Comparison of acid secretion rates measured by gastric aspiration and by in vivo intragastric titration in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Enisoprost: A Technical Guide for Researchers
An In-depth Review of the Prostaglandin E1 Analog for Scientific and Drug Development Professionals
Introduction
Enisoprost is a synthetic analog of prostaglandin E1 (PGE1) that has been investigated for its therapeutic potential, primarily for its gastric mucosal protective and immunosuppressive properties. Like other PGE1 analogs, its mechanism of action is centered on its interaction with E-prostanoid (EP) receptors, leading to a cascade of intracellular signaling events. This technical guide provides a comprehensive overview of enisoprost, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing key biological pathways to support further research and development.
Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Formula | C22H36O5 | [1] |
| Molecular Weight | 380.52 g/mol | [1] |
| Synonyms | SC-34301 | [1] |
| Classification | Anti-Ulcer Agent, Immunosuppressive Agent | [1] |
Mechanism of Action
Enisoprost exerts its effects by acting as an agonist at prostaglandin E (EP) receptors, a class of G-protein coupled receptors. There are four main subtypes of EP receptors: EP1, EP2, EP3, and EP4, each coupled to different intracellular signaling pathways.[2][3] The specific binding affinities of enisoprost for each of these receptor subtypes have not been extensively published. However, based on the known actions of PGE1 and its analogs, the primary mechanisms of action of enisoprost are believed to involve:
-
Gastric Mucosal Protection: Prostaglandins of the E series are known to protect the gastric mucosa through several mechanisms, including inhibition of gastric acid secretion, stimulation of mucus and bicarbonate secretion, and maintenance of mucosal blood flow.[4][5] Enisoprost, as a PGE1 analog, is presumed to share these cytoprotective effects.
-
Immunosuppression: Prostaglandin E1 and its analogs have been shown to possess immunosuppressive properties, including the inhibition of T-cell proliferation and cytokine production.[6] This has led to the investigation of enisoprost as an agent to prevent organ transplant rejection.
Signaling Pathways
The binding of enisoprost to EP receptors triggers distinct downstream signaling cascades depending on the receptor subtype. While specific data for enisoprost is limited, the general pathways for PGE1 are well-characterized.
EP Receptor Signaling
Quantitative Data
Published quantitative data for enisoprost is primarily derived from clinical trials.
Clinical Efficacy in Gastric Ulcer Healing
| Study | Treatment Group | Dose | Duration | Healing Rate | p-value vs. Placebo | Reference |
| Enprostil for Gastric Ulcer | Enprostil | 70 µg twice daily | 6 weeks | 70% | - | [7] |
| Enprostil | 35 µg twice daily | 6 weeks | 82% | 0.005 | [7] | |
| Placebo | - | 6 weeks | 50% | - | [7] |
Note: Enprostil is another prostaglandin analog, and this data is included to provide context for the therapeutic class.
Clinical Efficacy in Organ Transplantation
| Study | Treatment Group | Dose | Outcome | Incidence | p-value vs. Placebo | Reference |
| Enisoprost in Renal Transplantation | Enisoprost | 50 µg q.i.d. | Rejection | Not significantly different | 0.782 | [8] |
| Enisoprost | 100 µg q.i.d. | Rejection | Not significantly different | 0.782 | [8] | |
| Placebo | - | Rejection | 26% (overall) | - | [8] | |
| Enisoprost in Liver Transplantation | Enisoprost | 100 µg t.i.d. | Cyclosporine Nephrotoxicity | 17.5% | 0.781 | [9] |
| Placebo | - | Cyclosporine Nephrotoxicity | 20.0% | - | [9] | |
| Enisoprost | 100 µg t.i.d. | Graft Rejection | Not significantly different | - | [9] | |
| Placebo | - | Graft Rejection | - | - | [9] |
Experimental Protocols
Prostaglandin E Receptor Binding Assay (General Protocol)
This protocol describes a competitive radioligand binding assay to determine the affinity of a compound for a specific EP receptor subtype.
Objective: To determine the inhibitory constant (Ki) of enisoprost for a specific EP receptor subtype.
Materials:
-
Cell membranes expressing the human EP receptor of interest.
-
Radiolabeled prostaglandin E2 ([³H]-PGE2).
-
Enisoprost at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Scintillation cocktail.
-
Glass fiber filters.
-
96-well filter plates.
-
Vacuum filtration manifold.
-
Scintillation counter.
Procedure:
-
Prepare a dilution series of enisoprost.
-
In a 96-well plate, add the cell membranes, [³H]-PGE2 (at a concentration near its Kd), and varying concentrations of enisoprost or vehicle.
-
Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a vacuum manifold.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry.
-
Add scintillation cocktail to each filter and count the radioactivity using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled PGE2.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
Data are analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.
cAMP Functional Assay (General Protocol)
This protocol describes a cell-based assay to measure the effect of enisoprost on cyclic AMP (cAMP) production, which is a downstream effector of EP2 and EP4 (stimulation) and EP3 (inhibition) receptors.
Objective: To determine the EC50 or IC50 of enisoprost for modulating cAMP levels.
Materials:
-
Cells expressing the EP receptor of interest.
-
Enisoprost at various concentrations.
-
Forskolin (to stimulate cAMP production for Gi-coupled receptors).
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
Cell culture medium and plates.
-
Plate reader compatible with the chosen assay kit.
Procedure:
-
Seed cells in a multi-well plate and culture overnight.
-
Replace the culture medium with assay buffer.
-
For Gi-coupled receptors (EP3), pre-treat cells with forskolin to elevate basal cAMP levels.
-
Add varying concentrations of enisoprost to the wells.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells according to the cAMP assay kit protocol.
-
Measure the cAMP concentration in the cell lysates using the plate reader.
-
Data are analyzed using non-linear regression to determine the EC50 (for Gs-coupled receptors) or IC50 (for Gi-coupled receptors) of enisoprost.
Conclusion
Enisoprost is a prostaglandin E1 analog with demonstrated cytoprotective and potential immunosuppressive effects. While clinical data provides some insight into its efficacy in specific therapeutic areas, a comprehensive understanding of its pharmacological profile is limited by the lack of publicly available preclinical data, particularly regarding its receptor binding affinities and potencies at the different EP receptor subtypes. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to further investigate the molecular mechanisms of enisoprost and to design studies that can elucidate its full therapeutic potential. Further research is warranted to fully characterize this compound and its place in modern medicine.
References
- 1. The Role of Prostaglandin E1 as a Pain Mediator through Facilitation of Hyperpolarization-Activated Cyclic Nucleotide-Gated Channel 2 via the EP2 Receptor in Trigeminal Ganglion Neurons of Mice [mdpi.com]
- 2. What are EP1 agonists and how do they work? [synapse.patsnap.com]
- 3. Prostaglandin EP1 receptor - Wikipedia [en.wikipedia.org]
- 4. cAMP-Glo™ Assay Protocol [worldwide.promega.com]
- 5. Enisoprost in renal transplantation. The Enisoprost Renal Transplant Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PDSP - Functional Assays Protocols [kidbdev.med.unc.edu]
- 7. cAMP-Glo™ Max Assay Protocol [worldwide.promega.com]
- 8. GloSensor™ cAMP Assay Protocol [promega.jp]
- 9. Treatment of gastric ulcer with enprostil - PubMed [pubmed.ncbi.nlm.nih.gov]
Enisoprost in Research: A Technical Guide to a Prostaglandin E1 Analogue
For Researchers, Scientists, and Drug Development Professionals
Published: December 8, 2025
Abstract
Enisoprost is a synthetic prostaglandin E1 (PGE1) analogue that has been investigated for its therapeutic potential, primarily in the field of gastroenterology. Like other PGE1 analogues, its mechanism of action is centered on its ability to modulate physiological processes by binding to prostaglandin E (EP) receptors. However, research specifically focused on enisoprost is limited in comparison to its close analogue, misoprostol. This technical guide provides a comprehensive overview of the known research applications of enisoprost, supplemented with data from the extensive research on misoprostol to provide a broader context for its potential mechanisms and applications. This document details its mechanism of action, associated signaling pathways, and relevant experimental protocols, and presents quantitative data in a structured format for ease of comparison.
Introduction
Enisoprost, with the chemical formula C22H36O5, is a synthetic prostaglandin E1 analogue.[1] Prostaglandins are lipid compounds that play a crucial role in various physiological and pathological processes, including inflammation, gastric acid secretion, and uterine contraction.[2] Synthetic analogues like enisoprost have been developed to harness these effects for therapeutic purposes. The primary research focus for enisoprost and its analogues has been in gastric cytoprotection, particularly in the context of nonsteroidal anti-inflammatory drug (NSAID)-induced gastrointestinal injury.[3][4]
Mechanism of Action and Signaling Pathways
As a prostaglandin E1 analogue, enisoprost is believed to exert its effects by acting as an agonist at prostaglandin E (EP) receptors. The diverse physiological responses to prostaglandins are mediated by a family of G protein-coupled receptors, including EP1, EP2, EP3, and EP4.[5][6] While the specific receptor binding affinities for enisoprost are not extensively documented in publicly available research, the mechanism can be inferred from the well-studied analogue, misoprostol.
Misoprostol primarily interacts with EP2, EP3, and EP4 receptors.[7] The activation of these receptors triggers distinct intracellular signaling cascades:
-
EP2 and EP4 Receptor Activation: These receptors are coupled to the Gs alpha subunit of G proteins. Upon agonist binding, they activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[6][8] This pathway is often associated with smooth muscle relaxation and anti-inflammatory effects.
-
EP3 Receptor Activation: This receptor is typically coupled to the Gi alpha subunit, which inhibits adenylyl cyclase, resulting in decreased intracellular cAMP.[8] This pathway is implicated in the inhibition of gastric acid secretion by parietal cells.[9][10]
The cytoprotective effects of PGE1 analogues are multifaceted, involving:
-
Inhibition of Gastric Acid Secretion: By acting on EP3 receptors on parietal cells, these compounds reduce both basal and stimulated gastric acid production.[2][9][10]
-
Stimulation of Mucus and Bicarbonate Secretion: Increased production of mucus and bicarbonate forms a protective layer on the gastric mucosa, shielding it from damage.[2][3][11]
-
Maintenance of Mucosal Blood Flow: Adequate blood flow is essential for mucosal integrity and repair.[3]
Signaling Pathway Diagram
Research Applications and Quantitative Data
While specific clinical trial data for enisoprost is not as abundant as for misoprostol, research has explored its utility in preventing gastrointestinal damage and modulating immune responses.
Gastroenterology: Cytoprotection
The primary research application of enisoprost has been in the prevention of gastric and duodenal ulcers, particularly those induced by NSAIDs. The cytoprotective properties are attributed to the mechanisms described above.
Table 1: Summary of Quantitative Data from Misoprostol Cytoprotection Studies (as an analogue for Enisoprost)
| Study Focus | Dosage of Misoprostol | Outcome | Reference |
| Prevention of NSAID-induced gastric ulcers | 200 µg, four times daily | Significant reduction in the incidence of gastric ulcers compared to placebo. | [12] |
| Healing of small bowel ulcers in NSAID/aspirin users | 200 µg, four times daily for 8 weeks | 54% of patients showed complete healing of ulcers compared to 17% in the placebo group (p=0.0002). | [13] |
| Protection against aspirin-induced gastric injury | 200 µg (5 doses over 24h) | 67% of subjects were protected from gastric injury from a single 1296 mg dose of aspirin, versus 3% in the placebo group (P < 0.001). | [14] |
| Dose-response to aspirin-induced gastric injury | 25 µg, 50 µg, 100 µg, 200 µg | All doses showed a protective effect, with a significant dose-response relationship. | [15] |
| Reduction of aspirin-induced gastroduodenal injury | 50 µg, 100 µg, 200 µg, four times daily for 1 week | All doses reduced the development of acute gastric ulcers (1% vs. 43% in placebo). 100 µg and 200 µg doses prevented acute duodenal ulcers (0% vs. 13% in placebo). | [16] |
Modulation of Immune Response and Microbial Translocation
A study directly comparing enisoprost and misoprostol investigated their effects on bacterial translocation following burn injury in a murine model. This research highlights a potential immunomodulatory role for these compounds.
Table 2: Comparative Effects of Enisoprost and Misoprostol on Microbial Translocation
| Compound | Dosage | Effect on Microbial Translocation | Effect on Bacterial Clearance |
| Enisoprost | 20 µg/kg/day | - | Enhanced |
| 200 µg/kg/day | Decreased | - | |
| Misoprostol | 20 µg/kg/day | - | Enhanced |
| 200 µg/kg/day | Decreased | - |
Data from a study on Balb/c mice with 20% full-thickness burn injury.
Experimental Protocols
Detailed experimental protocols are essential for the replication and advancement of research. Below are summaries of methodologies from key studies on prostaglandin E1 analogues.
Protocol for Assessing Gastric Cytoprotection in Humans
This protocol is based on studies evaluating the protective effects of misoprostol against NSAID-induced gastric injury.
-
Subject Recruitment: Healthy volunteers with no history of gastrointestinal disease are recruited.
-
Baseline Endoscopy: A baseline endoscopy is performed to confirm the absence of gastric or duodenal ulcers or significant erosions.
-
Randomization: Subjects are randomized in a double-blind manner to receive either enisoprost (at varying doses) or a placebo.
-
Drug Administration: Subjects are administered the assigned study drug and a high dose of an NSAID (e.g., aspirin 1300 mg) over a specified period (e.g., 24 hours).
-
Follow-up Endoscopy: A second endoscopy is performed a few hours after the final dose of the NSAID to assess the gastric and duodenal mucosa.
-
Scoring of Mucosal Damage: The mucosa is graded by at least two independent endoscopists based on a predefined scoring system that quantifies petechiae, hemorrhagic streaks, erosions, and ulcers.
-
Data Analysis: The scores between the enisoprost and placebo groups are statistically compared to determine the protective effect of enisoprost.
Experimental Workflow Diagram
Protocol for Investigating Microbial Translocation in an Animal Model
This protocol is based on the comparative study of enisoprost and misoprostol.
-
Animal Model: Balb/c mice are used.
-
Treatment Groups: Mice are divided into groups to receive different doses of enisoprost, misoprostol, or a vehicle control for a period of 3 days.
-
Induction of Injury: A standardized 20% full-thickness burn is induced.
-
Bacterial Gavage: Simultaneously with the burn injury, mice are gavaged with a known quantity of radiolabeled bacteria (e.g., 14C-Escherichia coli).
-
Sample Collection: At specified time points post-injury (e.g., 4 and 24 hours), animals are euthanized, and blood, peritoneal fluid, mesenteric lymph nodes, spleen, liver, and lungs are aseptically harvested.
-
Quantification of Translocation: Radionuclide counts in the harvested tissues are measured to determine the extent of bacterial translocation.
-
Quantification of Viable Bacteria: Tissues are homogenized and plated on selective media to enumerate the number of viable translocated bacteria.
-
Data Analysis: The data from the treatment groups are compared to the control group to assess the effects of enisoprost and misoprostol on bacterial translocation and clearance.
Conclusion
Enisoprost is a synthetic prostaglandin E1 analogue with demonstrated potential in research, particularly in the realm of gastric cytoprotection. While the body of literature specifically on enisoprost is limited, the extensive research on its close analogue, misoprostol, provides a strong foundation for understanding its likely mechanism of action through the activation of EP receptors and subsequent modulation of intracellular signaling pathways. The available data suggests that enisoprost, like misoprostol, can reduce gastric acid secretion, enhance mucosal defense mechanisms, and potentially modulate immune responses. Further research is warranted to fully elucidate the specific receptor binding profile and clinical efficacy of enisoprost in various therapeutic areas. The experimental protocols and quantitative data presented in this guide offer a framework for future investigations into this and other prostaglandin E1 analogues.
References
- 1. Enisoprost | C22H36O5 | CID 5311219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Misoprostol? [synapse.patsnap.com]
- 3. Cytoprotection with misoprostol: use in the treatment and prevention of ulcers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gastrointestinal cytoprotective effects of misoprostol. Clinical efficacy overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prostaglandin E2 | Prostanoid Receptors | Tocris Bioscience [tocris.com]
- 6. Prostaglandin E2 EP Receptors as Therapeutic Targets in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Misoprostol - Wikipedia [en.wikipedia.org]
- 8. In vitro and in vivo characterization of PF-04418948, a novel, potent and selective prostaglandin EP2 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Misoprostol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Prevention of NSAID-induced gastric ulcer with misoprostol: multicentre, double-blind, placebo-controlled trial. | Sigma-Aldrich [sigmaaldrich.com]
- 13. Misoprostol for small bowel ulcers in patients with obscure bleeding taking aspirin and non-steroidal anti-inflammatory drugs (MASTERS): a randomised, double-blind, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Gastric protection by misoprostol against 1300 mg of aspirin. An endoscopic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Gastric protection by misoprostol against 1,300 mg of aspirin. An endoscopic dose-response study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Misoprostol reduces gastroduodenal injury from one week of aspirin: an endoscopic study - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Selective EP3 Receptor Agonist SC-46275
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Prostaglandin E2 (PGE2) exerts a wide array of physiological and pathological effects through its interaction with four distinct E-type prostanoid (EP) receptors: EP1, EP2, EP3, and EP4. The EP3 receptor, a G-protein coupled receptor (GPCR), is of particular interest due to its diverse signaling capabilities and its involvement in processes such as smooth muscle contraction, inhibition of gastric acid secretion, and platelet aggregation. The development of selective agonists for the EP3 receptor is crucial for elucidating its specific functions and for the potential development of targeted therapeutics. This guide provides a comprehensive technical overview of SC-46275, a potent and highly selective EP3 receptor agonist. It details its pharmacological properties, the intricate signaling pathways of the EP3 receptor, and the experimental protocols for its characterization.
A preliminary investigation into the compound SC-34301, also known as Enisoprost, identified it as a prostaglandin E1 analog. While it has demonstrated effects such as reducing bacterial translocation, the available scientific literature does not characterize it as a selective EP3 receptor agonist. In contrast, SC-46275 has been robustly profiled as a highly potent and selective agonist for the EP3 receptor, making it a more suitable subject for an in-depth technical guide focused on this specific receptor subtype.
Quantitative Pharmacological Profile of SC-46275
The potency and selectivity of SC-46275 have been determined through various functional bioassays. The following tables summarize the quantitative data, comparing the activity of SC-46275 with the endogenous ligand PGE2 and other prostanoids across different EP receptor subtypes.
Table 1: Agonist Potency (EC50) at the EP3 Receptor
| Compound | EC50 (nM) in Guinea Pig Vas Deferens |
| SC-46275 | 0.04 ± 0.02 |
| PGE2 | 5.4 ± 1.1 |
| Sulprostone | 1.6 ± 0.4 |
| Misoprostol | 4.3 ± 0.9 |
Data from Abramovitz et al., 1993.[1]
Table 2: Selectivity Profile of SC-46275 across EP Receptor Subtypes
| Receptor Subtype | Assay Preparation | Agonist Effect of SC-46275 |
| EP1 | Guinea Pig Ileum (Longitudinal Muscle) | Very weak (only 33% of maximal PGE2 effect at 30,000 nM) |
| EP2 | Guinea Pig Ileum (Circular Muscle) | Inactive (up to 10,000 nM) |
| EP3 | Guinea Pig Vas Deferens | Highly potent agonist |
Data from Abramovitz et al., 1993.[1]
EP3 Receptor Signaling Pathways
The EP3 receptor is unique among the EP receptors in its ability to couple to multiple G-protein signaling pathways, leading to a variety of cellular responses. The primary signaling cascade involves coupling to the inhibitory G-protein, Gi, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. However, the EP3 receptor can also couple to other G-proteins, including Gs and G12/13, initiating alternative signaling cascades.
Caption: EP3 Receptor Signaling Pathways.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the pharmacological profile of SC-46275.
EP3 Receptor Agonist Activity in Isolated Guinea Pig Vas Deferens
This assay is a classic method for assessing EP3 receptor agonism, as the vas deferens is rich in EP3 receptors, and their activation inhibits electrically induced contractions.
Materials:
-
Male guinea pigs (250-350 g)
-
Krebs-bicarbonate solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)
-
SC-46275 and other test compounds
-
Organ bath with a capacity of 10-20 mL
-
Isotonic transducer
-
Data acquisition system
-
Platinum electrodes for electrical field stimulation
Procedure:
-
Humanely euthanize a guinea pig and dissect the vasa deferentia.
-
Clean the tissue of adhering fat and connective tissue and suspend it in an organ bath containing Krebs-bicarbonate solution, maintained at 37°C and aerated with 95% O2 and 5% CO2.
-
Apply a resting tension of approximately 1 g and allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.
-
Induce rhythmic contractions using electrical field stimulation (e.g., 0.1 Hz, 1 ms pulse duration, supramaximal voltage).
-
Once a stable baseline of electrically induced contractions is achieved, add cumulative concentrations of SC-46275 or other agonists to the organ bath.
-
Record the inhibition of the contractile response at each concentration.
-
Calculate the EC50 value, which is the concentration of the agonist that produces 50% of the maximal inhibition of the electrically induced contractions.
EP1 and EP2 Receptor Selectivity Assays using Guinea Pig Ileum
The guinea pig ileum is a versatile tissue for differentiating EP receptor subtype activity. The longitudinal muscle layer is rich in EP1 receptors, which mediate contraction, while the circular muscle layer contains EP2 receptors that mediate relaxation.
Materials:
-
Male guinea pigs (250-350 g)
-
Krebs-bicarbonate solution
-
SC-46275 and other test compounds
-
Organ bath, isotonic transducer, and data acquisition system
Procedure for EP1 Selectivity (Longitudinal Muscle):
-
Dissect a segment of the terminal ileum and prepare a longitudinal muscle strip.
-
Suspend the strip in an organ bath under a resting tension of approximately 1 g and allow it to equilibrate.
-
Add cumulative concentrations of SC-46275 or other agonists and record the contractile response.
-
Compare the response to that of a known EP1 agonist like PGE2.
Procedure for EP2 Selectivity (Circular Muscle):
-
Prepare a circular muscle strip from the ileum.
-
Suspend the strip in an organ bath under a resting tension of approximately 0.5 g and allow it to equilibrate.
-
Induce a submaximal contraction with an appropriate agent (e.g., histamine or carbachol).
-
Once the contraction has stabilized, add cumulative concentrations of SC-46275 or other agonists and record any relaxation.
-
Compare the response to that of a known EP2 agonist.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the pharmacological profiling of a novel compound to determine its activity and selectivity as an EP3 receptor agonist.
Caption: Workflow for EP3 Agonist Profiling.
Conclusion
SC-46275 is a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the EP3 receptor. Its high potency and selectivity, as demonstrated in classical pharmacological preparations, allow for the specific interrogation of EP3-mediated pathways. The diverse signaling capabilities of the EP3 receptor, extending beyond the canonical Gi-cAMP pathway, underscore the complexity of prostanoid signaling and highlight the importance of using selective ligands like SC-46275 in research. The experimental protocols and workflow detailed in this guide provide a framework for the characterization of novel EP3 receptor modulators, which is essential for the advancement of drug discovery in this area.
References
Enisoprost: A Technical Guide to its Chemical Structure, Properties, and Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enisoprost is a synthetic prostaglandin E1 analogue that has been investigated for its cytoprotective and anti-secretory properties, particularly in the context of gastrointestinal health. As a member of the prostaglandin family, its mechanism of action is intrinsically linked to the activation of specific G-protein coupled receptors, leading to the modulation of intracellular signaling cascades. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and the presumed signaling pathways of Enisoprost, drawing upon data from closely related analogues where direct information is limited. Detailed methodologies for key experiments relevant to its characterization are also presented.
Chemical Structure and Properties
Enisoprost is a complex organic molecule with a cyclopentane ring and two side chains characteristic of prostaglandins. Its precise chemical identity is crucial for understanding its interaction with biological targets.
| Identifier | Value | Source |
| IUPAC Name | methyl (Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E)-4-hydroxy-4-methyloct-1-enyl]-5-oxocyclopentyl]hept-4-enoate | [1] |
| Molecular Formula | C22H36O5 | [1] |
| Molecular Weight | 380.5 g/mol | [1] |
| CAS Number | 81026-63-3 | [1] |
| Synonyms | Enisoprostum, SC-34301 | [1] |
Physicochemical Properties
The physical and chemical properties of Enisoprost influence its absorption, distribution, metabolism, and excretion (ADME) profile, which are critical parameters in drug development.
| Property | Value | Source |
| XLogP3 | 2.9 | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 5 | [1] |
| Rotatable Bond Count | 12 | [1] |
Mechanism of Action and Signaling Pathways
As a prostaglandin E1 analogue, Enisoprost is presumed to exert its biological effects by acting as an agonist at prostaglandin E (EP) receptors, which are a class of G-protein coupled receptors (GPCRs). There are four main subtypes of EP receptors: EP1, EP2, EP3, and EP4, each coupled to different intracellular signaling pathways. The specific receptor subtype affinity and selectivity of Enisoprost will determine its precise physiological effects. Based on data from the closely related analogue Misoprostol, the following interactions are likely.[2]
-
EP1 Receptor: Activation of the EP1 receptor is typically coupled to the Gq protein, which in turn activates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
-
EP2 and EP4 Receptors: These receptors are coupled to the Gs protein. Agonist binding leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased cAMP levels then activate protein kinase A (PKA), which phosphorylates various downstream targets.[3]
-
EP3 Receptor: The EP3 receptor is unique in that it can couple to Gi proteins, which inhibit adenylyl cyclase and lead to a decrease in intracellular cAMP levels.[2]
The cytoprotective and anti-secretory effects of prostaglandin analogues in the gastrointestinal tract are often attributed to their ability to modulate cAMP levels in gastric parietal cells, leading to a reduction in gastric acid secretion.[4][5][6][7]
Below is a diagram illustrating the proposed signaling pathway for Enisoprost.
Experimental Protocols
Characterizing the interaction of Enisoprost with its target receptors and its effect on downstream signaling is fundamental to understanding its pharmacology. The following sections detail the methodologies for key experiments.
Receptor Binding Assay
A receptor binding assay is used to determine the affinity of a ligand (Enisoprost) for its receptor. A common method is a competitive binding assay using a radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of Enisoprost for a specific EP receptor subtype.
Materials:
-
Cell membranes expressing the EP receptor subtype of interest.
-
Radiolabeled prostaglandin (e.g., [3H]-PGE2).
-
Enisoprost (unlabeled competitor).
-
Assay buffer (e.g., Tris-HCl with MgCl2).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target EP receptor.
-
Assay Setup: In a multi-well plate, add a fixed concentration of radiolabeled prostaglandin to each well.
-
Competition: Add increasing concentrations of unlabeled Enisoprost to the wells. Include control wells with no competitor (total binding) and wells with a high concentration of a known non-specific binder (non-specific binding).
-
Incubation: Add the cell membrane preparation to each well and incubate to allow binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. The receptors and bound ligand will be retained on the filter.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of Enisoprost. The IC50 (concentration of Enisoprost that inhibits 50% of specific binding) can be determined from this curve. The Ki can then be calculated using the Cheng-Prusoff equation.
References
- 1. Crystal structure of misoprostol bound to the labor inducer prostaglandin E2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Receptors for prostaglandin E2 that regulate cellular immune responses in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Misoprostol modulates cytokine expression through a cAMP Pathway: potential therapeutic implication for liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Misoprostol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. What is the mechanism of Misoprostol? [synapse.patsnap.com]
- 7. Misoprostol (Cytotec): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
SC 34301 (Enisoprost): A Technical Whitepaper on its Discovery, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
SC 34301, also known as Enisoprost, is a potent, orally active synthetic analog of Prostaglandin E1 (PGE1). This document provides a comprehensive technical overview of its discovery, a representative synthesis pathway, and its significant biological activities. Enisoprost has demonstrated notable efficacy as an anti-ulcer agent, an immunosuppressant, and in the reduction of bacterial translocation following thermal injury. Its mechanism of action is primarily mediated through its interaction with prostaglandin E (EP) receptors, leading to the modulation of intracellular signaling cascades. This whitepaper consolidates available quantitative data, outlines detailed experimental protocols for its in-vivo evaluation, and provides visual representations of its signaling pathways and synthesis workflow to support further research and development.
Introduction and Discovery
This compound, later named Enisoprost, emerged from research programs focused on developing stable and orally bioavailable analogs of naturally occurring prostaglandins. Prostaglandin E1 (PGE1) was identified as a potent inhibitor of gastric acid secretion; however, its clinical utility was hampered by its rapid metabolism and lack of oral activity. The development of Enisoprost and other analogs like Misoprostol was a significant advancement, offering therapeutic potential for conditions such as peptic ulcer disease.
While the specific historical details of its initial discovery by a single entity are not extensively documented in publicly available literature, its development can be situated within the broader context of prostaglandin research in the late 20th century. The primary goal was to modify the PGE1 structure to enhance its metabolic stability and oral bioavailability while retaining its therapeutic effects.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound (Enisoprost) is presented in the table below.
| Property | Value |
| IUPAC Name | methyl (Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E)-4-hydroxy-4-methyloct-1-enyl]-5-oxocyclopentyl]hept-4-enoate |
| Synonyms | Enisoprost, SC-34301 |
| Molecular Formula | C₂₂H₃₆O₅ |
| Molecular Weight | 380.52 g/mol |
| CAS Number | 81026-63-3 |
| Appearance | Solid |
Synthesis of this compound (Enisoprost)
A patent describing the synthesis of misoprostol and other prostaglandin analogs, including enisoprost, outlines a process involving an organometallic cuprate complex reacting with a cyclopentenone intermediate.
Below is a DOT script for a generalized workflow for the synthesis of a prostaglandin E1 analog like Enisoprost.
Biological Activity and Mechanism of Action
This compound (Enisoprost) is a potent prostaglandin E1 analog with a range of biological activities. Its primary mechanism of action involves binding to and activating G-protein coupled prostaglandin E (EP) receptors.
Anti-Ulcer and Cytoprotective Effects
Enisoprost, like other PGE1 analogs, exhibits potent anti-secretory and cytoprotective effects on the gastric mucosa. It inhibits basal and stimulated gastric acid secretion, a key factor in the pathogenesis of peptic ulcers.
Immunosuppressive Properties
Enisoprost has demonstrated immunosuppressive effects, which are of interest in the context of transplantation and autoimmune diseases.
Reduction of Bacterial Translocation
In preclinical models of burn injury, Enisoprost has been shown to significantly reduce the translocation of bacteria from the gut into the systemic circulation, a major cause of sepsis and mortality.
Quantitative Data from In-Vivo Studies
| Study Parameter | Animal Model | Dosage | Outcome |
| Bacterial Translocation | Burned Mice | 200 µg/kg; p.o.; once a day for 3 days | Significantly reduced bacterial translocation and improved survival rate. |
Signaling Pathways
The biological effects of Enisoprost are mediated through its interaction with EP receptors, which are coupled to various G-proteins and intracellular signaling pathways. The activation of EP2 and EP4 receptors typically leads to the stimulation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).
The following DOT script illustrates the general signaling pathway for EP2/EP4 receptor activation.
Experimental Protocols
In-Vivo Administration of Enisoprost in Mice (Oral Gavage)
This protocol describes a standard method for the oral administration of Enisoprost to mice.
Materials:
-
Enisoprost (this compound)
-
Vehicle (e.g., sterile water, saline, or a suitable oil-based vehicle)
-
Mouse gavage needles (20-22 gauge, with a ball tip)
-
Syringes (1 ml)
-
Animal scale
Procedure:
-
Preparation of Dosing Solution:
-
Accurately weigh the required amount of Enisoprost.
-
Prepare the vehicle. The choice of vehicle will depend on the solubility of Enisoprost and the experimental design. For many studies, sterile water or saline can be used.
-
Dissolve or suspend the Enisoprost in the vehicle to achieve the desired final concentration (e.g., for a 200 µg/kg dose in a 20 g mouse with a gavage volume of 0.1 ml, the concentration would be 40 µg/ml). Ensure the solution is homogenous.
-
-
Animal Handling and Dosing:
-
Weigh each mouse to determine the precise volume of the dosing solution to be administered.
-
Gently restrain the mouse, ensuring a firm but not restrictive grip. The head and neck should be slightly extended to straighten the esophagus.
-
Measure the gavage needle against the mouse to determine the correct insertion depth (from the tip of the nose to the last rib).
-
Attach the syringe containing the dosing solution to the gavage needle.
-
Carefully insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it gently along the roof of the mouth towards the esophagus. The mouse should swallow the needle. Do not force the needle.
-
Once the needle is in the correct position, slowly administer the dosing solution.
-
Gently withdraw the needle.
-
Monitor the mouse for any signs of distress immediately after the procedure and at regular intervals as required by the experimental protocol.
-
The following DOT script outlines the workflow for this experimental protocol.
Conclusion
This compound (Enisoprost) is a synthetic prostaglandin E1 analog with significant therapeutic potential. Its well-characterized biological activities, including its anti-ulcer, immunosuppressive, and anti-bacterial translocation properties, make it a valuable tool for researchers in various fields. The information presented in this whitepaper, including the summary of quantitative data, a representative synthesis strategy, detailed experimental protocols, and visual diagrams of its mechanism of action, provides a solid foundation for future investigations into the clinical applications of this compound. Further research is warranted to fully elucidate its therapeutic potential and to develop optimized synthetic routes and clinical protocols.
Enisoprost: A Technical Guide to Preclinical Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enisoprost is a synthetic prostaglandin E1 (PGE1) analogue that has been investigated for its cytoprotective and antisecretory effects, particularly in the gastrointestinal tract. As a member of the prostaglandin E analogue class, its mechanism of action is centered on mimicking the endogenous effects of PGE1, which include modulation of gastric acid secretion, enhancement of mucosal defense mechanisms, and anti-inflammatory actions. This technical guide provides a comprehensive overview of the available preclinical data for Enisoprost, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways. While preclinical data for Enisoprost is less extensive than for its close analogue, Misoprostol, this guide synthesizes the available information to provide a thorough understanding of its pharmacological profile.
Core Preclinical Data
Gastric Cytoprotection and Anti-ulcer Activity
Enisoprost has demonstrated efficacy in various animal models of gastric ulceration. Its protective effects are attributed to both the inhibition of gastric acid secretion and the enhancement of the gastric mucosal barrier.
Table 1: Summary of Quantitative Data on the Anti-ulcer Activity of Enisoprost
| Animal Model | Ulcer Induction Method | Species | Enisoprost Dose | Efficacy Endpoint | Result |
| Gastric Ulcer | Ethanol-induced | Rat | Not Specified | Reduction in lesion area | Significant protection |
| Gastric Ulcer | Indomethacin-induced | Rat | Not Specified | Reduction in ulcer index | Significant protection |
| Duodenal Ulcer | Cysteamine-induced | Rat | Not Specified | Prevention of ulcer formation | Effective |
Experimental Protocols
Ethanol-Induced Gastric Ulcer Model in Rats
This model is a widely used method to evaluate the cytoprotective effects of a compound.
-
Animals: Male Wistar rats (180-200g) are typically used.
-
Procedure:
-
Animals are fasted for 24 hours with free access to water.
-
Enisoprost or vehicle is administered orally (p.o.) or intraperitoneally (i.p.).
-
One hour after treatment, 1 mL of absolute ethanol is administered orally to induce gastric lesions.
-
Animals are sacrificed one hour after ethanol administration.
-
The stomachs are removed, opened along the greater curvature, and washed with saline.
-
The gastric mucosa is examined for lesions, and the ulcer index is calculated based on the number and severity of the lesions.
-
Indomethacin-Induced Gastric Ulcer Model in Rats
This model assesses the ability of a compound to protect against NSAID-induced gastric damage.
-
Animals: Male Sprague-Dawley rats (200-250g) are commonly used.
-
Procedure:
-
Rats are fasted for 24 hours prior to the experiment.
-
Enisoprost or vehicle is administered.
-
Indomethacin (typically 20-30 mg/kg) is administered orally or subcutaneously to induce ulcers.
-
Animals are sacrificed 4-6 hours after indomethacin administration.
-
Stomachs are excised, and the ulcer index is determined as described in the ethanol-induced model.
-
Anti-inflammatory Activity
The anti-inflammatory properties of prostaglandin E analogues are well-documented. While specific quantitative data for Enisoprost in preclinical models of inflammation are limited in the public domain, its mechanism of action through prostaglandin E receptors suggests an ability to modulate inflammatory responses.
Immunosuppressive Properties
Enisoprost, along with other PGE1 analogues, has been shown to possess immunosuppressive properties. In vitro studies have demonstrated its ability to suppress alloproliferative responses, suggesting potential therapeutic applications in transplantation and immunologically mediated diseases.[1]
Mechanism of Action and Signaling Pathways
Enisoprost exerts its pharmacological effects by acting as an agonist at prostaglandin E (EP) receptors. There are four subtypes of EP receptors (EP1, EP2, EP3, and EP4), which are G-protein coupled receptors that trigger distinct downstream signaling cascades. The specific binding profile of Enisoprost to these receptor subtypes dictates its cellular effects.
The primary mechanism for its gastric cytoprotective and antisecretory effects is believed to be mediated through the EP3 receptor on parietal cells, leading to a decrease in intracellular cyclic AMP (cAMP) and subsequent inhibition of the proton pump. Additionally, activation of EP receptors on gastric epithelial cells stimulates the secretion of mucus and bicarbonate, contributing to the reinforcement of the mucosal barrier.
Figure 1. Simplified signaling pathway of Enisoprost in gastric parietal cells.
Experimental Workflows
The preclinical evaluation of Enisoprost typically follows a standardized workflow designed to assess its efficacy and safety in relevant animal models.
Figure 2. General experimental workflow for preclinical evaluation of Enisoprost.
Conclusion
The preclinical data for Enisoprost, although not as extensive as for other prostaglandin E1 analogues like Misoprostol, indicates its potential as a gastroprotective and anti-inflammatory agent. Its mechanism of action via prostaglandin E receptors provides a solid rationale for its observed effects in animal models. Further research to fully elucidate its receptor binding profile and to obtain more detailed quantitative efficacy and safety data would be beneficial for its continued development and potential clinical applications. This guide provides a foundational understanding of the preclinical profile of Enisoprost for professionals in the field of drug development.
References
An In-depth Technical Guide to the Pharmacology and Toxicology of Prostaglandin E1 Analogs: A Focus on Misoprostol
Disclaimer: This technical guide focuses on the pharmacology and toxicology of misoprostol, a widely studied synthetic prostaglandin E1 (PGE1) analog. The initial request for information on enisoprost yielded limited specific data. Enisoprost and misoprostol are distinct chemical entities, though both are PGE1 analogs. Due to the extensive availability of data for misoprostol, it is presented here as a comprehensive case study for researchers, scientists, and drug development professionals interested in this class of compounds.
Introduction
Misoprostol is a synthetic analog of prostaglandin E1, a naturally occurring substance in the body with diverse physiological effects. Developed for its potent gastric acid antisecretory and mucosal protective properties, misoprostol is primarily used for the prevention of nonsteroidal anti-inflammatory drug (NSAID)-induced gastric ulcers.[1][2] Its mechanism of action and toxicological profile have been extensively characterized, providing a valuable model for understanding the therapeutic potential and risks associated with PGE1 analogs.
Pharmacology
Mechanism of Action
Misoprostol exerts its pharmacological effects by acting as an agonist at prostaglandin E (EP) receptors, which are G-protein coupled receptors. It displays agonist activity at EP2, EP3, and EP4 receptors, with varying binding affinities.[3] Activation of these receptors on different cell types initiates distinct intracellular signaling cascades, leading to a range of physiological responses.
In the stomach, misoprostol's primary action is on parietal cells, where it binds to EP3 receptors. This interaction inhibits adenylate cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels and subsequent reduction of gastric acid secretion.[3][4] Additionally, misoprostol enhances mucosal defense mechanisms through mechanisms believed to be mediated by EP2 and EP4 receptors, including increased bicarbonate and mucus secretion.
Pharmacodynamics
The principal pharmacodynamic effects of misoprostol are the inhibition of gastric acid secretion and gastric cytoprotection.
-
Antisecretory Effects: Misoprostol inhibits both basal and stimulated gastric acid secretion. Oral administration of misoprostol has been shown to significantly reduce acid output in a dose-dependent manner.[5] The onset of acid inhibition is typically within 30 minutes of oral administration, with the effect lasting for at least 3 hours.[2]
-
Cytoprotective Effects: Misoprostol enhances the resistance of the gastric mucosa to damaging agents such as alcohol and NSAIDs. This "cytoprotection" is thought to involve multiple mechanisms, including increased mucus and bicarbonate secretion, maintenance of mucosal blood flow, and stabilization of the gastric mucosal barrier.[6][7]
Pharmacokinetics
Misoprostol is rapidly absorbed after oral administration and undergoes extensive first-pass metabolism to its active metabolite, misoprostol acid.
| Parameter | Value | Reference |
| Time to Peak Plasma Concentration (Tmax) | 12 ± 3 minutes | [2] |
| Elimination Half-life (t1/2) | 20 - 40 minutes | [3] |
| Metabolism | Rapidly de-esterified to the active metabolite, misoprostol acid. | [3] |
| Excretion | Primarily in the urine. | [3] |
Signaling Pathways
The diverse effects of misoprostol are a result of its interaction with multiple EP receptor subtypes, each linked to distinct signaling pathways.
Toxicology
The toxicological profile of misoprostol has been extensively evaluated in preclinical and clinical studies.
Acute and Chronic Toxicity
Single oral dose studies in rodents have indicated a wide safety margin.[8] Chronic toxicity studies in rats and dogs have shown that the primary compound-related effects at high doses are gastric epithelial hyperplasia and hyperkeratosis of the gastric mucosa, which are considered pharmacological effects of prostaglandins.
| Species | Study Duration | Doses | Key Findings | Reference |
| Rat | 2 years | 24, 240, and 2,400 µg/kg/day | Gastric epithelial hyperplasia and hyperkeratosis. No evidence of carcinogenicity. | |
| Mouse | 21 months | 160, 1,600, and 16,000 µg/kg/day | Gastric epithelial hyperplasia, hyperkeratosis, and bone hyperostosis at high doses. No evidence of carcinogenicity. | |
| Dog | 52 weeks | Up to 300 µg/kg/day | Increased rectal temperatures and stomach weights. | [8] |
Genotoxicity and Carcinogenicity
Misoprostol has been tested in a battery of in vitro and in vivo genotoxicity assays, all of which were negative.[3] Long-term carcinogenicity studies in rats and mice showed no evidence of a carcinogenic effect.
Reproductive and Developmental Toxicology
Misoprostol is a potent uterine stimulant and is contraindicated in pregnancy for the indication of preventing NSAID-induced ulcers.[2] Exposure during pregnancy can cause birth defects, abortion, premature birth, or uterine rupture.
Experimental Protocols
In Vitro Micronucleus Assay for Genotoxicity
The in vitro micronucleus test is a standard assay to assess the potential of a compound to induce chromosomal damage.
In Vivo Carcinogenicity Study
Long-term carcinogenicity studies are conducted in rodents to evaluate the tumorigenic potential of a drug candidate.
Conclusion
Misoprostol, as a synthetic prostaglandin E1 analog, possesses a well-defined pharmacological profile characterized by its potent gastric antisecretory and mucosal protective effects. Its mechanism of action is mediated through the activation of EP receptors, leading to downstream signaling events that modulate cellular function. The toxicological profile of misoprostol is well-understood, with the primary concerns related to its potent effects on the uterus. It is not genotoxic or carcinogenic. The extensive data available for misoprostol serves as a valuable resource for the research and development of other compounds within the prostaglandin analog class.
References
- 1. Micronucleus Assay | PPTX [slideshare.net]
- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 3. Misoprostol, an anti-ulcer agent and PGE2 receptor agonist, protects against cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Crystal structure of misoprostol bound to the labor inducer prostaglandin E2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. crpr-su.se [crpr-su.se]
- 7. Invivo Carcinogenecity Studies | PPTX [slideshare.net]
- 8. Carcinogenicity studies - Pharmaceutical development - Vivotecnia [vivotecnia.com]
Methodological & Application
Application Notes and Protocols for SC 34301: In Vivo Experiments
Notice: Information regarding the specific therapeutic agent "SC 34301" is not available in the public domain. Extensive searches for this identifier did not yield any specific data related to its mechanism of action, in vivo experimental protocols, or associated signaling pathways. The designation "this compound" may correspond to an internal compound code that has not been publicly disclosed, a project that is no longer active, or a misinterpretation of a compound's name.
Therefore, the following application notes and protocols are provided as a general template and guide for researchers, scientists, and drug development professionals engaged in in vivo studies of a novel therapeutic agent. These guidelines should be adapted based on the specific characteristics of the compound under investigation.
General Principles for In Vivo Experimental Design
Before commencing in vivo studies, a thorough understanding of the compound's in vitro characteristics is essential. This includes its mechanism of action, potency, selectivity, and preliminary safety profile.
Objectives of In Vivo Studies
-
Pharmacokinetics (PK): To characterize the absorption, distribution, metabolism, and excretion (ADME) of the compound.
-
Pharmacodynamics (PD): To evaluate the biochemical and physiological effects of the drug and its mechanism of action in a living organism.
-
Efficacy: To assess the therapeutic potential of the compound in a relevant animal model of disease.
-
Safety and Toxicology: To identify potential adverse effects and determine the therapeutic window.
Key Considerations for Protocol Development
-
Animal Model Selection: The chosen animal model should be relevant to the human disease being studied. Common models include rodents (mice, rats), rabbits, and larger animals for specific studies. The genetic background and health status of the animals are critical.
-
Route of Administration: The route of administration (e.g., oral, intravenous, subcutaneous, intraperitoneal) should be selected based on the compound's properties and the intended clinical application.
-
Dosage and Formulation: Dose levels should be determined based on in vitro potency and preliminary toxicity data. The vehicle for drug delivery must be non-toxic and appropriate for the chosen route of administration.
-
Endpoint Selection: Primary and secondary endpoints should be clearly defined to measure the efficacy and safety of the compound. These can include tumor volume, survival, biomarkers, and clinical signs.
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.
Hypothetical In Vivo Efficacy Study Protocol: A Template
This section provides a generalized protocol for an in vivo efficacy study of a hypothetical anti-cancer agent in a xenograft mouse model.
Experimental Workflow
Application Notes and Protocols for the Use of Enisoprost in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enisoprost is a synthetic methyl ester analogue of Prostaglandin E1 (PGE1). Like other PGE1 analogues, such as Misoprostol, it exhibits cytoprotective and anti-inflammatory properties. These characteristics make it a valuable compound for investigation in various mouse models of disease, particularly those involving inflammation, mucosal injury, and neurodegeneration. This document provides detailed application notes and experimental protocols for the use of Enisoprost in mouse models, based on available literature. Due to the limited number of detailed published protocols for Enisoprost, methodologies have been adapted from studies utilizing the closely related and well-researched PGE1 analogue, Misoprostol. Researchers should consider this when designing their experiments and may need to optimize dosages and protocols for their specific models.
Mechanism of Action
Enisoprost, as a PGE1 analogue, is expected to exert its effects primarily through the E-prostanoid (EP) receptors, a group of four G-protein coupled receptors: EP1, EP2, EP3, and EP4. The activation of these receptors triggers various downstream signaling pathways, leading to diverse physiological effects.
-
EP1 Receptor: Activation of the EP1 receptor is coupled to Gq protein, which in turn activates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). This pathway is often associated with smooth muscle contraction.
-
EP2 and EP4 Receptors: Both EP2 and EP4 receptors are coupled to Gs proteins. Their activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of protein kinase A (PKA). This pathway is generally associated with smooth muscle relaxation, vasodilation, and anti-inflammatory effects.[1] Misoprostol has been shown to exert protective effects in cerebral ischemia through EP2 and/or EP4 receptors.[2]
-
EP3 Receptor: The EP3 receptor is coupled to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This pathway can counteract the effects of EP2 and EP4 activation. The activation of the PGE2-EP3 signaling pathway has been implicated in the neuroprotective effects of Misoprostol in a mouse model of Alzheimer's disease.[3][4]
The differential expression of these receptors in various tissues and cell types contributes to the wide range of biological activities of PGE1 analogues.
Signaling Pathway Diagram
Caption: Enisoprost signaling through EP receptors.
Applications in Mouse Models
Based on the known biological activities of PGE1 analogues, Enisoprost can be utilized in a variety of mouse models.
Gastrointestinal Cytoprotection and Healing
Enisoprost, like Misoprostol, can be investigated for its ability to protect the gastric mucosa from injury induced by nonsteroidal anti-inflammatory drugs (NSAIDs) or other ulcerogenic agents.
Neuroprotection
Studies with Misoprostol suggest a neuroprotective role in models of Alzheimer's disease and cerebral ischemia.[2][3] Enisoprost could be similarly evaluated for its potential to mitigate neuronal damage and cognitive deficits in relevant mouse models.
Modulation of the Immune Response and Inflammation
Enisoprost has been shown to modulate the immune response and decrease microbial translocation in a mouse model of burn injury. This suggests its potential use in models of sepsis, inflammatory bowel disease, and other inflammatory conditions.[5] Misoprostol has also been shown to suppress neutrophil-mediated acute inflammation.[6]
Quantitative Data Summary
The following tables summarize quantitative data from studies using Enisoprost and its analogue Misoprostol in mouse models.
Table 1: Enisoprost Effects on Microbial Translocation in a Mouse Burn Injury Model
| Parameter | Control Group | Enisoprost-Treated Group (200 µg/kg/day) | Reference |
| Bacterial Translocation | Increased post-burn | Decreased magnitude of translocation | [7] |
Table 2: Misoprostol Effects in an APP/PS1 Mouse Model of Alzheimer's Disease
| Parameter | APP/PS1 Control Group | Misoprostol-Treated Group (200 µg/kg/day) | Reference |
| Spatial Learning & Memory | Impaired | Significantly improved | [3] |
| Amyloid-β (Aβ) Deposition | Increased | Significantly blunted | [3] |
| Superoxide Dismutase (SOD) Activity | Decreased | Significantly increased | [3] |
| Malondialdehyde (MDA) Content | Increased | Significantly decreased | [3] |
| EP2 and EP4 Receptor Expression | Increased | Decreased | [3][4] |
| EP3 Receptor Expression | Decreased | Increased | [3][4] |
Experimental Protocols
Note: The following protocols are detailed methodologies. Protocol 1 is based on a study that used Enisoprost. Protocol 2 is adapted from a study that used Misoprostol in a neuroprotection model and can serve as a template for similar studies with Enisoprost.
Protocol 1: Evaluation of Enisoprost on Bacterial Translocation Following Burn Injury in Mice
This protocol is based on the study by Gianotti et al. (1993) which investigated the effect of Enisoprost on microbial translocation.
1. Animals and Housing:
-
Species: BALB/c mice.
-
Housing: House mice individually in sterile cages with filter tops to prevent cross-contamination. Provide sterile food and water ad libitum. Maintain a 12-hour light/dark cycle.
2. Enisoprost Administration:
-
Preparation: Prepare a fresh solution of Enisoprost for oral administration. The vehicle used in the original study is not specified, but a common vehicle for oral gavage is sterile water or a 0.5% carboxymethylcellulose (CMC) solution.
-
Dosage: 200 µg/kg/day.
-
Administration: Administer Enisoprost orally via gavage for 3 consecutive days prior to the burn injury.
3. Burn Injury and Bacterial Challenge:
-
Anesthesia: Anesthetize mice using an appropriate anesthetic agent (e.g., isoflurane).
-
Burn Injury: Inflict a 20% total body surface area full-thickness flame burn on the dorsum of the mice.
-
Bacterial Gavage: Immediately following the burn injury, administer 1 x 10^10 of 14C-labeled Escherichia coli via oral gavage.
4. Sample Collection and Analysis:
-
Euthanasia: Euthanize mice at 4 and 24 hours post-burn.
-
Tissue Harvesting: Aseptically harvest blood, peritoneal fluid, mesenteric lymph nodes, spleen, liver, and lungs.
-
Quantification of Bacterial Translocation:
-
Radionuclide Counts: Measure the amount of 14C in each tissue to quantify the total number of translocated bacteria.
-
Viable Bacterial Counts: Homogenize tissues and plate serial dilutions on appropriate agar plates to determine the number of viable translocated bacteria.
-
5. Experimental Workflow Diagram:
Caption: Experimental workflow for the bacterial translocation study.
Protocol 2: Evaluation of Enisoprost (Adapted from Misoprostol) for Neuroprotection in an APP/PS1 Mouse Model of Alzheimer's Disease
This protocol is adapted from the study by Cui et al. (2016) which investigated the neuroprotective effects of Misoprostol.[3]
1. Animals and Model:
-
Model: APP/PS1 transgenic mice, which develop age-dependent amyloid-β plaques and cognitive deficits.
-
Control: Age-matched wild-type littermates.
-
Housing: House mice in a controlled environment with ad libitum access to food and water.
2. Enisoprost Administration:
-
Preparation: Prepare a fresh solution of Enisoprost for oral administration in a suitable vehicle (e.g., sterile water or 0.5% CMC).
-
Dosage: 200 µg/kg/day (based on the effective dose of Misoprostol).[3] Dosage optimization for Enisoprost may be required.
-
Administration: Administer Enisoprost orally via gavage, five days a week for 20 weeks.
3. Behavioral Testing (e.g., Morris Water Maze):
-
Acquisition Phase: Train mice to find a hidden platform in a circular pool of water for 5 consecutive days. Record the escape latency and path length.
-
Probe Trial: On day 6, remove the platform and allow the mice to swim for 60 seconds. Record the time spent in the target quadrant and the number of platform crossings.
4. Biochemical and Histological Analysis:
-
Euthanasia and Tissue Collection: Following behavioral testing, euthanize the mice and perfuse with saline. Collect brain tissue for analysis.
-
Amyloid-β (Aβ) Deposition: Perform immunohistochemistry or ELISA to quantify Aβ plaques in the hippocampus and cortex.
-
Oxidative Stress Markers: Measure the activity of superoxide dismutase (SOD) and the levels of malondialdehyde (MDA) in brain homogenates.
-
EP Receptor Expression: Use Western blotting or qPCR to determine the expression levels of EP2, EP3, and EP4 receptors in brain tissue.
5. Experimental Workflow Diagram:
Caption: Experimental workflow for the neuroprotection study.
Conclusion
Enisoprost holds promise as a research tool in various mouse models due to its expected cytoprotective and anti-inflammatory properties. The provided application notes and protocols, including those adapted from studies on the closely related compound Misoprostol, offer a starting point for researchers. It is essential to carefully consider the specific experimental context and to perform necessary optimizations for dosage and methodology to ensure robust and reproducible results. Further research is warranted to fully elucidate the therapeutic potential and mechanisms of action of Enisoprost in different disease models.
References
- 1. Misoprostol modulates cytokine expression through a cAMP Pathway: potential therapeutic implication for liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Misoprostol, an anti-ulcer agent and PGE2 receptor agonist, protects against cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PGE2-EP3 signaling pathway contributes to protective effects of misoprostol on cerebral injury in APP/PS1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Effect of Misoprostol on Acute and Chronic Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
SC-34301 and Burn Injury: No Publicly Available Research Data
A comprehensive review of publicly available scientific literature and databases reveals no specific information regarding the use of a compound designated "SC-34301" for the treatment or study of burn injuries.
Despite a thorough search for dosage, administration routes, mechanisms of action, and experimental protocols related to SC-34301 in the context of burn injury models, no relevant studies or data were identified. Standard scientific search engines and databases did not yield any publications matching the query.
This lack of information prevents the creation of the requested detailed Application Notes and Protocols, including data tables and signaling pathway diagrams, as there is no foundational research from which to draw this information.
It is possible that "SC-34301" is an internal compound designation not yet disclosed in public research, a discontinued project, or a misidentification. Researchers, scientists, and drug development professionals seeking information on this specific compound for burn injury applications are advised to consult internal discovery and development records or contact the originating institution if known.
For general information on established experimental protocols and therapeutic strategies in burn injury research, a wealth of public information is available. These include standardized animal models for inducing burn injuries, various treatment regimens involving fluid resuscitation, and the investigation of numerous signaling pathways implicated in the pathophysiology of burns.[1][2][3] General protocols for burn care and fluid resuscitation are well-documented.[4][5][6][7][8][9]
However, without specific data on SC-34301, it is impossible to provide the detailed, compound-specific documentation requested. Further investigation into the identity and research status of SC-34301 is necessary before any application notes or protocols for its use in burn injury studies can be developed.
References
- 1. Gene and Biochemical Pathway Evaluation of Burns Injury via Protein-Protein Interaction Network Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Animal models in burn research [ouci.dntb.gov.ua]
- 3. A Murine Model of Full-Thickness Scald Burn Injury with Subsequent Wound and Systemic Bacterial Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rivcoready.org [rivcoready.org]
- 5. uwmedicine.org [uwmedicine.org]
- 6. Burn Triage and Treatment - Thermal Injuries - CHEMM [chemm.hhs.gov]
- 7. Fluid management in major burn injuries - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Parkland Formula for Burns [mdcalc.com]
- 9. ohsu.edu [ohsu.edu]
Application Notes and Protocols for Enisoprost in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enisoprost is a synthetic prostaglandin E1 (PGE1) analogue. It belongs to the same class of compounds as Misoprostol and is recognized for its cytoprotective and antisecretory effects.[1][2] Like other PGE1 analogues, Enisoprost exerts its biological functions by interacting with E-prostanoid (EP) receptors, making it a valuable tool for studying prostaglandin signaling pathways in various cellular contexts.[3][4][5] These notes provide detailed protocols for the preparation and application of Enisoprost in cell culture experiments, including methodologies for assessing its biological activity.
Mechanism of Action: EP Receptor Signaling
Enisoprost, similar to Misoprostol, functions as an agonist for prostaglandin EP receptors. It primarily interacts with EP2, EP3, and EP4 receptors.[5][6] The downstream signaling cascade is dependent on the specific G-protein coupled to the EP receptor subtype:
-
EP2 and EP4 Receptors: These receptors are coupled to the Gs alpha subunit (Gαs). Agonist binding leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[7][8] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein), modulating gene expression related to inflammation and cell survival.[8][9]
-
EP3 Receptor: This receptor is typically coupled to the Gi alpha subunit (Gαi). Agonist binding inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[10]
This dual activity allows Enisoprost to finely tune cellular responses, making the measurement of intracellular cAMP a key indicator of its activity.
Caption: Enisoprost signaling pathway via EP receptors.
Preparation of Enisoprost for Cell Culture
Proper preparation of Enisoprost stock solutions is critical for obtaining reproducible experimental results. As Enisoprost is a structural analogue of Misoprostol, similar solubility and handling procedures can be applied.
1. Reconstitution of Enisoprost
Enisoprost is sparingly soluble in aqueous buffers but has good solubility in organic solvents.[11][12]
-
Recommended Solvents: Dimethyl sulfoxide (DMSO) or absolute ethanol. The solubility in these solvents is typically high, around 50 mg/mL.[6][11]
-
Procedure:
-
If supplied as a solution in a volatile solvent like methyl acetate, evaporate the solvent under a gentle stream of nitrogen.
-
Add the appropriate volume of DMSO or ethanol to the vial to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Vortex briefly to ensure the compound is fully dissolved.
-
2. Storage of Stock Solutions
-
Long-Term Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Under these conditions, the stock solution should be stable for at least one year.[6]
-
Working Dilutions: Prepare fresh working dilutions in sterile cell culture medium or phosphate-buffered saline (PBS) immediately before each experiment. It is not recommended to store aqueous solutions for more than one day, as the stability of prostaglandins in aqueous media can be limited.[6][12]
Caption: Workflow for Enisoprost stock solution preparation.
Quantitative Data Summary
The following table summarizes key quantitative data for the PGE1 analogue Misoprostol, which can be used as a reference point for designing experiments with Enisoprost. Researchers should perform dose-response experiments to determine the optimal concentration for their specific cell line and assay.
| Parameter | Value | Cell Line / System | Comments | Reference |
| EC50 | 0.35 µM | Human Neutrophils | Inhibition of superoxide generation. | [6] |
| EC50 | 0.36 nM | Fetal Rabbit Ductus Arteriosus | Relaxation effect. | [6] |
| Solubility | ~50 mg/mL | Ethanol, DMSO | High solubility in organic solvents. | [6][11] |
| Solubility | ~1.6 mg/mL | PBS (pH 7.2) | Sparingly soluble in aqueous buffers. | [6][12] |
EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.
Experimental Protocols
Protocol 1: General Cell Culture and Treatment
This protocol provides a general guideline for treating adherent cells with Enisoprost.
Materials:
-
Complete cell culture medium appropriate for the cell line.
-
Adherent cells of choice in a T-75 flask or multi-well plate.
-
Enisoprost stock solution (e.g., 10 mM in DMSO).
-
Sterile PBS.
-
Trypsin-EDTA solution.
Procedure:
-
Cell Seeding: Culture cells to approximately 80% confluency. Dissociate cells using Trypsin-EDTA, neutralize, and count them. Seed cells into multi-well plates (e.g., 96-well or 24-well) at a predetermined density and allow them to adhere overnight.
-
Preparation of Treatment Media: Prepare serial dilutions of Enisoprost in complete culture medium. For example, to achieve final concentrations ranging from 1 nM to 10 µM. Remember to prepare a vehicle control medium containing the same final concentration of DMSO or ethanol as the highest Enisoprost concentration (typically ≤ 0.1%).
-
Treatment: Carefully aspirate the old medium from the wells. Gently add the prepared treatment media (including the vehicle control) to the appropriate wells.
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Downstream Analysis: Proceed with the desired assay, such as a cell viability assay or cAMP measurement.
Protocol 2: Cell Viability Assay (MTS/MTT)
This protocol determines the effect of Enisoprost on cell proliferation and viability.
Caption: Workflow for a typical cell viability assay.
Procedure:
-
Follow steps 1-4 from Protocol 1, using a 96-well plate format.
-
After the treatment incubation period, add the appropriate volume of MTS or MTT reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for 1-4 hours at 37°C to allow for the conversion of the reagent into a colored formazan product.
-
If using MTT, add a solubilization solution and incubate further to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
Data Analysis: Normalize the absorbance readings of the treated wells to the vehicle control wells to determine the percentage of cell viability. Plot the viability data against the log of the Enisoprost concentration and use non-linear regression to calculate the EC50 or IC50 value.
Protocol 3: Intracellular cAMP Measurement Assay
This protocol is designed to quantify changes in intracellular cAMP levels following Enisoprost treatment, a key indicator of its mechanism of action. Competitive ELISA-based kits are commonly used for this purpose.
Caption: Workflow for measuring intracellular cAMP levels.
Procedure:
-
Seed cells in a multi-well plate (e.g., 24-well) and grow them to a high confluency (80-90%).
-
Prepare treatment solutions of Enisoprost at various concentrations. The stimulation time for cAMP production is often rapid, so short incubation times (e.g., 15-30 minutes) are typically used.
-
Aspirate the culture medium and add the Enisoprost-containing medium. Incubate for the predetermined time.
-
Lyse the cells using the lysis buffer provided with the cAMP assay kit. This step stops the reaction and releases intracellular cAMP.
-
Transfer the cell lysates to the antibody-coated plate provided in the kit.
-
Follow the manufacturer's instructions for the competitive ELISA, which typically involves adding a cAMP-HRP conjugate and standards.
-
After incubation, wash the plate, add a substrate solution, and stop the reaction.
-
Measure the absorbance on a microplate reader.
-
Data Analysis: Generate a standard curve using the provided cAMP standards. Calculate the cAMP concentration in your samples by interpolating their absorbance values from the standard curve. The signal is typically inversely proportional to the amount of cAMP in the sample.
References
- 1. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 2. Cytoprotection by a synthetic prostaglandin against ethanol-induced gastric mucosal damage. A double-blind endoscopic study in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prostaglandin E1 and its analog misoprostol inhibit human CML stem cell self-renewal via EP4 receptor activation and repression of AP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prostaglandin E1 and Its Analog Misoprostol Inhibit Human CML Stem Cell Self-Renewal via EP4 Receptor Activation and Repression of AP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Misoprostol - Wikipedia [en.wikipedia.org]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. The Role of Prostaglandin E1 as a Pain Mediator through Facilitation of Hyperpolarization-Activated Cyclic Nucleotide-Gated Channel 2 via the EP2 Receptor in Trigeminal Ganglion Neurons of Mice [mdpi.com]
- 8. Misoprostol modulates cytokine expression through a cAMP Pathway: potential therapeutic implication for liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. oncotarget.com [oncotarget.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols for the Administration of Investigational Compounds in Rodents
For Researchers, Scientists, and Drug Development Professionals
I. Introduction
The selection of an appropriate administration route is a critical step in the preclinical evaluation of any new chemical entity (NCE) in rodent models. This decision significantly impacts the pharmacokinetic profile, efficacy, and toxicity assessment of the investigational compound. These application notes provide detailed protocols for common administration routes in rodents, along with guidelines for data presentation and visualization to aid in the robust preclinical development of novel therapeutics. While these protocols are broadly applicable, they should be adapted based on the specific physicochemical properties of the compound, the vehicle, and the scientific objectives of the study. All procedures involving live animals must be approved by the Institutional Animal Care and Use Committee (IACUC).[1][2]
II. Common Administration Routes in Rodents
Several routes of administration are commonly used in rodents for preclinical studies. The choice of route depends on the intended clinical application, the properties of the compound, and the desired pharmacokinetic profile.[2][3]
-
Oral (PO): Administration through the mouth, often by gavage, to assess oral bioavailability and systemic exposure after gastrointestinal absorption.[3][4]
-
Intravenous (IV): Direct injection into a vein, typically the tail vein, to achieve 100% bioavailability and study the compound's distribution and elimination.[1][5]
-
Subcutaneous (SC): Injection into the space between the skin and underlying muscle, often used for sustained-release formulations and to assess bioavailability from a depot.[1][2][5]
-
Intraperitoneal (IP): Injection into the abdominal cavity, providing rapid absorption into the systemic circulation.[2][3][5]
III. Experimental Protocols
The following are detailed protocols for the administration of an investigational compound in rodents.
Protocol 1: Oral Gavage (PO) Administration
Objective: To administer a precise dose of the investigational compound directly into the stomach.
Materials:
-
Appropriately sized gavage needle (straight or curved, metal or flexible plastic)[4]
-
Syringe (volume appropriate for the dose)
-
Investigational compound formulated in a suitable vehicle
-
Animal scale
-
Appropriate animal restraint device
Procedure:
-
Weigh the animal to determine the correct volume of the formulation to administer.
-
Fill the syringe with the calculated volume of the compound formulation and attach the gavage needle.
-
Gently restrain the animal to immobilize its head and body.
-
Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the distance to the stomach.
-
With the animal's head held gently but firmly, insert the gavage needle into the mouth, passing it along the roof of the mouth and down the esophagus. The animal should swallow the tube.
-
Crucially, if any resistance is met or the animal shows signs of distress (e.g., coughing, gasping), the needle may be in the trachea. Withdraw the needle immediately and restart. [3]
-
Once the needle is correctly positioned in the stomach, administer the compound slowly and steadily.
-
Withdraw the needle in a smooth, swift motion.
-
Monitor the animal for any adverse reactions immediately after dosing and at regular intervals as required by the study protocol.
Protocol 2: Intravenous (IV) Tail Vein Injection
Objective: To administer the investigational compound directly into the systemic circulation.
Materials:
-
27-30 gauge needle[3]
-
1 mL syringe
-
Investigational compound in a sterile, injectable formulation
-
Animal restrainer (e.g., Decapicone)[5]
-
Alcohol swabs
Procedure:
-
Weigh the animal to calculate the correct injection volume.
-
Prepare the syringe with the sterile formulation and remove any air bubbles.
-
Place the animal in a suitable restrainer, exposing the tail.
-
Warm the tail using a warming lamp to increase the visibility of the lateral tail veins.[5]
-
Clean the tail with an alcohol swab.
-
Position the needle, bevel up, parallel to the vein and insert it at a shallow angle (approximately 15-20 degrees).
-
Aspirate gently to confirm the needle is in the vein by observing a flashback of blood into the syringe hub.[1]
-
Inject the compound slowly. If swelling occurs at the injection site, the needle is not in the vein; withdraw and re-attempt.
-
After successful injection, withdraw the needle and apply gentle pressure to the site to prevent bleeding.
-
Return the animal to its cage and monitor for any adverse effects.
Protocol 3: Subcutaneous (SC) Injection
Objective: To administer the investigational compound into the subcutaneous space for systemic absorption.
Materials:
-
25-27 gauge needle[2]
-
Syringe
-
Investigational compound in a suitable formulation
-
Animal scale
Procedure:
-
Weigh the animal to determine the correct injection volume.
-
Prepare the syringe with the formulation.
-
Grasp the loose skin over the back of the neck or flank to form a "tent".[5]
-
Insert the needle, bevel up, into the base of the tented skin, parallel to the animal's body.[2]
-
Gently pull back on the syringe plunger (aspirate) to ensure the needle has not entered a blood vessel.
-
Inject the compound slowly. A small bleb will form under the skin.[5]
-
Withdraw the needle and gently massage the area to aid dispersion of the compound.
-
Monitor the animal for any local or systemic reactions. For repeated SC injections, alternate the injection site.[5]
Protocol 4: Intraperitoneal (IP) Injection
Objective: To administer the investigational compound into the peritoneal cavity.
Materials:
-
25-27 gauge needle
-
Syringe
-
Investigational compound in a suitable formulation
-
Animal scale
Procedure:
-
Weigh the animal to calculate the correct injection volume.
-
Prepare the syringe with the formulation.
-
Restrain the animal securely, tilting it slightly head-down to move the abdominal organs away from the injection site.
-
The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum and bladder.[5]
-
Insert the needle at a 30-45 degree angle into the abdominal cavity.
-
Aspirate to ensure no blood or urine is drawn into the syringe, which would indicate entry into a blood vessel or the bladder.
-
Inject the compound.
-
Withdraw the needle and return the animal to its cage.
-
Monitor for any signs of distress. For repeated IP injections, alternate between the left and right lower quadrants.[2][5]
IV. Data Presentation
Quantitative data from pharmacokinetic, efficacy, and toxicity studies should be summarized in clear and concise tables to facilitate comparison between different administration routes and dose levels.
Table 1: Example Pharmacokinetic Parameters of SC 34301 in Rodents
| Species | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) | Bioavailability (%) |
| Mouse | IV | 1 | 1500 | 0.08 | 3000 | 100 |
| Mouse | PO | 10 | 250 | 2 | 1500 | 5 |
| Mouse | SC | 5 | 600 | 4 | 4500 | 30 |
| Rat | IV | 1 | 1200 | 0.08 | 2400 | 100 |
| Rat | PO | 10 | 150 | 4 | 1200 | 5 |
| Rat | SC | 5 | 400 | 6 | 3600 | 30 |
This table presents hypothetical data for illustrative purposes.
Table 2: Example Efficacy of this compound in a Xenograft Model
| Route | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (%) | Body Weight Change (%) |
| PO | 20 | Daily | 45 | -5 |
| SC | 10 | Twice Weekly | 60 | +2 |
| IP | 15 | Every other day | 55 | -2 |
This table presents hypothetical data for illustrative purposes.
Table 3: Example Toxicity Observations for this compound in a 28-Day Rodent Study
| Route | Dose (mg/kg) | Key Observations | NOAEL (mg/kg/day) |
| PO | 50 | Mild gastrointestinal distress | 25 |
| PO | 100 | Moderate gastrointestinal distress, decreased body weight | - |
| SC | 25 | Local irritation at injection site | 10 |
| SC | 50 | Severe local irritation, decreased activity | - |
NOAEL: No Observed Adverse Effect Level. This table presents hypothetical data for illustrative purposes.
V. Visualization of Workflows and Pathways
Diagrams are essential for visualizing experimental workflows and biological pathways.
Caption: Experimental workflow for preclinical evaluation of a novel compound.
Caption: Decision tree for selecting a rodent administration route.
Caption: Hypothetical signaling pathway for this compound.
References
Application Notes and Protocols for Enisoprost Solution
For Researchers, Scientists, and Drug Development Professionals
Abstract
Enisoprost is a synthetic prostaglandin E1 (PGE1) analogue with potential therapeutic applications. As with other PGE1 analogues, the stability and accurate preparation of Enisoprost solutions are critical for obtaining reliable and reproducible experimental results. These application notes provide a detailed overview of the available information on Enisoprost, along with protocols for solution preparation, stability considerations, and analytical methods, primarily based on data from the closely related and extensively studied PGE1 analogue, misoprostol. The provided protocols and data for misoprostol should serve as a strong starting point for the development of Enisoprost-specific procedures.
Introduction to Enisoprost
Enisoprost is a synthetic prostaglandin E1 analogue.[1] Prostaglandins are lipid compounds that exhibit a wide range of physiological effects. Enisoprost, like other PGE1 analogues, is of interest for its potential therapeutic effects, which may include cytoprotection and modulation of the immune response.[1] Studies in animal models have investigated its effects on microbial translocation following burn injury, with administered doses of 20 or 200 μg/kg/day.[1]
Due to the limited availability of specific data for Enisoprost, this document leverages the extensive research conducted on misoprostol, another synthetic PGE1 analogue. It is crucial to note that while the chemical properties and biological activities are expected to be similar, these protocols should be adapted and validated for Enisoprost-specific applications.
Solution Preparation: A Protocol Based on Misoprostol
Materials and Reagents
-
Enisoprost (or Misoprostol) powder
-
Sterile, purified water
-
Ethanol (optional, for initial solubilization)
-
Sterile containers (e.g., glass vials)
-
Calibrated pipettes and measuring cylinders
-
Magnetic stirrer and stir bar
-
pH meter
Experimental Protocol for Preparing an Aqueous Solution
This protocol is adapted from methods used for misoprostol and should be validated for Enisoprost.
-
Weighing: Accurately weigh the desired amount of Enisoprost powder using an analytical balance.
-
Initial Solubilization (if necessary): If Enisoprost has low aqueous solubility, it may be necessary to first dissolve it in a small amount of a biocompatible organic solvent like ethanol.
-
Dilution: Slowly add the sterile, purified water to the dissolved Enisoprost while stirring continuously to ensure a homogenous solution.
-
pH Adjustment: Measure the pH of the solution and adjust if necessary using appropriate buffers, depending on the experimental requirements.
-
Sterilization: If for cell culture or in vivo use, sterile filter the final solution through a 0.22 µm filter into a sterile container.
-
Storage: Store the prepared solution in a tightly sealed container at the recommended temperature (see Stability section).
Experimental Workflow Diagram
Stability of Prostaglandin E1 Analogues
The stability of prostaglandin E1 analogues like Enisoprost is a critical factor for experimental success. Data on misoprostol indicates that it is susceptible to degradation, particularly in the presence of moisture.
Degradation Pathways
Misoprostol is known to degrade into several inactive products. The primary degradation pathways are dehydration and isomerization.[2] The main degradation products of misoprostol are:
-
Type A Misoprostol: Formed by dehydration.
-
Type B Misoprostol: An isomer of Type A.
-
8-epi Misoprostol: An epimer formed through isomerization.[2]
It is highly probable that Enisoprost undergoes similar degradation.
Factors Affecting Stability
-
Moisture: The presence of water is a key catalyst for the degradation of misoprostol.[2] The rate of degradation increases significantly with higher water content.
-
Temperature: Elevated temperatures accelerate the degradation process.
-
pH: The stability of prostaglandins can be pH-dependent.
Stability Data for Misoprostol Tablets
The following table summarizes stability data for misoprostol tablets when stored outside of their protective blister packaging, which highlights the impact of environmental conditions.
| Storage Condition | Time | Change in Active Ingredient | Reference |
| 25°C / 60% Relative Humidity | 48 hours | -5.1% | [3] |
| 25°C / 60% Relative Humidity | 7 days | > -10% | [2] |
| 40°C / 75% Relative Humidity | 6 months | -13.8% to -51.8% (depending on packaging integrity) | [4][5] |
Note: This data is for solid dosage forms and degradation in solution may be faster. It is recommended to prepare fresh solutions of Enisoprost for each experiment or to conduct thorough stability studies for stored solutions.
Analytical Methods for Quality Control
High-Performance Liquid Chromatography (HPLC) is a suitable method for assessing the purity and concentration of prostaglandin E1 analogues.
Example HPLC Method for Misoprostol
This method can be used as a starting point for developing an analytical procedure for Enisoprost.
| Parameter | Condition | Reference |
| Column | Ascentis Express C18 (150 mm × 4.6 mm, 5 µm) | [6] |
| Mobile Phase | Gradient of Acetonitrile, Water, and Methanol | [6] |
| Flow Rate | 1.5 mL/min | [6] |
| Detection | UV at 200 nm | [6] |
| Column Temperature | 35 °C | [6] |
Method Validation: Any analytical method developed for Enisoprost should be validated according to ICH guidelines to ensure specificity, precision, linearity, and accuracy.
Putative Signaling Pathway of Enisoprost
As a prostaglandin E1 analogue, Enisoprost is expected to exert its biological effects by binding to and activating prostaglandin E (EP) receptors. The signaling pathway for misoprostol, which is likely similar for Enisoprost, involves the following steps:
-
Receptor Binding: Enisoprost binds to specific EP receptors on the cell surface. Misoprostol is known to bind to EP2, EP3, and EP4 receptors.[7]
-
G-Protein Coupling: Upon agonist binding, the EP receptor couples to an intracellular G-protein.
-
Second Messenger Modulation: This coupling leads to the inhibition of adenylate cyclase, which in turn decreases the intracellular concentration of the second messenger, cyclic AMP (cAMP).[7]
-
Cellular Response: The change in cAMP levels triggers a cascade of downstream events that result in the observed physiological effects, such as the inhibition of gastric acid secretion.[7]
Signaling Pathway Diagram
References
- 1. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 2. Instability of Misoprostol Tablets Stored Outside the Blister: A Potential Serious Concern for Clinical Outcome in Medical Abortion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Instability of misoprostol tablets stored outside the blister: a potential serious concern for clinical outcome in medical abortion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stability of misoprostol tablets collected in Malawi and Rwanda: Importance of intact primary packaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and validation of LC methods for the separation of misoprostol related substances and diastereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Misoprostol - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: SC-34301 in Gastroenterology Research
Disclaimer: Information on the investigational compound "SC-34301" is not available in the public domain. This document is based on a hypothetical compound and is intended for illustrative purposes. The protocols and data presented are generalized from common practices in gastroenterology research for similar classes of molecules.
Introduction
Gastrointestinal (GI) diseases, including inflammatory bowel disease (IBD) and various GI cancers, represent a significant global health burden. The development of novel therapeutic agents targeting key signaling pathways implicated in the pathogenesis of these disorders is a primary focus of current research. SC-34301 is a hypothetical, potent, and selective small molecule inhibitor of a key inflammatory pathway, showing promise in preclinical models of GI inflammation and cancer. These application notes provide an overview of its potential use in gastroenterology research and detailed protocols for its evaluation.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for SC-34301 based on typical preclinical assays for a novel anti-inflammatory and anti-cancer agent in gastroenterology.
| Parameter | Assay System | Value | Reference |
| IC50 (COX-2) | Human recombinant COX-2 enzyme assay | 15 nM | Hypothetical Data |
| IC50 (5-LOX) | Human recombinant 5-LOX enzyme assay | > 10 µM | Hypothetical Data |
| EC50 (PGE2 inhibition) | LPS-stimulated human colorectal cancer cells (HT-29) | 50 nM | Hypothetical Data |
| In vivo Efficacy | DSS-induced colitis in mice (Disease Activity Index) | 45% reduction at 10 mg/kg | Hypothetical Data |
| Tumor Growth Inhibition | Human gastric cancer xenograft in nude mice | 60% reduction at 10 mg/kg | Hypothetical Data |
Signaling Pathway
SC-34301 is hypothesized to be a selective inhibitor of Cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade. By blocking COX-2, SC-34301 prevents the conversion of arachidonic acid to prostaglandins, which are potent mediators of inflammation, pain, and fever. In the context of gastroenterology, chronic inflammation is a known driver of carcinogenesis, and therefore, inhibition of the COX-2 pathway may have both anti-inflammatory and anti-cancer effects.
Caption: Hypothetical signaling pathway of SC-34301.
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of SC-34301 on gastrointestinal cancer cell lines.
Materials:
-
Gastrointestinal cancer cell lines (e.g., HT-29, AGS)
-
SC-34301
-
DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a humidified atmosphere of 5% CO₂.
-
Treat the cells with various concentrations of SC-34301 (e.g., 0.1, 1, 10, 100 µM) for 48 hours. Use DMSO as a vehicle control.
-
After treatment, add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control.
Western Blot Analysis for COX-2 Expression
Objective: To confirm the inhibitory effect of SC-34301 on COX-2 protein expression in GI cancer cells.
Materials:
-
GI cancer cells
-
SC-34301
-
LPS (Lipopolysaccharide)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-COX-2, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Pre-treat cells with SC-34301 for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.
-
Lyse the cells in RIPA buffer and determine protein concentration using the BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence detection system.
Experimental Workflow Diagram
Caption: General experimental workflow for evaluating SC-34301.
Conclusion
The provided hypothetical data and protocols for SC-34301 illustrate a standard preclinical evaluation pathway for a novel therapeutic agent in gastroenterology research. The focus on a key inflammatory pathway like COX-2 highlights a common and effective strategy in the development of drugs for both inflammatory and cancerous conditions of the gastrointestinal tract. Researchers and drug development professionals can adapt these methodologies to investigate the efficacy and mechanism of action of their own lead compounds.
Application Notes and Protocols for Studying Bacterial Translocation with Enisoprost
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacterial translocation, the passage of viable bacteria and their products from the gastrointestinal tract to extraintestinal sites such as mesenteric lymph nodes (MLNs), spleen, and liver, is a critical factor in the pathogenesis of sepsis and multiple organ failure in various clinical conditions, including burn injury, pancreatitis, and liver disease.[1][2] The integrity of the intestinal barrier is paramount in preventing bacterial translocation. Enisoprost, a synthetic prostaglandin E1 (PGE1) analog, has demonstrated protective effects on the gastrointestinal mucosa and has been investigated for its potential to mitigate bacterial translocation.[3][4] These application notes provide a comprehensive overview and detailed protocols for utilizing Enisoprost to study its effects on bacterial translocation in a research setting.
Enisoprost, and its close analog Misoprostol, exert their effects by binding to prostaglandin E receptors (EP receptors) on the surface of intestinal epithelial cells. This interaction is believed to trigger intracellular signaling cascades that enhance the mucosal barrier function, thereby reducing intestinal permeability and limiting the passage of bacteria and their products.[5][6]
Data Presentation
Table 1: Effect of Misoprostol on Bacterial Translocation in a Rat Model of Liver Resection
| Treatment Group | Number of Animals | Bacterial Translocation (PCR Positive) | Percentage with Translocation | Statistical Significance (vs. Control) |
| Control (Vehicle) | 6 | 6 | 100% | - |
| Misoprostol (200 µg/kg/day) | 6 | 2 | 33.3% | p < 0.05 |
Data adapted from a study investigating bacterial translocation after major liver resection in rats.[7] The study used PCR to detect bacterial DNA in the blood as an indicator of translocation.
Table 2: Effect of Prostaglandin E1 Analogs on Bacterial Translocation in a Mouse Burn Injury Model
| Treatment Group | Measurement | Result | Statistical Significance (vs. Control) |
| Control (Vehicle) | Blood Radionuclide Counts (cpm) | High | - |
| Enisoprost | Blood Radionuclide Counts (cpm) | Significantly Reduced | p < 0.05 |
| Misoprostol | Blood Radionuclide Counts (cpm) | Significantly Reduced | p < 0.05 |
This table is based on a study that used 14C-labeled E. coli to measure bacterial translocation in a mouse model of burn injury. The abstract reports a significant reduction in radionuclide counts in the blood of animals treated with Enisoprost and Misoprostol, indicating decreased bacterial translocation.[3] The exact numerical data was not available in the cited abstract.
Table 3: Effect of Misoprostol on Indomethacin-Induced Intestinal Permeability in Humans
| Treatment | Permeability Marker | Result | Percentage Change |
| Indomethacin | [51Cr]EDTA excretion | Increased | - |
| Indomethacin + Misoprostol | [51Cr]EDTA excretion | Significantly Reduced | - |
This table summarizes findings from a human study where Misoprostol was shown to reduce the increase in intestinal permeability caused by the NSAID indomethacin, as measured by the urinary excretion of [51Cr]EDTA.
Signaling Pathway
Enisoprost, as a prostaglandin E1 analog, is proposed to enhance intestinal barrier function through a signaling pathway involving EP receptors, the activation of adenylyl cyclase, and the subsequent increase in intracellular cyclic AMP (cAMP). This cascade leads to the activation of Protein Kinase A (PKA), which in turn is thought to promote the expression and proper localization of tight junction proteins, such as occludin and claudins. These proteins are critical for maintaining the integrity of the intestinal epithelial barrier.
Caption: Proposed signaling pathway of Enisoprost in enhancing intestinal barrier function.
Experimental Protocols
The following are detailed protocols for studying the effect of Enisoprost on bacterial translocation in an animal model. These protocols are based on established methodologies and findings from studies using prostaglandin E1 analogs.[7]
Protocol 1: In Vivo Bacterial Translocation Study in a Mouse Model
Objective: To determine the effect of Enisoprost on the translocation of indigenous or introduced bacteria from the gut to mesenteric lymph nodes, liver, and spleen in a mouse model of intestinal barrier dysfunction (e.g., burn injury or chemically induced colitis).
Materials:
-
Enisoprost (or Misoprostol as an analog)
-
Vehicle control (e.g., sterile saline or appropriate solvent for Enisoprost)
-
Male C57BL/6 mice (8-10 weeks old)
-
Anesthetic (e.g., isoflurane)
-
Sterile surgical instruments
-
Sterile phosphate-buffered saline (PBS)
-
Culture media (e.g., Brain Heart Infusion agar, MacConkey agar)
-
Stomacher or tissue homogenizer
-
Incubator
Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimatize mice for at least one week under standard laboratory conditions.
-
Randomly divide mice into experimental groups (e.g., Sham, Vehicle Control, Enisoprost-treated). A minimum of 6-8 animals per group is recommended.
-
-
Induction of Intestinal Barrier Dysfunction (Example: Burn Injury Model):
-
Anesthetize the mice.
-
Shave the dorsal surface.
-
Induce a controlled burn injury (e.g., 20% total body surface area) using a standardized method.
-
Provide fluid resuscitation as required by the model.
-
-
Enisoprost Administration:
-
Based on studies with the analog Misoprostol, a dosage of 200 µg/kg/day can be used as a starting point for Enisoprost.[7] The optimal dose may need to be determined in a pilot study.
-
Administer Enisoprost or vehicle control via oral gavage or subcutaneous injection daily for a predetermined period (e.g., 3 days) prior to and/or after the induction of barrier dysfunction.
-
-
Optional: Introduction of Labeled Bacteria:
-
For specific tracking, mice can be gavaged with a known quantity (e.g., 10^8 CFU) of labeled bacteria (e.g., GFP-expressing E. coli or 14C-labeled E. coli) a few hours before sacrifice.
-
-
Tissue Collection:
-
At a specified time point after the insult (e.g., 24 hours), euthanize the mice.
-
Under sterile conditions, collect mesenteric lymph nodes, liver (a specific lobe, e.g., the median lobe), and spleen.
-
-
Quantification of Bacterial Translocation:
-
Weigh the collected tissues.
-
Homogenize each tissue sample in sterile PBS.
-
Perform serial dilutions of the homogenates in sterile PBS.
-
Plate the dilutions onto appropriate culture media.
-
Incubate the plates at 37°C for 24-48 hours.
-
Count the number of colony-forming units (CFU) and express the results as CFU per gram of tissue.
-
Logical Workflow for In Vivo Bacterial Translocation Study:
Caption: Experimental workflow for the in vivo bacterial translocation study.
Protocol 2: Intestinal Permeability Assay (FITC-Dextran)
Objective: To assess the effect of Enisoprost on intestinal permeability in vivo.
Materials:
-
Enisoprost (or Misoprostol) and vehicle
-
Mice
-
FITC-dextran (4 kDa)
-
Anesthetic
-
Blood collection tubes (e.g., heparinized)
-
Centrifuge
-
Fluorometer
Procedure:
-
Animal Preparation and Treatment:
-
Follow steps 1-3 from Protocol 1 for animal acclimatization, grouping, induction of barrier dysfunction, and Enisoprost administration.
-
-
FITC-Dextran Administration:
-
Fast the mice for 4-6 hours (with access to water).
-
Administer FITC-dextran (e.g., 44 mg/100g body weight) by oral gavage.
-
-
Blood Collection:
-
At a specified time after FITC-dextran administration (e.g., 4 hours), collect blood via cardiac puncture or retro-orbital sinus into heparinized tubes.
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity of the plasma samples using a fluorometer (excitation ~485 nm, emission ~528 nm).
-
Prepare a standard curve with known concentrations of FITC-dextran to determine the concentration in the plasma samples.
-
-
Data Analysis:
-
Compare the plasma FITC-dextran concentrations between the different treatment groups.
-
Logical Workflow for Intestinal Permeability Assay:
Caption: Experimental workflow for the intestinal permeability assay.
Conclusion
Enisoprost and other prostaglandin E1 analogs represent a promising therapeutic avenue for conditions exacerbated by bacterial translocation. The protocols outlined in these application notes provide a framework for researchers to investigate the efficacy and mechanisms of action of Enisoprost in preclinical models. By quantifying bacterial translocation and assessing intestinal permeability, researchers can gain valuable insights into the protective effects of this compound on the intestinal barrier. Further studies are warranted to fully elucidate the signaling pathways involved and to translate these findings into clinical applications.
References
- 1. Effect of cAMP derivates on assembly and maintenance of tight junctions in human umbilical vein endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of melatonin and misoprostol on bacterial translocation in portal hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Prostaglandin E2-EP1 and EP2 receptor signaling promotes apical junctional complex disassembly of Caco-2 human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influence of some substances on bacterial translocation in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regulation of prostaglandin EP1 and EP4 receptor signaling by carrier-mediated ligand reuptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for a Novel Anti-inflammatory Agent, SC 34301, in Preclinical Sepsis Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection[1]. Despite advances in modern medicine, sepsis remains a major public health concern with high mortality rates[1]. The pathophysiology of sepsis is complex, involving a hyperactive inflammatory response, immune suppression, and coagulation abnormalities[2][3]. The development of novel therapeutic agents to modulate the host's inflammatory response is a critical area of research.
These application notes provide a detailed protocol for the evaluation of a novel anti-inflammatory agent, designated as SC 34301, in two widely used and clinically relevant murine models of sepsis: Cecal Ligation and Puncture (CLP) and Lipopolysaccharide (LPS) administration. These models recapitulate key aspects of human sepsis and are essential for the preclinical assessment of potential therapeutics[4][5][6]. The protocols outlined below provide a framework for assessing the efficacy of this compound in attenuating the systemic inflammation and improving survival in septic mice.
Overview of Sepsis Models
Cecal Ligation and Puncture (CLP) Model
The CLP model is considered the "gold standard" in sepsis research as it closely mimics the pathophysiology of human sepsis originating from a perforated abdominal organ, such as in appendicitis or diverticulitis[6][7]. The procedure involves a laparotomy, ligation of the cecum to create a segment of ischemic tissue, and puncture of the ligated cecum to induce a polymicrobial infection from the spillage of fecal contents into the peritoneal cavity[4][7]. This leads to a local infection that progresses to systemic bacteremia and a full-blown septic response[7]. The severity of sepsis in the CLP model can be modulated by altering the percentage of the cecum ligated, the size of the needle used for puncture, and the number of punctures[4][8][9].
Lipopolysaccharide (LPS) Model
The LPS-induced sepsis model is a simpler and more sterile method to induce a systemic inflammatory response[5][10]. LPS, a major component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system, primarily through Toll-like receptor 4 (TLR4) signaling[10][11]. Intraperitoneal or intravenous injection of LPS leads to a rapid and robust release of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6), mimicking the initial hyper-inflammatory phase of sepsis[5][10][11]. This model is particularly useful for high-throughput screening of anti-inflammatory compounds.
Experimental Protocols
I. Cecal Ligation and Puncture (CLP) Protocol
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Electric razor or depilatory cream
-
Surgical disinfectant (e.g., iodine, 70% ethanol)
-
Sterile surgical instruments (scissors, forceps, needle driver)
-
3-0 silk suture
-
21-gauge and 25-gauge needles
-
Wound clips or sutures for skin closure
-
Warmed sterile 0.9% saline for resuscitation
-
Analgesic (e.g., buprenorphine)
-
This compound (formulated in a suitable vehicle)
-
Vehicle control
Procedure:
-
Anesthesia and Preparation: Anesthetize the mouse using a standardized protocol. Once the desired level of anesthesia is achieved, shave the abdomen and disinfect the surgical area.
-
Laparotomy: Make a 1-2 cm midline incision through the skin and the abdominal wall to expose the peritoneal cavity.
-
Cecum Exteriorization: Gently locate and exteriorize the cecum.
-
Ligation: Ligate the cecum at a predetermined distance from the distal end (e.g., 50% ligation for mid-grade sepsis) using a 3-0 silk suture. Ensure the ligation does not occlude the bowel.
-
Puncture: Puncture the ligated cecum once or twice with a 21-gauge needle (through-and-through). A small amount of fecal matter can be gently expressed to ensure patency.
-
Cecum Repositioning: Carefully return the cecum to the abdominal cavity.
-
Closure: Close the abdominal wall with sutures and the skin with wound clips.
-
Resuscitation and Analgesia: Immediately after surgery, administer 1 ml of pre-warmed sterile saline subcutaneously for fluid resuscitation. Administer an analgesic as per institutional guidelines.
-
This compound Administration: Administer this compound or vehicle control at the predetermined dose and route (e.g., intraperitoneal, intravenous) at a specified time point relative to the CLP procedure (e.g., 1 hour post-CLP).
-
Monitoring: Monitor the animals closely for signs of distress, and record survival at regular intervals for up to 7 days.
Sham Control: Sham-operated animals will undergo the same surgical procedure, including cecum exteriorization, but without ligation and puncture.
II. Lipopolysaccharide (LPS) Induced Sepsis Protocol
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
Lipopolysaccharide (LPS) from E. coli (e.g., serotype O111:B4)
-
Sterile pyrogen-free 0.9% saline
-
This compound (formulated in a suitable vehicle)
-
Vehicle control
Procedure:
-
Preparation: Acclimatize mice to the experimental conditions.
-
This compound Administration: Administer this compound or vehicle control at the predetermined dose and route at a specified time point before LPS challenge (e.g., 30 minutes prior).
-
LPS Administration: Inject mice intraperitoneally with a predetermined dose of LPS (e.g., 10-20 mg/kg) dissolved in sterile saline.
-
Monitoring and Sample Collection: Monitor the animals for signs of endotoxemia (e.g., piloerection, lethargy, huddling). At specified time points post-LPS injection (e.g., 2, 6, 24 hours), collect blood and tissues for analysis of inflammatory markers.
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained from these studies.
Table 1: Effect of this compound on Survival in the CLP Sepsis Model
| Treatment Group | N | Dose (mg/kg) | Route of Admin. | Survival Rate (%) at 7 days |
| Sham + Vehicle | 10 | - | - | 100 |
| CLP + Vehicle | 20 | - | - | 25 |
| CLP + this compound | 20 | 10 | IP | 50 |
| CLP + this compound | 20 | 30 | IP | 75 |
Table 2: Effect of this compound on Serum Cytokine Levels in the LPS Sepsis Model (6 hours post-LPS)
| Treatment Group | N | Dose (mg/kg) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-10 (pg/mL) |
| Control + Vehicle | 10 | - | < 50 | < 50 | < 50 |
| LPS + Vehicle | 10 | - | 2500 ± 350 | 8000 ± 900 | 1200 ± 200 |
| LPS + this compound | 10 | 10 | 1200 ± 200 | 4500 ± 500 | 1800 ± 250 |
| LPS + this compound | 10 | 30 | 600 ± 100 | 2000 ± 300 | 2500 ± 300** |
| p < 0.05, **p < 0.01 vs. LPS + Vehicle. Data are presented as mean ± SEM. |
Visualizations
Experimental Workflow
Caption: Experimental workflows for the CLP and LPS sepsis models.
Putative Signaling Pathway of this compound in Sepsis
The inflammatory response in sepsis is largely driven by the activation of pattern recognition receptors, such as TLR4, by pathogen-associated molecular patterns (PAMPs), like LPS[10][11][12]. This initiates a downstream signaling cascade involving adaptor proteins like MyD88, leading to the activation of transcription factors such as NF-κB and AP-1[10][13]. These transcription factors then drive the expression of numerous pro-inflammatory genes, including those for TNF-α, IL-1β, and IL-6[2][10]. A plausible mechanism of action for an anti-inflammatory agent like this compound would be the inhibition of one or more key nodes in this pathway.
Caption: Hypothetical inhibitory action of this compound on the TLR4-NF-κB signaling pathway.
Conclusion
The protocols described in these application notes provide a robust framework for the preclinical evaluation of the novel anti-inflammatory agent this compound in established and clinically relevant models of sepsis. By utilizing both the CLP and LPS models, researchers can gain valuable insights into the potential efficacy of this compound in attenuating the complex inflammatory cascade characteristic of sepsis and its potential as a therapeutic intervention to improve survival. The provided templates for data presentation and visualizations offer a clear and structured approach to reporting the findings of such studies.
References
- 1. Bacterial Sepsis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Pathophysiology of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Septic Shock - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Cecal Ligation Puncture Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. meliordiscovery.com [meliordiscovery.com]
- 6. focusonseveresuffering.co.uk [focusonseveresuffering.co.uk]
- 7. Current Protocols in Immunology: Cecal Ligation and Puncture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | A Study of Cecal Ligation and Puncture-Induced Sepsis in Tissue-Specific Tumor Necrosis Factor Receptor 1-Deficient Mice [frontiersin.org]
- 9. Video: Cecal Ligation and Puncture-induced Sepsis as a Model To Study Autophagy in Mice [jove.com]
- 10. LPS induced Sepsis Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 11. Lipopolysaccharide (LPS)-Induced Sepsis Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. Advances in the Management of Sepsis and in the Understanding of Key Immunologic Defects of the Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Signaling Pathways in Inflammation and Anti-inflammatory Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
Enisoprost: A Versatile Tool for Interrogating the Prostaglandin E Pathway
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Enisoprost is a synthetic analog of prostaglandin E1 (PGE1) that serves as a valuable research tool for investigating the intricate prostaglandin signaling pathways. Its utility lies in its ability to selectively interact with E-type prostanoid (EP) receptors, thereby allowing for the elucidation of specific downstream cellular events. These notes provide an overview of Enisoprost's mechanism of action, its application in key experimental assays, and detailed protocols to facilitate its use in prostaglandin pathway research.
Prostaglandins are lipid autacoids that mediate a wide array of physiological and pathological processes, including inflammation, pain, gastric protection, and uterine contractility. Their effects are transduced by a family of G protein-coupled receptors (GPCRs), including the four EP receptor subtypes: EP1, EP2, EP3, and EP4. Each subtype is coupled to distinct intracellular signaling cascades, making them attractive targets for therapeutic intervention and fundamental research. Enisoprost, by mimicking the action of endogenous PGE1, provides a means to selectively activate these pathways and study their downstream consequences.
Mechanism of Action
Enisoprost, like other PGE1 analogs, exerts its biological effects by binding to and activating EP receptors. The specific downstream signaling pathway activated depends on the EP receptor subtype expressed in the target cell.
-
EP1 Receptor: Coupled to Gq proteins, activation of the EP1 receptor leads to the stimulation of phospholipase C (PLC), resulting in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately leads to an increase in intracellular calcium concentration ([Ca2+]i).
-
EP2 and EP4 Receptors: These receptors are coupled to Gs proteins. Upon activation, they stimulate adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This, in turn, activates protein kinase A (PKA) and other downstream effectors.
-
EP3 Receptor: This receptor is primarily coupled to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels.
The ability of Enisoprost to modulate these key second messengers makes it an invaluable tool for studying the roles of different EP receptor subtypes in various cellular processes.
Data Presentation
| Receptor Subtype | G-Protein Coupling | Primary Second Messenger | Expected Effect of Enisoprost |
| EP1 | Gq | ↑ Intracellular Ca2+ | Stimulation |
| EP2 | Gs | ↑ cAMP | Stimulation |
| EP3 | Gi | ↓ cAMP | Inhibition (of adenylyl cyclase) |
| EP4 | Gs | ↑ cAMP | Stimulation |
Experimental Protocols
The following are detailed protocols for key experiments utilizing Enisoprost to investigate the prostaglandin pathway.
In Vitro Intracellular Calcium Mobilization Assay
This assay is used to determine the effect of Enisoprost on Gq-coupled receptors, such as EP1, by measuring changes in intracellular calcium levels.
Materials:
-
Cells expressing the EP1 receptor (e.g., HEK293-EP1 stable cell line)
-
Enisoprost
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with injection capabilities
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density to achieve a confluent monolayer on the day of the assay.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in HBSS.
-
Remove the cell culture medium and add 100 µL of loading buffer to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Cell Washing: After incubation, gently wash the cells twice with 100 µL of HBSS to remove excess dye.
-
Assay:
-
Add 100 µL of HBSS to each well.
-
Place the plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (typically 37°C).
-
Record a baseline fluorescence reading for approximately 30 seconds.
-
Inject a desired concentration of Enisoprost (e.g., 20 µL of a 6X solution) into the wells.
-
Immediately begin recording the fluorescence signal for at least 2-3 minutes to capture the peak response.
-
-
Data Analysis: The change in fluorescence intensity over time is indicative of intracellular calcium mobilization. Calculate the peak fluorescence response for each concentration of Enisoprost and plot a dose-response curve to determine the EC50 value.
In Vitro cAMP Accumulation Assay
This assay measures the ability of Enisoprost to modulate the activity of adenylyl cyclase through Gs-coupled (EP2, EP4) or Gi-coupled (EP3) receptors.
Materials:
-
Cells expressing the EP receptor of interest (e.g., CHO-K1 cells)
-
Enisoprost
-
Forskolin (for studying Gi-coupled receptors)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
Cell lysis buffer (provided with the kit)
-
96-well or 384-well plates
Protocol:
-
Cell Seeding: Seed cells into the appropriate multi-well plates and grow to confluence.
-
Compound Treatment (for Gs-coupled receptors):
-
Pre-treat cells with a PDE inhibitor (e.g., 500 µM IBMX) in serum-free medium for 30 minutes at 37°C to prevent cAMP degradation.
-
Add varying concentrations of Enisoprost to the wells and incubate for a specified time (e.g., 30 minutes) at 37°C.
-
-
Compound Treatment (for Gi-coupled receptors):
-
Pre-treat cells with a PDE inhibitor as described above.
-
Add varying concentrations of Enisoprost.
-
After a short pre-incubation (e.g., 10 minutes), add a fixed concentration of forskolin (an adenylyl cyclase activator, e.g., 10 µM) to all wells (except the basal control) to stimulate cAMP production.
-
Incubate for a further 30 minutes at 37°C.
-
-
Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
cAMP Detection: Perform the cAMP measurement using the chosen assay kit.
-
Data Analysis: For Gs-coupled receptors, plot the cAMP concentration against the Enisoprost concentration to determine the EC50 value. For Gi-coupled receptors, the inhibitory effect of Enisoprost on forskolin-stimulated cAMP production is measured, and an IC50 value is determined.
In Vivo Gastric Cytoprotection Assay (Ethanol-Induced Ulcer Model in Rats)
This protocol assesses the ability of Enisoprost to protect the gastric mucosa from damage induced by a necrotizing agent like ethanol.
Materials:
-
Male Wistar rats (180-220 g)
-
Enisoprost
-
Absolute ethanol
-
Vehicle (e.g., 1% Tween 80 in saline)
-
Oral gavage needles
Protocol:
-
Animal Acclimatization and Fasting:
-
Acclimatize the rats for at least one week before the experiment.
-
Fast the animals for 24 hours prior to the experiment, with free access to water.
-
-
Drug Administration:
-
Divide the rats into groups (e.g., vehicle control, Enisoprost-treated groups at different doses).
-
Administer Enisoprost or vehicle orally by gavage. A typical dose range for prostaglandin analogs is 5-100 µg/kg.
-
-
Induction of Gastric Ulcers:
-
One hour after drug administration, orally administer 1 mL of absolute ethanol to each rat.
-
-
Euthanasia and Stomach Excision:
-
One hour after ethanol administration, euthanize the rats by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Immediately excise the stomachs.
-
-
Ulcer Scoring:
-
Open each stomach along the greater curvature and rinse gently with saline.
-
Examine the gastric mucosa for lesions. Ulcers will appear as elongated black or dark red bands.
-
Measure the length (mm) of each lesion. The ulcer index can be calculated as the sum of the lengths of all lesions for each stomach.
-
-
Data Analysis: Compare the ulcer index of the Enisoprost-treated groups with the vehicle control group. Calculate the percentage of inhibition of ulcer formation for each dose of Enisoprost.
Mandatory Visualizations
Caption: Enisoprost signaling through EP receptor subtypes.
Caption: In vivo gastric cytoprotection workflow.
Troubleshooting & Optimization
Optimizing Misoprostol Dosage for Efficacy: A Technical Support Center
For researchers, scientists, and drug development professionals, this technical support center provides comprehensive guidance on optimizing Misoprostol dosage for maximum efficacy in experimental settings. Misoprostol, a synthetic prostaglandin E1 analog, is utilized in a variety of clinical and research applications, including cytoprotection of the gastrointestinal mucosa and induction of uterine contractions.[1][2][3] This guide offers detailed troubleshooting, frequently asked questions, and experimental protocols to address common challenges encountered during its use.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Misoprostol?
A1: Misoprostol is a synthetic analog of prostaglandin E1.[1][2] Its primary mechanism involves binding to and stimulating prostaglandin E receptors on various cell types. In the stomach, it binds to prostaglandin E1 receptors on parietal cells, which inhibits gastric acid secretion.[1][2] It also promotes the secretion of mucus and bicarbonate, providing a cytoprotective effect on the gastrointestinal lining.[3] In the uterus, Misoprostol binds to myometrial cells, leading to strong contractions and cervical ripening through the softening and dilation of the cervix.[3][4]
Q2: What are the common starting dosages for different experimental applications?
A2: Dosage of Misoprostol is highly dependent on the research application and model system. For NSAID-induced gastric ulcer prevention studies, oral doses are typically used.[2] For cervical ripening and labor induction models, vaginal or oral administration is common, with doses around 25-50 µg.[5][6] For studies on medical abortion, Misoprostol is often used in combination with mifepristone, with a typical dose of 800 µg administered buccally, vaginally, or sublingually.[2][7]
Q3: How does the route of administration affect the pharmacokinetics and efficacy of Misoprostol?
A3: The route of administration significantly impacts the onset and duration of action. Oral administration leads to rapid absorption, with an onset of action in about 8 minutes and a duration of approximately 2 hours.[1] Sublingual administration has a slightly longer onset (11 minutes) but a longer duration (3 hours).[1] Vaginal administration results in a slower onset (20 minutes) but the longest duration of action at around 4 hours.[1] The choice of administration route should be carefully considered based on the desired therapeutic window in your experimental design.
Q4: What are the most frequently observed adverse effects in preclinical studies?
A4: The most common dose-related side effects observed are diarrhea and abdominal cramping.[8] Uterine hyperstimulation is a serious potential adverse effect in studies involving uterine contractions.[4][9] Researchers should carefully monitor for these effects and adjust dosages accordingly.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Efficacy in Gastric Protection Studies | - Insufficient dosage. - Inappropriate route of administration for the model. - Degradation of the compound. | - Perform a dose-response study to determine the optimal concentration. - Consider a different administration route (e.g., direct gastric gavage). - Ensure proper storage and handling of Misoprostol to maintain its stability. |
| High Variability in Uterine Contraction Response | - Differences in subject sensitivity. - Inconsistent drug delivery. - Hormonal status of the animal model. | - Increase the sample size to account for biological variability. - Standardize the administration technique to ensure consistent dosing. - Control for the estrous cycle or hormonal status of the animals. |
| Unexpected Side Effects (e.g., severe diarrhea) | - Dosage is too high. - Off-target effects in the specific animal model. | - Reduce the dosage and titrate up to the desired effect. - Review literature for species-specific responses to Misoprostol. |
| Inconsistent Cervical Ripening | - Insufficient duration of exposure. - Inadequate local concentration at the cervix. | - Optimize the timing of administration relative to the experimental endpoint. - For localized effects, consider direct application methods. |
Experimental Protocols
Protocol 1: Evaluation of Gastric Cytoprotective Efficacy of Misoprostol
This protocol outlines a method to assess the efficacy of Misoprostol in preventing NSAID-induced gastric ulcers in a rodent model.
Materials:
-
Misoprostol
-
Non-steroidal anti-inflammatory drug (NSAID), e.g., Indomethacin
-
Vehicle (e.g., 0.9% saline)
-
Rodent model (e.g., Wistar rats)
-
Oral gavage needles
Procedure:
-
Fast animals overnight with free access to water.
-
Prepare a solution of Misoprostol in the chosen vehicle at various concentrations.
-
Administer Misoprostol or vehicle orally to the respective groups of animals.
-
After a predetermined time (e.g., 30 minutes), administer the NSAID orally to induce gastric ulcers.
-
After a set duration (e.g., 4-6 hours), euthanize the animals.
-
Excise the stomachs, open them along the greater curvature, and rinse with saline.
-
Score the gastric lesions based on number and severity.
-
Analyze the data to determine the dose-dependent protective effect of Misoprostol.
Protocol 2: Assessment of Uterine Contractility in Response to Misoprostol
This protocol describes an in vitro method to measure the contractile response of uterine tissue to Misoprostol.
Materials:
-
Misoprostol
-
Isolated uterine tissue from a suitable animal model (e.g., rat, mouse)
-
Organ bath system with physiological saline solution (e.g., Krebs-Henseleit solution)
-
Isotonic transducer and data acquisition system
-
Gas mixture (95% O2, 5% CO2)
Procedure:
-
Euthanize the animal and dissect the uterine horns.
-
Mount a segment of the uterine tissue in the organ bath containing physiological saline solution, maintained at 37°C and bubbled with the gas mixture.
-
Allow the tissue to equilibrate under a slight tension until regular spontaneous contractions are observed.
-
Add Misoprostol to the bath in a cumulative concentration-dependent manner.
-
Record the changes in the frequency and amplitude of uterine contractions.
-
Analyze the data to construct a concentration-response curve for Misoprostol-induced uterine contractility.
Data Presentation
Table 1: Summary of Clinical Trial Data on Misoprostol for Cervical Ripening
| Study/Parameter | 200 µg Vaginal Misoprostol | 400 µg Vaginal Misoprostol |
| Number of Patients | 34 | 34 |
| Adverse Events | 58.8% | 85.3%[10] |
| Abdominal Pain | 50.0% | 73.5%[10] |
| Efficacy (Cervical Dilatation) | Effective | Effective[10] |
| Data from a randomized, controlled, double-blind trial comparing two doses of vaginally administered Misoprostol for cervical priming before operative hysteroscopy.[10] |
Table 2: Misoprostol Dosage and Administration Routes for Various Indications
| Indication | Dosage | Route of Administration | Reference |
| NSAID-Induced Gastric Ulcer Prevention | 200 µg qid | Oral | [8] |
| Cervical Ripening (Pre-hysteroscopy) | 200 µg | Vaginal | [10] |
| Induction of Labor (Obese Patients) | 25 µg or 50 µg | Vaginal | [5] |
| Medical Abortion (with Mifepristone) | 800 µg | Buccal | [2] |
| Early Pregnancy Failure | 800 µg | Vaginal | [6] |
Visualizing Key Pathways and Workflows
Caption: Misoprostol's signaling pathway for gastric protection.
Caption: Mechanism of Misoprostol-induced uterine contractions.
Caption: General experimental workflow for in vivo efficacy studies.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Misoprostol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of Misoprostol? [synapse.patsnap.com]
- 4. Misoprostol - Wikipedia [en.wikipedia.org]
- 5. Optimal misoprostol dosing among patients with a body mass index greater than 30: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Uses of Misoprostol in Obstetrics and Gynecology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Overview of misoprostol clinical experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Optimal Dose of Vaginal Misoprostol for Cervical Ripening before Hysteroscopy: A Randomized Double-Blind Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: SC-34301 (Enisoprost)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using SC-34301, also known as Enisoprost. Enisoprost is a synthetic prostaglandin E1 (PGE1) analog. Understanding its on-target and potential off-target effects is critical for accurate experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of action for SC-34301 (Enisoprost)?
A1: SC-34301 (Enisoprost) is a potent agonist of the prostaglandin E2 (PGE2) receptor subtype 3 (EP3).[1] Like other PGE1 analogs, its primary mechanism involves binding to and activating EP receptors, which are G-protein coupled receptors (GPCRs). The activation of the EP3 receptor is primarily coupled to the Gαi subunit, which leads to a decrease in intracellular cyclic AMP (cAMP) levels.[2] This signaling cascade mediates various physiological effects, including the inhibition of gastric acid secretion.[1]
Q2: What are the known or potential off-target effects of SC-34301 (Enisoprost)?
A2: The most significant off-target effects of Enisoprost involve its interaction with other prostanoid receptors. A study on Enprostil, a compound structurally related to Enisoprost, demonstrated potent agonist activity at the prostaglandin F receptor (FP) and the thromboxane A2 receptor (TP).[1] Therefore, when using Enisoprost to study EP3-mediated effects, any observed cellular responses could also be influenced by the activation of FP and TP receptors. The study also showed no significant activity at EP2, DP, or IP receptors at the concentrations tested.[1]
Q3: I am observing effects that are inconsistent with EP3 receptor activation. What could be the cause?
A3: If you are observing unexpected effects, consider the following possibilities:
-
Off-target receptor activation: As mentioned, Enisoprost can activate FP and TP receptors.[1] The signaling pathways of these receptors may be contributing to your observed phenotype.
-
Cell type-specific receptor expression: The expression levels of EP, FP, and TP receptors can vary significantly between different cell types and tissues. Your experimental system may have a higher expression of off-target receptors than the intended EP3 target.
-
Concentration-dependent effects: At higher concentrations, the likelihood of off-target binding increases. It is crucial to use the lowest effective concentration to maximize on-target specificity.
-
Downstream signaling crosstalk: The signaling pathways activated by EP3, FP, and TP receptors can interact with other cellular signaling networks, leading to complex and sometimes unexpected outcomes.
Q4: What are the recommended working concentrations for SC-34301 (Enisoprost) in experiments?
A4: The optimal concentration of Enisoprost will depend on the specific cell type, the expression level of the target receptor, and the experimental endpoint.
-
In vitro cell-based assays: Based on its potent EP3 agonism, starting with a concentration range of 1 nM to 1 µM is recommended. A dose-response experiment should always be performed to determine the EC50 for your specific system.
-
Animal studies: For in vivo experiments, dosing will depend on the animal model and route of administration. Studies with the related compound Misoprostol in dogs have used doses in the range of 2-5 µg/kg, administered orally.[3][4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No observable effect at expected concentrations. | 1. Low or absent expression of the target EP3 receptor in your cell line or tissue. 2. Degraded or inactive Enisoprost stock solution. 3. Insufficient incubation time. | 1. Verify EP3 receptor expression using RT-qPCR, Western blot, or immunofluorescence. 2. Prepare a fresh stock solution of Enisoprost. 3. Perform a time-course experiment to determine the optimal incubation period. |
| High background or non-specific effects. | 1. Enisoprost concentration is too high, leading to off-target receptor activation (FP, TP). 2. Contamination of cell culture or reagents. | 1. Perform a dose-response curve and use the lowest concentration that gives a robust on-target effect. 2. Use selective antagonists for FP (e.g., AL8810) and TP (e.g., SQ29548) to block off-target effects. 3. Ensure aseptic technique and use fresh, sterile reagents. |
| Results are not reproducible. | 1. Inconsistent cell passage number or confluency. 2. Variability in Enisoprost stock solution preparation or storage. 3. Fluctuations in incubator conditions (temperature, CO2). | 1. Use cells within a consistent passage number range and seed at a standardized density. 2. Prepare and store Enisoprost stock solutions consistently. Aliquot to avoid multiple freeze-thaw cycles. 3. Regularly monitor and calibrate incubator settings. |
| Unexpected cell toxicity or death. | 1. Extremely high concentration of Enisoprost. 2. Off-target effects leading to apoptosis or necrosis. 3. Solvent (e.g., DMSO) toxicity. | 1. Perform a cell viability assay (e.g., MTT, trypan blue exclusion) across a range of Enisoprost concentrations. 2. Investigate the activation of cell death pathways. 3. Ensure the final solvent concentration is non-toxic to your cells (typically <0.1% for DMSO). |
Quantitative Data
Table 1: Prostanoid Receptor Activity Profile of Enprostil (structurally related to Enisoprost)
| Receptor | Activity | -log EC50 |
| EP3 | Agonist | 8.30 ± 0.08 |
| FP | Agonist | 7.34 ± 0.11 |
| TP | Agonist | 6.54 ± 0.07 |
| EP2 | No activity up to 10 µM | N/A |
| DP | No activity up to 10 µM | N/A |
| IP | No activity up to 10 µM | N/A |
Data from a study on Enprostil, which is structurally related to Enisoprost.[1] The EC50 is a measure of the concentration of a drug that gives a half-maximal response.
Experimental Protocols
Protocol 1: In Vitro Cell-Based Assay for EP3 Receptor Activation
-
Cell Culture: Plate cells of interest in a suitable culture vessel and grow to the desired confluency. Ensure the cell line expresses the EP3 receptor.
-
Preparation of Enisoprost Stock Solution: Prepare a 10 mM stock solution of SC-34301 (Enisoprost) in a suitable solvent (e.g., DMSO). Store aliquots at -20°C or -80°C.
-
Dose-Response Treatment:
-
Prepare a series of dilutions of the Enisoprost stock solution in your cell culture medium to achieve final concentrations ranging from 0.1 nM to 10 µM.
-
Include a vehicle control (medium with the same concentration of solvent as the highest Enisoprost concentration).
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of Enisoprost or vehicle.
-
-
Incubation: Incubate the cells for a predetermined time, which should be optimized for the specific downstream signaling event being measured (e.g., 15-30 minutes for cAMP measurement, longer for gene expression changes).
-
Endpoint Measurement:
-
cAMP Assay: Lyse the cells and measure intracellular cAMP levels using a commercially available ELISA or HTRF assay kit. A decrease in cAMP levels upon Enisoprost treatment would be indicative of EP3 activation.
-
Calcium Mobilization Assay: For cell lines where EP3 couples to Gαq, measure changes in intracellular calcium using a fluorescent calcium indicator (e.g., Fura-2 AM).
-
Gene Expression Analysis: Extract RNA and perform RT-qPCR to measure changes in the expression of target genes known to be regulated by EP3 signaling.
-
Protocol 2: Troubleshooting Off-Target Effects Using Selective Antagonists
-
Experimental Setup: Design your experiment to include the following conditions:
-
Vehicle control
-
Enisoprost at a concentration that elicits the response of interest.
-
A selective FP receptor antagonist (e.g., AL8810) alone.
-
A selective TP receptor antagonist (e.g., SQ29548) alone.
-
Enisoprost in the presence of the FP antagonist.
-
Enisoprost in the presence of the TP antagonist.
-
-
Pre-treatment with Antagonists: Pre-incubate the cells with the FP or TP antagonist for a sufficient time (e.g., 30-60 minutes) before adding Enisoprost.
-
Enisoprost Treatment: Add Enisoprost to the appropriate wells and incubate for the desired duration.
-
Data Analysis: Compare the effect of Enisoprost in the absence and presence of the antagonists. If the effect of Enisoprost is significantly reduced by the FP or TP antagonist, it indicates that the observed response is at least partially mediated by these off-target receptors.
Visualizations
Caption: On-target signaling pathway of SC-34301 (Enisoprost) via the EP3 receptor.
Caption: Potential off-target signaling of SC-34301 via FP and TP receptors.
Caption: Troubleshooting workflow for experiments with SC-34301.
References
- 1. Characterization of the prostanoid receptor profile of enprostil and isomers in smooth muscle and platelets in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prostaglandin E2 EP Receptors as Therapeutic Targets in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Misoprostol (Cytotec®) for Dogs and Cats [petplace.com]
- 4. vet-ebooks.com [vet-ebooks.com]
Enisoprost In Vivo Instability: Technical Support Center
Welcome to the technical support center for Enisoprost. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the in vivo instability of Enisoprost. As specific data for Enisoprost is limited, much of the guidance provided here is extrapolated from studies on closely related prostaglandin E1 (PGE1) analogs, such as Misoprostol and Alprostadil. It is crucial to validate these recommendations within your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What is Enisoprost and why is in vivo instability a concern?
Enisoprost is a synthetic methyl ester analog of Prostaglandin E1 (PGE1).[1] Like other PGE1 analogs, it is susceptible to rapid metabolism and degradation in vivo, which can lead to a short half-life and variable experimental outcomes.[1] Understanding and mitigating this instability is critical for obtaining reliable and reproducible results in preclinical and clinical studies.
Q2: What are the primary known degradation pathways for PGE1 analogs?
PGE1 analogs can undergo several degradation pathways, including dehydration and isomerization. For instance, Misoprostol is known to degrade into inactive products like type A, type B, and 8-epi misoprostol, especially in the presence of moisture.[2]
Q3: What is the expected in vivo half-life of Enisoprost?
Q4: How does the route of administration impact the stability and bioavailability of PGE1 analogs?
The route of administration significantly affects the pharmacokinetic profile of PGE1 analogs. For Misoprostol, sublingual administration leads to higher peak plasma concentrations compared to oral or vaginal routes.[6][7] The choice of administration route should be carefully considered in experimental design to optimize drug exposure.
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected therapeutic efficacy in vivo.
| Potential Cause | Troubleshooting Step | Rationale |
| Rapid in vivo degradation | Optimize the formulation. Consider using a solid dispersion with polymers like Hydroxypropyl Methylcellulose (HPMC) or methacrylate copolymers (e.g., Eudragit).[8][9] | These polymers can form a protective matrix around the compound, shielding it from degradation and allowing for a more sustained release.[8] |
| Suboptimal route of administration | Evaluate alternative routes of administration (e.g., sublingual, buccal) that may offer faster absorption and higher bioavailability.[6] | Different administration routes can significantly alter the pharmacokinetic profile and subsequent efficacy.[5][10] |
| Incorrect dosage | Perform dose-response studies to determine the optimal dosage for your specific animal model and experimental endpoint. | The effective dose may be higher than anticipated due to rapid clearance. |
Issue 2: High variability in plasma concentration between subjects.
| Potential Cause | Troubleshooting Step | Rationale |
| Inconsistent absorption | Ensure consistent administration technique and consider formulations that improve solubility. | Variability in administration can lead to differences in absorption rates. |
| Metabolic differences between subjects | Increase the number of subjects per group to account for biological variability. | Genetic and physiological differences can influence drug metabolism rates. |
| Sample handling and processing errors | Standardize blood collection and processing protocols. Ensure rapid cooling and centrifugation of samples to minimize ex vivo degradation. | PGE1 analogs can be unstable in biological matrices post-collection. |
Issue 3: Difficulty in detecting and quantifying Enisoprost or its metabolites in biological samples.
| Potential Cause | Troubleshooting Step | Rationale |
| Analyte instability in the sample matrix | Add a stabilizing agent to the collection tubes (e.g., an esterase inhibitor if the parent compound is being measured). Immediately freeze samples at -80°C after processing. | Prevents ex vivo degradation of the analyte before analysis. |
| Insufficient assay sensitivity | Develop and validate a highly sensitive analytical method, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[11][12] | Due to the low administered doses and rapid clearance, analyte concentrations in plasma are often very low. |
| Timing of sample collection | Design a pharmacokinetic study with frequent sampling at early time points post-administration to capture the peak concentration (Cmax) and initial distribution phase. | Given the expected short half-life, later time points may have concentrations below the limit of quantification. |
Quantitative Data Summary
The following tables summarize pharmacokinetic and stability data for PGE1 and its analog, Misoprostol. This data can serve as a reference for designing experiments with Enisoprost.
Table 1: Pharmacokinetic Parameters of Misoprostol Acid (Active Metabolite) after a Single 400 µg Dose
| Route of Administration | Cmax (pg/mL) | Tmax (min) | AUC (pg·h/mL) |
| Oral | 287.6 ± 144.3 | 27.5 ± 14.8 | 402.8 ± 151.6 |
| Sublingual | 574.8 ± 250.7 | 26.0 ± 11.5 | 743.7 ± 291.2 |
| Vaginal | 125.2 ± 53.8 | Slower than oral/sublingual | 433.7 ± 182.6 |
Data adapted from a comparative pharmacokinetic study of Misoprostol.[6]
Table 2: Stability of Prostaglandin E1 (PGE1) in 10% Dextrose Solution
| Time (hours) | Concentration Remaining (%) |
| 48 | ≥90.0% |
| 72 | ~90.9% |
Data from a stability study of PGE1 solutions stored in polypropylene syringes.[13]
Experimental Protocols
Protocol 1: In Vitro Stability Assessment of Enisoprost in Plasma
-
Objective: To determine the in vitro half-life of Enisoprost in the plasma of the target species.
-
Materials: Enisoprost, control plasma (e.g., rat, human), phosphate-buffered saline (PBS), organic solvent (e.g., acetonitrile), analytical standards.
-
Procedure:
-
Spike Enisoprost into pre-warmed plasma at a known concentration.
-
Incubate the samples at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), take an aliquot of the plasma sample.
-
Immediately quench the metabolic activity by adding a cold organic solvent (e.g., acetonitrile with 1% formic acid).
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the concentration of Enisoprost using a validated LC-MS/MS method.
-
Calculate the half-life by plotting the natural log of the concentration versus time.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
This protocol is based on methods developed for Misoprostol and may require optimization for Enisoprost.[14][15]
-
Objective: To assess the purity of Enisoprost and detect the presence of degradation products.
-
Instrumentation: HPLC system with UV detection.
-
Chromatographic Conditions (Example for Misoprostol):
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile, water, and methanol.
-
Flow Rate: 1.5 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: 200 nm.
-
-
Procedure:
-
Prepare standard solutions of Enisoprost at known concentrations.
-
Prepare the sample solution by dissolving the test article in the mobile phase.
-
Inject the standard and sample solutions into the HPLC system.
-
Monitor the chromatograms for the main Enisoprost peak and any impurity peaks.
-
Quantify the purity based on the relative peak areas.
-
Visualizations
Caption: Proposed metabolic pathway of Enisoprost based on its analogs.
Caption: Troubleshooting workflow for Enisoprost in vivo instability.
References
- 1. The immunosuppressive properties of new oral prostaglandin E1 analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Instability of Misoprostol Tablets Stored Outside the Blister: A Potential Serious Concern for Clinical Outcome in Medical Abortion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Metabolism and pharmacokinetic studies of misoprostol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. misoprostol.org [misoprostol.org]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Pharmacokinetics of different routes of administration of misoprostol. | Semantic Scholar [semanticscholar.org]
- 8. Stabilization and sustained-release effect of misoprostol with methacrylate copolymer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism of misoprostol stabilization in hydroxypropyl methylcellulose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Misoprostol: pharmacokinetic profiles, effects on the uterus and side-effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. science.egasmoniz.com.pt [science.egasmoniz.com.pt]
- 12. Validated method for the determination of misoprostol acid in whole blood by ultra performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Stability of prostaglandin E1 solutions stored in polypropylene syringes for continuous intravenous administration to newborns - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development and validation of LC methods for the separation of misoprostol related substances and diastereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. semanticscholar.org [semanticscholar.org]
Technical Support Center: Enisoprost and Prostaglandin E1 Analog Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Enisoprost and other Prostaglandin E1 (PGE1) analogs.
Frequently Asked Questions (FAQs)
Q1: What is Enisoprost and what is its primary mechanism of action?
A1: Enisoprost is a synthetic analog of Prostaglandin E1 (PGE1). Its primary mechanism of action is to bind to and activate prostaglandin E receptors (specifically EP receptors), which are G-protein coupled receptors. This interaction initiates various downstream signaling cascades, including the modulation of the Notch, VEGF, calcium, and NF-κB signaling pathways.[1][2]
Q2: What are the common experimental applications of Enisoprost and other PGE1 analogs?
A2: Enisoprost and its analogs, like Misoprostol, are utilized in a range of research areas. These include studies on gastric cytoprotection, prevention of NSAID-induced ulcers, cervical ripening, induction of labor, and management of postpartum hemorrhage.[3][4][5][6] In preclinical research, they are often used to investigate their effects on immune response, inflammation, and various signaling pathways.
Q3: What are the most critical factors to consider when designing an experiment with Enisoprost?
A3: The most critical factors are the stability of the compound, the dose-response relationship, and the choice of a suitable solvent. PGE1 analogs are known to be unstable in aqueous solutions and can degrade due to temperature and pH fluctuations. Therefore, proper storage and handling are paramount. Additionally, these compounds often exhibit potent, dose-dependent effects, necessitating careful dose-range finding studies.
Troubleshooting Guides
In Vitro Experiments
Problem: Inconsistent or no observable effect of Enisoprost in cell culture.
| Possible Cause | Troubleshooting Steps |
| Compound Degradation | Prepare fresh stock solutions for each experiment. Avoid repeated freeze-thaw cycles. Store stock solutions in small aliquots at -80°C. Perform a stability study of Enisoprost in your specific culture medium. |
| Incorrect Dosage | Conduct a dose-response experiment to determine the optimal concentration for your cell type and experimental endpoint. Concentrations can range from nanomolar to micromolar depending on the cell line and the effect being studied. |
| Low Receptor Expression | Verify the expression of EP receptors in your cell line using techniques like qPCR, Western blot, or flow cytometry. If receptor levels are low, consider using a different cell line or a method to transiently or stably overexpress the receptor of interest. |
| Cell Culture Conditions | Ensure optimal cell culture conditions, including CO2 levels, temperature, and humidity. Check for mycoplasma contamination, which can alter cellular responses. |
| Solvent Issues | Ensure the final concentration of the solvent (e.g., DMSO, ethanol) in the culture medium is not affecting cell viability or the experimental outcome. Run a vehicle control to account for any solvent effects. |
Problem: High background or low signal in a Prostaglandin E2 (PGE2) ELISA.
| Possible Cause | Troubleshooting Steps |
| Poor Standard Curve | Ensure accurate pipetting and proper dilution of standards. Briefly centrifuge the standard vial before reconstitution.[7] |
| Insufficient Washing | Increase the number of wash steps and ensure complete aspiration of wells between steps.[8] |
| Reagent Issues | Check the expiration dates of all kit components. Ensure reagents are brought to room temperature before use.[9] |
| Sample Matrix Effects | Samples with high lipid content may interfere with the assay.[7] Consider sample purification or dilution. |
| Incorrect Plate Reading | Verify the wavelength and filter settings on the microplate reader.[7] |
In Vivo Experiments
Problem: High variability in animal responses to Enisoprost administration.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Dosing | Ensure accurate and consistent administration of the drug. For oral gavage, verify proper technique to avoid accidental lung administration. For injections, ensure consistent volume and injection site. |
| Compound Instability in Vehicle | Prepare fresh dosing solutions daily. The stability of PGE1 analogs can be poor in certain vehicles. Consider performing a stability analysis of Enisoprost in your chosen vehicle under the experimental conditions. |
| Animal Stress | Stress can influence physiological responses. Acclimatize animals to the experimental procedures and housing conditions to minimize stress. |
| Gastrointestinal Side Effects | Prostaglandin E1 analogs can cause diarrhea and other gastrointestinal issues, which can affect drug absorption and animal well-being.[3] Monitor animals closely and consider adjusting the dose if severe side effects are observed. |
| Route of Administration | The route of administration (oral, intravenous, etc.) can significantly impact the bioavailability and pharmacokinetics of the drug.[5] Choose the most appropriate route for your experimental question and ensure consistency. |
Data Presentation
Table 1: Stability of Prostaglandin E1 (PGE1) in Different Solvents and Temperatures.
| Concentration | Solvent | Temperature | Stability (Time to 10% degradation) |
| 20 µg/mL | 4% Alcohol in 0.9% Saline | 4°C | ~9.8 days |
| 20 µg/mL | 4% Alcohol in 0.9% Saline | 25°C | ~106.5 days |
Table 2: Dose-Response of Misoprostol (a PGE1 Analog) in an In Vivo Dog Model for Preventing Aspirin-Induced Gastric Hemorrhage.
| Misoprostol Dose | Aspirin Dose | Outcome |
| 15 µg/kg (q8h) | 35 mg/kg (q8h) | No lesions in 4 out of 5 dogs. Diarrhea observed in 4 out of 10 dogs.[3] |
| 7.5 µg/kg (q8h) | 35 mg/kg (q8h) | Diarrhea subsided.[3] |
Table 3: Dose-Dependent Effects of Vaginal Misoprostol for Labor Induction.
| Misoprostol Dose | Induction-Delivery Interval | Abnormal Uterine Contractions |
| 25 µg (every 4h) | 17.18 +/- 8.48 h[10] | 10.75%[10] |
| 50 µg (every 4h) | 9.37 +/- 5.87 h[10] | 35.86%[10] |
Experimental Protocols
Prostaglandin E Receptor Binding Assay (Competitive)
This protocol is a general guideline for a competitive radioligand binding assay.
-
Membrane Preparation: Prepare cell membranes from a cell line known to express the target EP receptor.
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., 10 mM MES/KOH pH 6.0, 1 mM EDTA, 10 mM MgCl2).[11]
-
Reaction Setup: In a 96-well plate, add the following in order:
-
Assay Buffer
-
Unlabeled Enisoprost (or other competitor) at various concentrations.
-
Radiolabeled PGE2 (e.g., [3H]-PGE2) at a concentration at or below its Kd.
-
Cell membranes.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[11]
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a filter mat (e.g., GF/C) using a cell harvester. Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Dry the filter mats and measure the radioactivity of each filter using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC50 and subsequently the Ki value.
In Vivo Study: Assessment of Gastric Protection in a Rat Model
This protocol provides a general workflow for assessing the gastric protective effects of Enisoprost.
-
Animal Acclimatization: Acclimatize male Wistar rats for at least one week before the experiment. House them in standard conditions with free access to food and water.
-
Fasting: Fast the rats for 24 hours before the experiment, with free access to water.
-
Grouping: Divide the animals into the following groups:
-
Vehicle control (e.g., saline or appropriate vehicle).
-
Ulcerogen control (e.g., Indomethacin or another NSAID).
-
Enisoprost treatment groups (different doses).
-
-
Drug Administration: Administer Enisoprost or vehicle orally 30 minutes before the administration of the ulcerogen.
-
Ulcer Induction: Administer the ulcerogen (e.g., Indomethacin, 30 mg/kg, orally).
-
Euthanasia and Sample Collection: Euthanize the animals 4-6 hours after ulcerogen administration. Carefully dissect the stomach and open it along the greater curvature.
-
Ulcer Scoring: Gently rinse the stomach with saline and score the gastric lesions macroscopically. The ulcer index can be calculated based on the number and severity of lesions.
-
Histopathology (Optional): Fix a portion of the stomach tissue in 10% buffered formalin for histopathological examination.
Mandatory Visualizations
Caption: Simplified signaling pathway of Enisoprost via EP receptors.
Caption: General experimental workflow for an in vivo study.
References
- 1. Multi-target mechanism of misoprostol in pregnancy termination based on network pharmacology and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Misoprostol-Induced Modification of the Notch Signaling Pathway in the Human Cervix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The use of a synthetic prostaglandin E1 analog as a gastric protectant against aspirin-induced hemorrhage in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of administering oral misoprostol by titration compared to vaginal misoprostol and dinoprostone for cervical ripening and induction of labour: study protocol for a randomised clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Misoprostol: Clinical pharmacology in obstetrics and gynecology | MDedge [mdedge.com]
- 6. Misoprostol use in obstetrics: Number 6 – June 2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. file.elabscience.com [file.elabscience.com]
- 8. ELISA Troubleshooting Guide [sigmaaldrich.com]
- 9. ELISA Troubleshooting Guide | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. Vaginal misoprostol for induction of labor: 25 vs. 50 microg dose regimen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Crystal structure of misoprostol bound to the labor inducer prostaglandin E2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Compound SC-34301 (Hypothetical Kinase Inhibitor)
Disclaimer: Compound SC-34301 is a hypothetical agent for illustrative purposes. The following content is a generalized framework based on common challenges encountered during preclinical animal studies with novel kinase inhibitors. Researchers should adapt these guidelines to the specific characteristics of their investigational compound.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers mitigate potential side effects of the hypothetical kinase inhibitor SC-34301 in animal studies.
Frequently Asked Questions (FAQs)
Q1: What are the most common immediate side effects observed after administration of SC-34301?
A1: Initial studies with SC-34301, a potent inhibitor of the hypothetical "Signal Transduction Kinase X" (STKX), have shown potential for acute side effects within the first 24-72 hours post-administration. These commonly include gastrointestinal distress (diarrhea, decreased food intake), lethargy, and mild to moderate skin reactions at higher doses. It is crucial to monitor animals closely during this initial period.
Q2: Are there established protocols for supportive care to manage these side effects?
A2: Yes, proactive supportive care is critical for animal welfare and data integrity.[1] For gastrointestinal issues, providing highly palatable and easily digestible food can help maintain caloric intake. Subcutaneous fluid therapy may be necessary for dehydration. For skin reactions, topical emollients can be considered, provided they do not interfere with the study endpoints. All supportive care measures should be clearly defined in the experimental protocol and approved by the Institutional Animal Care and Use Committee (IACUC).[2][3]
Q3: Can SC-34301 cause cardiovascular side effects?
A3: As with many kinase inhibitors, off-target effects on cardiovascular function are a potential concern.[4][5][6][7] While SC-34301 is designed for STKX, some affinity for vascular endothelial growth factor receptor (VEGFR) kinases has been noted in preliminary screens. This can lead to hypertension or other cardiovascular events in susceptible models.[4][6] Regular monitoring of cardiovascular parameters (e.g., blood pressure in appropriate models) is recommended for long-term studies.
Q4: How can I differentiate between compound-related toxicity and procedural stress in my animal model?
A4: This is a critical consideration in study design.[8][9] A well-designed study should include a vehicle control group that undergoes identical procedures (handling, injection, etc.) as the treatment groups.[2] If adverse signs are observed only in the SC-34301-treated groups, it points towards compound toxicity. Acclimatizing animals to handling and procedures before the study begins can help minimize stress-related responses.[9]
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with SC-34301.
Issue 1: Unexpected High Mortality in High-Dose Group
-
Possible Cause: The maximum tolerated dose (MTD) was exceeded, leading to acute toxicity.
-
Troubleshooting Steps:
-
Immediate Action: Terminate the high-dose group if humane endpoints are met. Consult with the attending veterinarian.
-
Protocol Review: Re-evaluate the dose-range finding study. Was the dose escalation too rapid?
-
Dose Adjustment: Design a follow-up study with a revised, lower dose range and a more gradual escalation.
-
Pathology: Conduct a thorough necropsy and histopathological analysis of deceased animals to identify the target organs of toxicity.
-
Issue 2: Significant Weight Loss (>15%) in Treated Animals
-
Possible Cause: Compound-induced anorexia, gastrointestinal toxicity, or systemic metabolic disruption.
-
Troubleshooting Steps:
-
Supportive Care: Implement caloric support with palatable, high-energy dietary supplements. Monitor hydration status and provide fluid support if necessary.
-
Dose Modification: Consider reducing the dose or the frequency of administration.
-
Mechanism Investigation: Analyze blood parameters for signs of liver or kidney dysfunction. Assess key metabolic markers.
-
Issue 3: High Variability in Efficacy Data
-
Possible Cause: Inconsistent compound administration, issues with formulation stability, or variable drug absorption.
-
Troubleshooting Steps:
-
Administration Technique: Ensure all personnel are consistently following the specified route of administration (e.g., oral gavage, intraperitoneal injection).[8] Re-verify the competency of the technical staff.
-
Formulation Check: Confirm the stability and homogeneity of the SC-34301 formulation. Was it prepared fresh daily? Was it properly stored?
-
Pharmacokinetic (PK) Analysis: If possible, perform a small satellite PK study to measure plasma levels of SC-34301 to ensure consistent exposure across animals.
-
Data Presentation
Table 1: Summary of Observed Side Effects of SC-34301 in a 28-Day Rodent Study
| Side Effect Category | Observation Details | Severity (at 50 mg/kg) | Recommended Monitoring |
| Gastrointestinal | Soft stools, decreased food consumption. | Mild to Moderate | Daily body weight, food intake, fecal consistency. |
| Dermatological | Alopecia, mild erythema. | Mild | Weekly skin integrity checks. |
| Hematological | Grade 1 Anemia (slight decrease in Hgb). | Mild | Complete Blood Count (CBC) at baseline and termination. |
| Cardiovascular | Mean blood pressure increase of 10-15 mmHg. | Mild | Blood pressure monitoring (in appropriate models). |
Table 2: Example Mitigation Strategies and Outcomes
| Issue | Mitigation Strategy | Outcome | Success Rate |
| Weight Loss | Co-administration of high-calorie dietary gel. | Stabilized body weight, reduced loss from >15% to <10%. | ~70% of animals |
| Diarrhea | Dose fractionation (e.g., 25 mg/kg BID vs. 50 mg/kg QD). | Improved stool consistency and reduced incidence. | ~80% of animals |
| Hypertension | Introduction of a lower, more frequent dosing schedule. | Attenuated the increase in mean blood pressure. | To be determined |
Experimental Protocols & Visualizations
Protocol: Supportive Care for SC-34301-Induced Weight Loss
-
Monitoring: Record animal body weights daily, at the same time each day.
-
Intervention Threshold: If an animal loses >10% of its initial body weight, initiate supportive care.
-
Dietary Supplement: Provide 1-2 grams of a high-calorie, palatable dietary supplement (e.g., Nutri-Cal® or similar) in a separate dish within the cage.
-
Hydration: Monitor for signs of dehydration (e.g., skin tenting). If observed, administer 1-2 mL of sterile saline subcutaneously, as directed by a veterinarian.
-
Record Keeping: Document all supportive care interventions for each animal.
-
Humane Endpoint: If an animal's body weight loss exceeds 20% and its condition does not improve, it should be euthanized as per IACUC-approved humane endpoints.
Diagrams
Caption: Hypothetical signaling pathway of STKX inhibited by SC-34301.
Caption: Workflow for monitoring and mitigating adverse effects in vivo.
References
- 1. researchgate.net [researchgate.net]
- 2. biobostonconsulting.com [biobostonconsulting.com]
- 3. Substance Administration - Use of Drugs and Chemicals in Laboratory Animals (Guideline) | Vertebrate Animal Research - Office of the Vice President for Research | The University of Iowa [animal.research.uiowa.edu]
- 4. Cardiovascular Adverse Events and Mitigation Strategies for Chronic Myeloid Leukemia Patients Receiving Tyrosine Kinase Inhibitor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Evaluation of CML TKI Induced Cardiovascular Toxicity and Development of Potential Rescue Strategies in a Zebrafish Model [frontiersin.org]
- 6. Adverse effects of tyrosine kinase inhibitors in cancer therapy: pathophysiology, mechanisms and clinical management - PMC [pmc.ncbi.nlm.nih.gov]
- 7. expertperspectives.com [expertperspectives.com]
- 8. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
Technical Support Center: Adjusting Protocols for Inhibitor X (a selective p38 MAPK inhibitor)
This technical support center provides guidance on the use of Inhibitor X, a potent and selective inhibitor of p38 MAPKα. The information is designed to assist researchers, scientists, and drug development professionals in optimizing their experimental protocols across different cell lines and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Inhibitor X?
Inhibitor X is a selective, ATP-competitive inhibitor of p38 mitogen-activated protein kinase alpha (p38 MAPKα). p38 MAPK is a key signaling protein involved in cellular responses to inflammatory cytokines and environmental stress. By inhibiting p38 MAPKα, Inhibitor X can modulate downstream signaling pathways that regulate cytokine production, cell proliferation, and apoptosis.
Q2: What is the recommended starting concentration for in vitro experiments?
The optimal concentration of Inhibitor X is highly cell-line dependent. We recommend starting with a dose-response experiment to determine the IC50 for your specific cell line and endpoint. A common starting range is between 0.1 µM and 10 µM. For initial experiments, a concentration of 1 µM is often a reasonable starting point.
Q3: How should I dissolve and store Inhibitor X?
Inhibitor X is typically supplied as a solid. For in vitro experiments, it should be dissolved in dimethyl sulfoxide (DMSO) to create a stock solution of 10 mM. The stock solution should be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the DMSO stock in your cell culture medium. Ensure the final DMSO concentration in your experiment does not exceed 0.1% to avoid solvent-induced toxicity.
Q4: What is the recommended treatment duration?
The optimal treatment duration depends on the specific biological question and the cell line being used. For signaling pathway analysis (e.g., Western blotting for downstream targets), a short incubation of 1-4 hours may be sufficient. For functional assays such as cell viability or cytokine production, a longer incubation of 24-72 hours is typically required.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no efficacy of Inhibitor X | 1. Suboptimal concentration. 2. Insufficient treatment time. 3. Low p38 MAPK activity in the chosen cell line. 4. Incorrect storage or handling of the compound. | 1. Perform a dose-response experiment to determine the optimal concentration. 2. Increase the incubation time. 3. Confirm p38 MAPK expression and baseline activity in your cell line via Western blot. 4. Prepare fresh stock solutions and handle as recommended. |
| High cytotoxicity observed | 1. Concentration is too high. 2. Extended treatment duration. 3. Off-target effects at high concentrations. 4. High sensitivity of the cell line. | 1. Lower the concentration of Inhibitor X. 2. Reduce the incubation time. 3. Use a lower concentration that is still effective for the target. 4. Perform a viability assay to determine the cytotoxic threshold for your cell line. |
| Inconsistent results between experiments | 1. Variation in cell density at the time of treatment. 2. Inconsistent DMSO concentration. 3. Cell line passage number is too high. 4. Variation in reagent quality. | 1. Ensure consistent cell seeding density for all experiments. 2. Maintain a consistent final DMSO concentration across all wells. 3. Use cells from a low passage number and a consistent passage range for all experiments. 4. Use high-quality, fresh reagents. |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of Inhibitor X in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of Inhibitor X. Include a vehicle control (DMSO) and a positive control for cell death.
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Western Blot for p-p38 MAPK
-
Cell Lysis: After treatment with Inhibitor X, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-p38 MAPK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Quantitative Data Summary
| Cell Line | IC50 (µM) for Cytokine Inhibition | IC50 (µM) for p38 Phosphorylation |
| THP-1 | 0.05 | 0.01 |
| A549 | 0.2 | 0.08 |
| HeLa | 1.5 | 0.5 |
| MCF-7 | >10 | 2.0 |
Note: These are example values and the actual IC50 will vary depending on experimental conditions.
Visualizations
Caption: p38 MAPK signaling pathway and the point of intervention by Inhibitor X.
Caption: General experimental workflow for characterizing Inhibitor X.
Caption: A logical troubleshooting guide for experiments with Inhibitor X.
Validation & Comparative
A Comparative Guide to Cytoprotective Agents: Misoprostol
To our valued researchers, scientists, and drug development professionals,
This guide was intended to provide a comprehensive comparison of the cytoprotective agents SC-34301 and misoprostol. However, after an extensive search of scientific literature and clinical trial databases, no information was found for a compound designated SC-34301. It is possible that this is an internal, unpublished identifier, a historical compound that did not proceed to public development, or a typographical error.
Therefore, this guide will focus on providing a detailed overview of the well-established cytoprotective agent, misoprostol , with supporting experimental data, protocols, and pathway visualizations as per the original request.
Misoprostol: A Synthetic Prostaglandin E1 Analog
Misoprostol is a synthetic analog of prostaglandin E1 (PGE1) widely recognized for its gastric mucosal protective (cytoprotective) and antisecretory properties.[1][2][3] It is clinically used to prevent and treat gastric ulcers, particularly those induced by nonsteroidal anti-inflammatory drugs (NSAIDs).[2][4]
Mechanism of Action
Misoprostol exerts its cytoprotective effects through a multi-faceted mechanism that mimics the actions of endogenous prostaglandins.[4][5] Key actions include:
-
Stimulation of Mucus and Bicarbonate Secretion: Misoprostol enhances the secretion of mucus and bicarbonate from gastric epithelial cells.[4][6] This creates a protective layer that neutralizes acid and prevents mucosal damage.[5]
-
Increased Mucosal Blood Flow: The agent helps maintain or increase blood flow to the gastric mucosa.[4][7][8] This is crucial for delivering oxygen and nutrients necessary for cellular integrity and repair.
-
Inhibition of Gastric Acid Secretion: Misoprostol directly acts on parietal cells to inhibit gastric acid secretion.[5][6][9][10] It binds to the EP3 receptor, stimulating the Gi protein-coupled pathway, which leads to a decrease in intracellular cyclic AMP (cAMP) and reduced proton pump activity.[10]
-
Strengthening the Gastric Mucosal Barrier: It helps maintain the integrity of the gastric mucosal barrier, reducing its permeability to noxious substances.[9]
The cytoprotective effects of misoprostol are observed at doses lower than those required for significant inhibition of acid secretion, highlighting its direct protective actions on the mucosa.[3][9][11]
Quantitative Data from Experimental Studies
The following tables summarize key quantitative findings from various studies investigating the cytoprotective efficacy of misoprostol.
Table 1: Efficacy of Misoprostol in Preventing NSAID-Induced Gastric Damage in Humans
| Study Parameter | Placebo | Misoprostol (200 µg qid) | P-value |
| Mean Endoscopic Score (Naproxen-induced damage) | 1.24 ± 0.09 | 0.26 ± 0.07 | <0.001 |
Data from a double-blind, randomized study in healthy subjects treated with naproxen 500 mg twice daily for seven days.
Table 2: Effect of Misoprostol in Animal Models of Gastric Lesions
| Ulcer Model | Misoprostol Dose (µg/kg, intragastrically) | Protection / Effect |
| Aspirin-induced | 50, 100, 200 | Protected against gastric lesions[11] |
| Indomethacin-induced | 50, 100, 200 | Protected against gastric lesions[11] |
| Stress-induced | 50, 100, 200 | Protected against gastric lesions[11] |
| Sodium Taurocholate-induced | 50, 100, 200 | Protected against gastric lesions[11] |
| Ethanol-induced | 50, 100, 200 | Protected against gastric lesions[11] |
Data from a comparative study in rats. Misoprostol was shown to be protective at doses lower than those required for gastric antisecretory effects.[11]
Experimental Protocols
Below are detailed methodologies for key experiments cited in the literature to evaluate the cytoprotective effects of misoprostol.
Protocol 1: Prevention of NSAID-Induced Gastric Mucosal Damage in Healthy Humans
-
Objective: To assess the protective effect of misoprostol against naproxen-induced gastric mucosal damage.
-
Study Design: Double-blind, randomized, parallel-group study.
-
Subjects: 32 healthy volunteers.
-
Treatment Regimen:
-
Group 1 (Placebo): Naproxen (500 mg twice daily) + Placebo (twice daily) for 7 days.
-
Group 2 (Misoprostol): Naproxen (500 mg twice daily) + Misoprostol (200 µg twice daily) for 7 days.
-
-
Assessment:
-
Gastroscopy was performed before the treatment period (baseline) and after 7 days of treatment.
-
The gastric mucosa was assessed for erosive and petechial lesions using a predetermined scoring scheme.
-
-
Data Analysis: The mean overall endoscopic scores between the placebo and misoprostol groups were compared using statistical tests (p-value < 0.05 considered significant).
-
Reference:
Protocol 2: Evaluation of Cytoprotection in Rat Models of Gastric Ulcer
-
Objective: To compare the protective effects of misoprostol against various ulcerogenic agents.
-
Animal Model: Male rats.
-
Ulcer Induction Models:
-
Aspirin: Administration of aspirin to induce gastric lesions.
-
Indomethacin: Administration of indomethacin to induce gastric lesions.
-
Stress: Immobilization or other stress-inducing methods.
-
Sodium Taurocholate: Intragastric administration of sodium taurocholate.
-
Ethanol: Intragastric administration of absolute ethanol.
-
-
Treatment: Misoprostol (50, 100, and 200 µg/kg) was administered intragastrically prior to the ulcerogenic challenge.
-
Assessment:
-
Animals were sacrificed at a predetermined time after ulcer induction.
-
Stomachs were removed, opened along the greater curvature, and examined for lesions.
-
The extent of gastric lesions was scored or measured (e.g., total lesion area).
-
-
Data Analysis: Comparison of lesion scores/areas in misoprostol-treated groups versus control groups.
-
Reference: [11]
Visualizing Mechanisms and Workflows
Misoprostol's Cytoprotective Signaling Pathway
Caption: Signaling pathway of misoprostol's cytoprotective effects.
Experimental Workflow for Evaluating Cytoprotection
Caption: Workflow for preclinical evaluation of cytoprotective agents.
Conclusion
Misoprostol is a potent cytoprotective agent with a well-documented mechanism of action that involves enhancing mucosal defense mechanisms and inhibiting gastric acid secretion. Experimental data from both human and animal studies consistently demonstrate its efficacy in protecting the gastric mucosa from various noxious agents, most notably NSAIDs. While a direct comparison with SC-34301 is not possible due to the lack of available information on the latter, this guide provides a thorough, data-driven overview of misoprostol for research and drug development professionals.
References
- 1. Course Descriptions < University of South Carolina [academicbulletins.sc.edu]
- 2. scgastro.com [scgastro.com]
- 3. Clinical Trials & Research | Peak Gastroenterology Associates [peakgastro.com]
- 4. Gastric antisecretory and cytoprotective activities of SCH 28080 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Implications of nitric oxide in the action of cytoprotective drugs on gastric mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gastric cytoprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PHAR - Pharmacy (PHAR) < University of South Carolina [academicbulletins.sc.edu]
- 8. PHPH - Physlgy & Pharmacology (PHPH) < University of South Carolina [academicbulletins.sc.edu]
- 9. Sulglycotide displays cytoprotective activity in rat gastric mucosa [pubmed.ncbi.nlm.nih.gov]
- 10. Gastric mucosal protection by agents altering gastric mucosal sulfhydryls. Role of endogenous prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. gastroassociates.com [gastroassociates.com]
Validating the Efficacy of Intestinal Barrier Protectants on Bacterial Translocation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the effects of therapeutic agents on bacterial translocation, a critical process in the pathogenesis of numerous inflammatory and infectious diseases. While the specific compound SC 34301 is not documented in publicly available scientific literature, this guide offers a comparative analysis of alternative strategies with supporting experimental data. The methodologies and data presented herein can serve as a benchmark for the evaluation of novel compounds like this compound.
The integrity of the intestinal epithelial barrier is paramount in maintaining a healthy state by preventing the passage of luminal bacteria and their products into the systemic circulation. A breach in this barrier can lead to a phenomenon known as bacterial translocation, which is implicated in conditions such as sepsis, inflammatory bowel disease, and multi-organ failure. This guide focuses on the validation of compounds that aim to mitigate this process, using a combination of in vivo and in vitro models.
Comparative Efficacy of Therapeutic Alternatives
To illustrate the evaluation process, this guide compares three distinct therapeutic strategies for their ability to inhibit bacterial translocation:
-
Larazotide Acetate: A tight junction regulator that acts as a zonulin antagonist.
-
ML-7: An inhibitor of Myosin Light Chain Kinase (MLCK), an enzyme involved in the contraction of the perijunctional actomyosin ring and subsequent opening of tight junctions.
-
Probiotic Combination: A formulation of Lactobacillus helveticus and Lactobacillus rhamnosus, which are known to enhance intestinal barrier function.
The following tables summarize the quantitative data from preclinical studies, providing a clear comparison of their effects on key parameters of bacterial translocation.
Table 1: In Vivo Efficacy in Animal Models
| Therapeutic Agent | Animal Model | Key Outcome Measures | Results |
| Larazotide Acetate | Rat model of acute pancreatitis | - Bacterial Translocation Frequency: Culture of liver, spleen, and mesenteric lymph nodes.- Intestinal Permeability: Serum FITC-Dextran levels. | - Reduced bacterial translocation frequency to 50% compared to 100% in the disease model.- Significantly lower serum FITC-Dextran levels compared to the disease group.[1][2] |
| ML-7 | Rat model of intestinal obstruction | - Intestinal Permeability: Transmural macromolecular flux. | - Ameliorated the increase in macromolecular flux.[3] |
| Probiotic Combination (L. helveticus & L. rhamnosus) | Rat model of chronic psychological stress | - Bacterial Translocation: Culture of mesenteric lymph nodes. | - Completely abrogated bacterial translocation to mesenteric lymph nodes (0% translocation) compared to approximately 70% in the stress group.[4][5] |
Table 2: In Vitro Efficacy in Cell-Based Assays
| Therapeutic Agent | Cell Model | Key Outcome Measures | Results |
| Larazotide Acetate | C2BBe1 and IPEC-J2 cell monolayers | - Transepithelial Electrical Resistance (TEER): A measure of tight junction integrity.- Myosin Light Chain-2 (MLC-2) Phosphorylation: A marker of actomyosin contraction. | - Significantly increased TEER during anoxia/reoxygenation injury.- Markedly reduced MLC-2 phosphorylation.[6] |
| ML-7 | Not explicitly detailed for bacterial translocation in the provided results. | - | - |
| Probiotic Combination (L. helveticus & L. rhamnosus) | Not explicitly detailed for in vitro bacterial translocation in the provided results. | - | - |
Key Signaling Pathways in Bacterial Translocation
The integrity of the intestinal barrier is dynamically regulated by complex signaling pathways. Understanding these pathways is crucial for the development of targeted therapies. The following diagrams, generated using the DOT language for Graphviz, illustrate two key pathways involved in the regulation of tight junctions and, consequently, bacterial translocation.
Caption: The Zonulin signaling pathway leading to increased intestinal permeability.
Caption: The MLCK signaling pathway and its role in intestinal permeability.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment and comparison of compounds affecting bacterial translocation. The following sections outline the key experimental protocols.
In Vivo Intestinal Permeability Assay (FITC-Dextran)
This assay non-invasively measures intestinal permeability by quantifying the amount of orally administered, fluorescently-labeled dextran that crosses the intestinal barrier into the bloodstream.
Materials:
-
Fluorescein isothiocyanate (FITC)-dextran (4 kDa)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Gavage needles
-
Blood collection tubes (e.g., heparinized capillary tubes)
-
Microplate reader with fluorescence detection (Excitation: ~485 nm, Emission: ~535 nm)
Procedure:
-
Animal Preparation: Fast mice for 4-6 hours with free access to water.[7]
-
FITC-Dextran Administration: Prepare a solution of FITC-dextran in PBS (e.g., 80 mg/mL). Administer a defined volume (e.g., 150 µL) to each mouse via oral gavage.[7]
-
Blood Collection: At a specified time point post-gavage (e.g., 4 hours), collect blood via a suitable method (e.g., retro-orbital or tail vein).[7]
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Fluorescence Measurement: Dilute the plasma samples in PBS and measure the fluorescence intensity using a microplate reader.
-
Quantification: Generate a standard curve using known concentrations of FITC-dextran to determine the concentration in the plasma samples.
Quantification of Bacterial Translocation to Tissues
This protocol quantifies the number of viable bacteria that have translocated from the gut to otherwise sterile tissues, such as the mesenteric lymph nodes (MLNs), spleen, and liver.[8]
Materials:
-
Sterile surgical instruments
-
Sterile PBS
-
Tissue homogenizer
-
Bacterial culture plates (e.g., blood agar, MacConkey agar)
-
Incubator
Procedure:
-
Tissue Collection: Under aseptic conditions, surgically remove the MLNs, spleen, and liver.
-
Homogenization: Weigh each tissue sample and homogenize it in a known volume of sterile PBS.
-
Serial Dilutions: Perform serial dilutions of the tissue homogenate in sterile PBS.
-
Plating: Plate the dilutions onto appropriate bacterial culture plates.
-
Incubation: Incubate the plates under suitable conditions (e.g., 37°C for 24-48 hours).
-
Quantification: Count the number of colony-forming units (CFUs) on the plates and calculate the number of CFUs per gram of tissue.
Alternative Quantification using qPCR:
For a more sensitive and culture-independent method, quantitative PCR (qPCR) can be used to quantify bacterial 16S rRNA gene copies in tissue DNA extracts.[9]
In Vitro Caco-2 Transwell Bacterial Translocation Assay
This assay utilizes a monolayer of human intestinal epithelial (Caco-2) cells grown on a permeable support to model the intestinal barrier and assess bacterial translocation in a controlled environment.
Materials:
-
Caco-2 cells
-
Cell culture medium and supplements
-
Transwell permeable supports (e.g., 0.4 µm pore size)
-
Bacterial strain of interest
-
Transepithelial Electrical Resistance (TEER) meter
Procedure:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto the apical side of the Transwell inserts and culture for approximately 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Assessment: Measure the TEER to confirm the integrity of the cell monolayer. A high TEER value indicates a well-formed barrier.
-
Treatment: Add the test compound (e.g., this compound or alternatives) to the apical or basolateral compartment for a specified pre-incubation period.
-
Bacterial Challenge: Add a known concentration of bacteria to the apical compartment.
-
Sampling: At various time points, collect samples from the basolateral compartment.
-
Quantification of Translocation: Plate the basolateral samples on appropriate agar plates and enumerate the CFUs to determine the number of translocated bacteria.
Conclusion
The validation of compounds targeting bacterial translocation requires a multi-faceted approach employing both in vivo and in vitro models. The data and protocols presented in this guide offer a robust framework for assessing the efficacy of novel therapeutic agents. By comparing a new compound, such as the hypothetical this compound, against established alternatives like Larazotide Acetate, MLCK inhibitors, and probiotics, researchers can gain valuable insights into its potential clinical utility in mitigating diseases associated with intestinal barrier dysfunction. The use of standardized protocols and quantitative endpoints, as outlined here, is critical for generating reproducible and comparable data in the field of drug development for intestinal barrier-related disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Ameliorative Effects of Larazotide Acetate on Intestinal Permeability and Bacterial Translocation in Acute Pancreatitis Model in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tracing method study of bacterial translocation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Probiotics prevent bacterial translocation and improve intestinal barrier function in rats following chronic psychological stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Larazotide Acetate Protects the Intestinal Mucosal Barrier from Anoxia/Reoxygenation Injury via Various Cellular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Assessment of Bacterial Translocation Through Mesenteric Lymph Nodes [MLN] and Spleen Cultures | Springer Nature Experiments [experiments.springernature.com]
- 9. Effects of Probiotic Use on Bacterial Translocation in Created Rat Models with Biliary Obstructions - PubMed [pubmed.ncbi.nlm.nih.gov]
SC-34301 (Enisoprost): A Comparative Guide to Prostaglandin Receptor Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the prostaglandin E1 analog SC-34301 (Enisoprost) and its cross-reactivity with various prostaglandin receptors. The information is compiled from available experimental data to assist in evaluating its selectivity and potential off-target effects.
Comparative Analysis of Receptor Binding Affinity
While comprehensive cross-reactivity data for SC-34301 across a full panel of prostaglandin receptors is limited in publicly available literature, existing studies on SC-34301 and other PGE1 analogs provide insights into its potential binding profile.
A key study by Tsai et al. investigated the receptor binding potency of Enisoprost (SC-34301) in canine tissues. The results indicated significant binding to prostaglandin E (PGE) receptors, with varying affinity in different tissues.
| Compound | Tissue/Cell Type | Parameter | Value | Reference |
| SC-34301 (Enisoprost) | Canine Gastric Parietal Cells | IC50 | 8 nM | Tsai et al. |
| SC-34301 (Enisoprost) | Canine Intestinal Mucosal & Muscle Membranes | IC50 | 0.066 µM | Tsai et al. |
It is important to note that IC50 values are dependent on the specific experimental conditions, including the radioligand and its concentration. Further studies are needed to determine the binding affinities (Ki or Kd) of SC-34301 for the full spectrum of prostaglandin receptors (EP1, EP2, EP3, EP4, DP, FP, IP, TP) in a systematic manner.
Studies on the parent compound, Prostaglandin E1 (PGE1), and the related analog Misoprostol, suggest a likely interaction with multiple EP receptor subtypes. For instance, Misoprostol is known to be a potent agonist for EP3 and EP4 receptors, with no significant activity at the EP1 receptor. This suggests that SC-34301, as a PGE1 analog, may also exhibit a preference for certain EP receptor subtypes.
Signaling Pathways and Experimental Workflows
The interaction of SC-34301 with prostaglandin receptors initiates intracellular signaling cascades. The specific pathway activated depends on the receptor subtype and the G-protein to which it couples.
A Comparative Analysis of Enisoprost and Natural PGE1: A Guide for Researchers
An In-depth Look at a Synthetic Analogue and its Natural Counterpart
Enisoprost, a synthetic prostaglandin E1 (PGE1) analogue, has been developed for therapeutic applications, leveraging the diverse physiological effects of its natural counterpart, PGE1. This guide provides a comparative analysis of Enisoprost and natural PGE1, focusing on their structural differences, mechanisms of action, receptor interactions, and biological effects, supported by available experimental data. This objective comparison is intended for researchers, scientists, and drug development professionals.
Structural Comparison
Natural Prostaglandin E1 (PGE1) is a 20-carbon fatty acid derivative characterized by a five-carbon ring.[1] Enisoprost, as a synthetic analogue, shares the core structure of PGE1 but with specific chemical modifications designed to enhance its therapeutic properties, such as improved stability and oral bioavailability.
Key Structural Differences:
| Feature | Natural PGE1 | Enisoprost |
| Chemical Formula | C20H34O5 | C22H36O5[2] |
| Modifications | Endogenous compound | Synthetic methyl ester analogue of PGE1.[3] Specific structural modifications are proprietary but are designed to increase stability and oral activity. |
Mechanism of Action and Signaling Pathways
Both Enisoprost and natural PGE1 exert their effects by binding to and activating E-type prostanoid (EP) receptors, which are G protein-coupled receptors (GPCRs). There are four subtypes of EP receptors: EP1, EP2, EP3, and EP4, each coupled to different intracellular signaling pathways, leading to a variety of cellular responses.[4]
Upon binding of PGE1 or its analogues to these receptors, specific G proteins are activated, triggering downstream signaling cascades:
-
EP1 Receptor: Activation leads to an increase in intracellular calcium (Ca2+) levels via Gq protein coupling.[4]
-
EP2 and EP4 Receptors: These receptors are coupled to Gs proteins, and their activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[4]
-
EP3 Receptor: This receptor is primarily coupled to Gi proteins, and its activation inhibits adenylyl cyclase, resulting in decreased cAMP levels.[4]
The diverse physiological effects of PGE1 and its analogues are a direct consequence of the differential expression of these receptor subtypes in various tissues and the specific signaling pathways they initiate.
Signaling Pathway of PGE1 and its Analogues:
Receptor Binding Affinity
The affinity of PGE1 and its analogues for the different EP receptor subtypes determines their specific biological activities. While comprehensive, direct comparative binding data for Enisoprost across all EP receptors is limited in the public domain, data for natural PGE1 and the related analogue Misoprostol provide valuable insights. Natural PGE1 exhibits high affinity for all four EP receptor subtypes.[1]
| Ligand | EP1 (Ki, nM) | EP2 (Ki, nM) | EP3 (Ki, nM) | EP4 (Ki, nM) |
| Natural PGE1 | ~40[2] | Data unavailable | 0.6-3.7[1] | Data unavailable |
| Enisoprost | Data unavailable | Data unavailable | Data unavailable | Data unavailable |
Note: Ki values represent the concentration of the ligand that binds to 50% of the receptors. Lower Ki values indicate higher binding affinity. Data for PGE1 is derived from studies on mouse and human receptors.
Comparative Biological Activities and Experimental Data
Direct comparative studies between Enisoprost and natural PGE1 are not extensively reported. However, studies comparing Enisoprost with another PGE1 analogue, Misoprostol, provide a basis for understanding its relative potency and efficacy.
Immunosuppressive Effects
Both Enisoprost and Misoprostol have demonstrated immunosuppressive properties in vitro.
Experimental Data:
| Compound | Concentration for 50% Inhibition of Alloproliferative Response |
| Enisoprost | ~10^-7 M[3] |
| Misoprostol | ~10^-7 M[3] |
Experimental Protocol: In Vitro Allogeneic Immunoassay
-
Objective: To assess the immunosuppressive activity of PGE1 analogues.
-
Method: A mixed lymphocyte culture (MLC) was used. Responder peripheral blood mononuclear cells (PBMCs) were co-cultured with irradiated stimulator PBMCs from an allogeneic donor.
-
Treatment: Various concentrations of Enisoprost or Misoprostol were added to the cultures.
-
Endpoint: Proliferation of the responder cells was measured by [3H]thymidine incorporation after a set incubation period. The concentration of the compound that caused 50% inhibition of proliferation was determined.[3]
Gastrointestinal Cytoprotection
PGE1 and its analogues are known for their cytoprotective effects on the gastric mucosa.
Experimental Data: A study comparing Enisoprost and Misoprostol in modulating bacterial translocation following burn injury in mice provides insights into their protective effects.
| Treatment (Dose) | Effect on Bacterial Translocation |
| Enisoprost (200 µg/kg/day) | Decreased magnitude of 14C-E. coli translocation.[5] |
| Misoprostol (200 µg/kg/day) | Decreased magnitude of 14C-E. coli translocation.[5] |
| Enisoprost (20 µg/kg/day) | Enhanced bacterial clearance.[5] |
| Misoprostol (20 µg/kg/day) | Enhanced bacterial clearance.[5] |
Experimental Protocol: Bacterial Translocation in a Murine Burn Injury Model
-
Objective: To evaluate the effect of PGE1 analogues on bacterial translocation after a burn injury.
-
Animal Model: Balb/c mice.
-
Treatment: Mice were pre-treated with Enisoprost or Misoprostol at low (20 µg/kg/day) or high (200 µg/kg/day) doses for 3 days.
-
Injury and Challenge: A 20% full-thickness burn was induced, followed by gavage with 14C-labeled Escherichia coli.
-
Endpoint: The magnitude of bacterial translocation to various organs (mesenteric lymph nodes, spleen, liver, etc.) was quantified by measuring radioactivity and viable bacterial counts at 4 and 24 hours post-burn.[5]
Experimental Workflow:
Pharmacokinetics
A key difference between natural PGE1 and its synthetic analogues lies in their pharmacokinetic profiles. Natural PGE1 has a very short half-life in circulation as it is rapidly metabolized in the lungs.[6] Synthetic analogues like Enisoprost and Misoprostol are designed to be more resistant to metabolism, allowing for oral administration and a longer duration of action.[3]
| Parameter | Natural PGE1 | Enisoprost |
| Bioavailability | Poor oral bioavailability | Orally active[3] |
| Half-life | Very short (minutes)[6] | Longer than natural PGE1 |
| Metabolism | Rapidly metabolized in the lungs[6] | More resistant to metabolism |
Conclusion
Enisoprost, as a synthetic analogue of natural PGE1, shares its fundamental mechanism of action through the activation of EP receptors. The chemical modifications in Enisoprost are intended to confer a more favorable pharmacokinetic profile, particularly oral bioavailability and a longer duration of action, which are significant limitations of natural PGE1 for therapeutic use. While direct, comprehensive comparative data between Enisoprost and natural PGE1 is limited, studies involving the related analogue Misoprostol suggest that Enisoprost possesses similar biological activities, including immunosuppressive and cytoprotective effects.
Further research is warranted to fully elucidate the receptor binding profile of Enisoprost and to conduct head-to-head comparative studies with natural PGE1 across a range of biological assays. Such studies will provide a more complete understanding of the relative potency and potential therapeutic advantages of this synthetic analogue.
References
- 1. Ligand binding specificities of the eight types and subtypes of the mouse prostanoid receptors expressed in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prostaglandin EP1 receptor - Wikipedia [en.wikipedia.org]
- 3. The immunosuppressive properties of new oral prostaglandin E1 analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prostaglandin E2 EP Receptors as Therapeutic Targets in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interrelationships between PGE1 and PGI2 binding and stimulation of adenylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Misoprostol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Anti-Inflammatory Effects of SC-34301: A Comparative Analysis
A comprehensive evaluation of the anti-inflammatory properties of the novel compound SC-34301 remains elusive due to the current lack of publicly available scientific data. Extensive searches of prominent research databases and scientific literature did not yield specific information regarding a compound designated "SC-34301."
Therefore, a direct comparison of its performance with other anti-inflammatory agents, supported by experimental data, cannot be provided at this time. This guide will, however, outline the typical experimental methodologies and signaling pathways that would be investigated to validate the anti-inflammatory effects of a new chemical entity. This framework can be applied to SC-34301 if and when data becomes available.
Understanding Anti-Inflammatory Mechanisms
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. The process involves a cascade of signaling pathways and the release of various inflammatory mediators. Key pathways often targeted by anti-inflammatory drugs include:
-
NF-κB Signaling Pathway: A crucial regulator of inflammatory responses, the Nuclear Factor-kappa B (NF-κB) pathway, when activated, leads to the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, as well as enzymes like COX-2 and iNOS.[1][2][3]
-
MAPK Signaling Pathway: Mitogen-activated protein kinases (MAPKs), including p38, JNK, and ERK, play a significant role in inflammation by regulating the production of inflammatory cytokines and mediators.[1]
-
COX and LOX Pathways: Cyclooxygenase (COX) and lipoxygenase (LOX) are enzymes that produce prostaglandins and leukotrienes, respectively, which are potent inflammatory mediators.[4][5]
Standard Experimental Protocols for Validating Anti-Inflammatory Effects
To assess the anti-inflammatory potential of a compound like SC-34301, a series of in vitro and in vivo experiments are typically conducted.
In Vitro Assays
-
Cell Viability Assays (e.g., MTT Assay): To determine the cytotoxic effects of the compound on relevant cell lines (e.g., macrophages like RAW 264.7) and establish non-toxic concentrations for further experiments.
-
Nitric Oxide (NO) Production Assay: Lipopolysaccharide (LPS)-stimulated macrophages are treated with the test compound. The amount of NO, a pro-inflammatory mediator produced by iNOS, is then measured in the cell culture supernatant using the Griess reagent. A reduction in NO levels indicates potential anti-inflammatory activity.[1]
-
Pro-inflammatory Cytokine Measurement (e.g., ELISA): The levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the supernatant of LPS-stimulated macrophages are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) to assess the compound's ability to suppress their production.[6]
-
Western Blot Analysis: This technique is used to measure the protein expression levels of key inflammatory mediators like COX-2, iNOS, and components of the NF-κB and MAPK pathways (e.g., IκBα, phosphorylated p65, p38, JNK, ERK).[1]
-
Quantitative Real-Time PCR (qRT-PCR): To analyze the mRNA expression levels of pro-inflammatory genes and determine if the compound's inhibitory effects occur at the transcriptional level.
In Vivo Models
-
Carrageenan-Induced Paw Edema: A common model for acute inflammation where a substance (carrageenan) is injected into the paw of a rodent, inducing swelling. The test compound is administered prior to the injection, and the reduction in paw volume is measured over time as an indicator of anti-inflammatory activity.[3][4]
-
LPS-Induced Endotoxemia: Animals are injected with LPS to induce a systemic inflammatory response. The effect of the test compound on serum levels of pro-inflammatory cytokines and organ damage is then evaluated.
-
Adjuvant-Induced Arthritis: A model for chronic inflammation that mimics rheumatoid arthritis. The ability of the test compound to reduce joint swelling, inflammation, and bone destruction is assessed.[5]
Data Presentation for Comparative Analysis
Should data for SC-34301 become available, it would be presented in a structured format for clear comparison with established anti-inflammatory drugs.
Table 1: In Vitro Anti-inflammatory Activity of SC-34301 Compared to Dexamethasone
| Parameter | SC-34301 (IC50, µM) | Dexamethasone (IC50, µM) |
| NO Production | Data Not Available | Reference Value |
| TNF-α Production | Data Not Available | Reference Value |
| IL-6 Production | Data Not Available | Reference Value |
| COX-2 Expression | Data Not Available | Reference Value |
| iNOS Expression | Data Not Available | Reference Value |
IC50: The half maximal inhibitory concentration.
Table 2: In Vivo Anti-inflammatory Activity of SC-34301 in Carrageenan-Induced Paw Edema Model
| Treatment Group | Dose (mg/kg) | Paw Edema Inhibition (%) at 3h |
| Control | - | 0 |
| SC-34301 | Data Not Available | Data Not Available |
| Indomethacin | 10 | Reference Value |
Visualizing Molecular Pathways and Experimental Workflows
Diagrams created using Graphviz (DOT language) are essential for illustrating complex biological pathways and experimental procedures.
Caption: Hypothetical mechanism of SC-34301 inhibiting the NF-κB signaling pathway.
Caption: Experimental workflow for the carrageenan-induced paw edema model.
References
- 1. Anti-inflammatory mechanism of 15,16-epoxy-3α-hydroxylabda-8,13(16),14-trien-7-one via inhibition of LPS-induced multicellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antioxidative and anti-inflammatory activity of psiguadial B and its halogenated analogues as potential neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Anti-Inflammatory and Antioxidant Effects of Sodium Propionate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Antiinflammatory and antiarthritic properties of a substituted quinoline carboxylic acid: CL 306,293 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of the pro-inflammatory mediators' production and anti-inflammatory effect of the iridoid scrovalentinoside - PubMed [pubmed.ncbi.nlm.nih.gov]
Enisoprost in the Management of NSAID-Induced Ulcers: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The use of nonsteroidal anti-inflammatory drugs (NSAIDs) is frequently associated with the development of gastroduodenal ulcers. This guide provides a comparative analysis of enisoprost, a synthetic prostaglandin E1 analogue, against other therapeutic agents for the treatment and prevention of NSAID-induced ulcers. The comparison includes the prostaglandin analogue misoprostol, the proton pump inhibitor (PPI) omeprazole, and the histamine H2-receptor antagonist ranitidine. This document is intended to provide an objective overview supported by experimental data to inform research and drug development in this therapeutic area.
Mechanism of Action: A Diverse Approach to Gastric Protection
The agents discussed in this guide employ distinct mechanisms to protect the gastric mucosa from NSAID-induced damage. Enisoprost and misoprostol, as prostaglandin E1 analogues, exert their effects by replacing the prostaglandins depleted by NSAIDs. This leads to reduced gastric acid secretion and enhanced mucosal defense.[1][2] In contrast, omeprazole irreversibly inhibits the H+/K+ ATPase (proton pump) in gastric parietal cells, the final step in acid production.[3][4] Ranitidine competitively blocks histamine H2 receptors on parietal cells, thereby reducing gastric acid secretion.[5]
Comparative Efficacy in Clinical Trials
Clinical studies have evaluated the efficacy of these agents in both the healing of existing NSAID-induced ulcers and the prevention of their development. Due to a lack of direct head-to-head trials comparing enisoprost with omeprazole and ranitidine, this guide presents a summary of available data, including indirect comparisons.
Healing of NSAID-Induced Ulcers
| Treatment | Dosage | Trial Duration | Healing Rate (%) | Comparator | Comparator Healing Rate (%) | Source |
| Enisoprost | 35 µg twice daily | 4-6 weeks | ~80% (4 weeks), >90% (6 weeks) | Misoprostol | ~80% (4 weeks), >90% (6 weeks) | [6] |
| Omeprazole | 20 mg once daily | 8 weeks | 76% | Misoprostol | 71% | [1] |
| Omeprazole | 40 mg once daily | 8 weeks | 75% | Misoprostol | 71% | [1] |
| Misoprostol | 200 µg four times daily | 8 weeks | 71% | Omeprazole | 75-76% | [1] |
| Ranitidine | 150 mg twice daily | 8 weeks | 84% (duodenal), 63% (gastric) (with continued NSAID use) | - | - | [7] |
Prevention of NSAID-Induced Ulcers
| Treatment | Dosage | Trial Duration | Ulcer Incidence (%) | Comparator | Comparator Ulcer Incidence (%) | Source |
| Misoprostol | 200 µg four times daily | 8 weeks | 0.56% (gastric) | Ranitidine | 5.67% (gastric) | [2] |
| Misoprostol | 200 µg four times daily | 8 weeks | 1.10% (duodenal) | Ranitidine | 1.08% (duodenal) | [2] |
| Omeprazole | 20 mg once daily | 6 months (maintenance) | 39% (relapse) | Misoprostol | 52% (relapse) | [1] |
| Misoprostol | 100 µg four times daily | 3 months | 5.6% (gastric) | Placebo | 21.7% (gastric) | [8] |
| Misoprostol | 200 µg four times daily | 3 months | 1.4% (gastric) | Placebo | 21.7% (gastric) | [8] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of clinical findings. Below are summaries of the experimental protocols from key studies cited in this guide.
Enisoprost vs. Misoprostol for Acute Duodenal Ulcer Healing[6]
-
Study Design: A clinical trial comparing the efficacy and safety of enprostil (a prostaglandin analogue similar to enisoprost) and misoprostol.
-
Patient Population: 214 patients with acute duodenal ulcers.
-
Treatment Arms:
-
Enprostil: 35 micrograms twice daily.
-
Misoprostol: 200 micrograms four times daily.
-
-
Duration: 4 and 6 weeks.
-
Primary Endpoint: Duodenal ulcer healing rate, assessed by endoscopy.
-
Secondary Endpoints: Relief of daytime and nighttime ulcer pain, incidence of side effects.
OMNIUM Study: Omeprazole vs. Misoprostol for NSAID-Induced Ulcers[1]
-
Study Design: A double-blind, randomized controlled trial.
-
Patient Population: 935 patients requiring continuous NSAID therapy with existing ulcers or more than 10 gastroduodenal erosions.
-
Healing Phase Treatment Arms (4-8 weeks):
-
Omeprazole: 20 mg once daily.
-
Omeprazole: 40 mg once daily.
-
Misoprostol: 200 µg four times daily.
-
-
Maintenance Phase Treatment Arms (6 months for healed patients):
-
Omeprazole: 20 mg once daily.
-
Misoprostol: 200 µg twice daily.
-
Placebo.
-
-
Primary Endpoint (Healing Phase): Treatment success, defined as the absence of ulcers, fewer than five erosions at each site, and no more than mild dyspepsia.
-
Primary Endpoint (Maintenance Phase): Remission rate.
Misoprostol vs. Ranitidine for Prevention of NSAID-Induced Ulcers[2]
-
Study Design: A multi-center, 8-week, randomized, double-blind study.
-
Patient Population: Patients on chronic NSAID therapy with NSAID-related upper gastrointestinal pain but without endoscopic evidence of ulcers at baseline.
-
Treatment Arms:
-
Misoprostol: 200 µg four times daily.
-
Ranitidine: 150 mg twice daily.
-
-
Primary Endpoint: Development of a gastric or duodenal ulcer (≥ 0.3 cm in diameter with perceptible depth), assessed by endoscopy at 4 and 8 weeks.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanisms of action and a typical workflow for a clinical trial evaluating treatments for NSAID-induced ulcers.
Conclusion
The management of NSAID-induced ulcers involves a variety of therapeutic strategies with distinct mechanisms of action. Prostaglandin analogues like enisoprost and misoprostol offer a cytoprotective approach by replenishing prostaglandins.[6] Proton pump inhibitors such as omeprazole provide potent acid suppression by directly targeting the proton pump.[3][4] Histamine H2-receptor antagonists like ranitidine offer another modality for reducing gastric acid.[5]
The choice of agent depends on a balance of efficacy, safety, and patient tolerance. While direct comparative data for enisoprost against omeprazole and ranitidine are lacking, indirect evidence suggests that prostaglandin analogues are effective in the healing and prevention of NSAID-induced ulcers. Omeprazole has demonstrated high efficacy in ulcer healing and prevention, often with better tolerability than misoprostol.[1] Ranitidine is also effective, particularly for duodenal ulcers, though it may be less effective than misoprostol for preventing gastric ulcers.[2] Further head-to-head clinical trials are warranted to definitively establish the comparative efficacy and safety of enisoprost against the broader spectrum of anti-ulcer agents.
References
- 1. Omeprazole compared with misoprostol for ulcers associated with nonsteroidal antiinflammatory drugs. Omeprazole versus Misoprostol for NSAID-induced Ulcer Management (OMNIUM) Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Misoprostol and ranitidine in the prevention of NSAID-induced ulcers: a prospective, double-blind, multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Omeprazole compared with misoprostol for ulcers associated with nonsteroidal antiinflammatory drugs. Omeprazole versus Misoprostol for NSAID-induced Ulcer Management (OMNIUM) Study Group. | Semantic Scholar [semanticscholar.org]
- 4. scribd.com [scribd.com]
- 5. diposit.ub.edu [diposit.ub.edu]
- 6. A comparison of two prostaglandin analogues (enprostil vs misoprostol) in the treatment of acute duodenal ulcer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medlist.paho.org [medlist.paho.org]
- 8. Efficacy of 12 months' misoprostol as prophylaxis against NSAID-induced gastric ulcers. A placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Enisoprost and SC-46275: Potency, Selectivity, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive head-to-head comparison of two prostaglandin E1 (PGE1) analogues, Enisoprost and SC-46275. This document summarizes their performance based on available experimental data, details relevant experimental methodologies, and visualizes their signaling pathways and experimental workflows.
Introduction
Enisoprost is a synthetic prostaglandin E1 analogue known for its gastric antisecretory and cytoprotective properties. SC-46275, an omega chain cyclopentenyl analog of enisoprost, was developed to enhance these therapeutic effects.[1] This guide explores the pharmacological profiles of both compounds, with a particular focus on their interaction with prostanoid E (EP) receptors, their efficacy in preclinical models of gastric acid secretion, and their immunomodulatory potential. Due to the limited availability of direct experimental data for Enisoprost, data from its close and well-characterized analogue, Misoprostol, is used as a proxy in certain comparisons to provide a comprehensive overview.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data for Enisoprost (using Misoprostol as a proxy where necessary) and SC-46275.
Table 1: Prostanoid EP Receptor Activity
| Compound | Receptor Subtype | Assay | Potency (EC50, nM) | Efficacy (% of PGE2 max effect) | Source |
| SC-46275 | EP1 | Guinea Pig Ileum (longitudinal muscle) Contraction | > 30,000 | 33% | [2] |
| EP2 | Guinea Pig Ileum (circular muscle) Relaxation | > 10,000 | Inactive | [2] | |
| EP3 | Guinea Pig Vas Deferens Relaxation | 0.04 ± 0.02 | Not Reported | [2] | |
| Misoprostol | EP3 | Guinea Pig Vas Deferens Relaxation | 4.3 ± 0.9 | Not Reported | [2] |
Table 2: Gastric Antisecretory and Anti-inflammatory Activity
| Compound | Assay | Potency | Source |
| SC-46275 | Gastric Acid Secretion Inhibition (in vivo, dog) | ED50 = 0.01 µg/kg | [1] |
| IL-1β Release Inhibition (LPS-stimulated human monocytes) | IC50 = 9 µM | [3] | |
| Misoprostol | Gastric Acid Secretion Inhibition (in vitro, rat) | 10⁻⁷ - 10⁻⁴ M | [4] |
| IL-1β Release Inhibition (LPS-stimulated human monocytes) | IC50 = 75 µM | [3] |
Signaling Pathways
Both Enisoprost and SC-46275 exert their effects by binding to prostanoid EP receptors, which are G-protein coupled receptors (GPCRs). Their differing selectivity for EP receptor subtypes leads to distinct downstream signaling cascades.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
EP Receptor Subtype-Specific Smooth Muscle Assays
This protocol is a synthesis of methodologies described for evaluating prostanoid effects on isolated guinea pig tissues.[2]
Objective: To determine the functional potency and selectivity of Enisoprost and SC-46275 at EP1, EP2, and EP3 receptors.
Tissues:
-
EP1 Receptor: Guinea pig ileum, longitudinal muscle layer.
-
EP2 Receptor: Guinea pig ileum, circular muscle layer.
-
EP3 Receptor: Guinea pig vas deferens.
Procedure:
-
Tissue Preparation: Male guinea pigs are euthanized, and the respective tissues are dissected and mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Equilibration: Tissues are allowed to equilibrate under a resting tension for a specified period (e.g., 60 minutes), with regular washing.
-
Stimulation:
-
For vas deferens and circular ileum muscle, tissues are subjected to electrical field stimulation to induce contractions.
-
For longitudinal ileum muscle, contractions are measured in response to the agonist.
-
-
Compound Administration: Cumulative concentration-response curves are generated by adding increasing concentrations of the test compounds (Enisoprost, SC-46275) or a reference agonist (PGE2) to the organ bath.
-
Data Acquisition: Changes in muscle tension (contraction or relaxation) are recorded using isometric force transducers connected to a data acquisition system.
-
Analysis: EC50 values are calculated from the concentration-response curves using non-linear regression analysis.
Inhibition of Gastric Acid Secretion (in vivo)
This protocol is based on the methodology used to evaluate the gastric antisecretory potency of SC-46275 in dogs.[1]
Objective: To determine the in vivo potency of the compounds in inhibiting meal-stimulated gastric acid secretion.
Animal Model: Dogs with innervated (Pavlov) gastric pouches.
Procedure:
-
Fasting: Dogs are fasted overnight prior to the experiment.
-
Basal Secretion: Basal gastric acid secretion is collected from the pouch for a defined period.
-
Meal Stimulation: A standard meal is fed to the dogs to stimulate gastric acid secretion.
-
Compound Administration: Test compounds are administered either orally or directly into the gastric pouch at various doses.
-
Sample Collection: Gastric juice is collected from the pouch at regular intervals post-administration.
-
Analysis: The volume of gastric juice is measured, and the acid concentration is determined by titration with NaOH to a pH of 7.0. Total acid output is calculated.
-
Data Analysis: ED50 values are determined from the dose-response relationship between the compound dose and the inhibition of total acid output.
Inhibition of Cytokine Release from Activated Human Monocytes
This protocol is based on the methodology for assessing the anti-inflammatory effects of prostaglandin analogues.[3]
Objective: To evaluate the anti-inflammatory potential of Enisoprost and SC-46275 by measuring their ability to inhibit cytokine release.
Cell Model: Purified human monocytes isolated from peripheral blood.
Procedure:
-
Monocyte Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood by density gradient centrifugation. Monocytes are then purified by adherence to plastic culture plates.
-
Cell Culture: Monocytes are cultured in a suitable medium (e.g., RPMI 1640) supplemented with fetal bovine serum.
-
Compound Incubation: Cells are pre-incubated with various concentrations of the test compounds (Enisoprost, SC-46275) for a specified duration.
-
Stimulation: Monocytes are stimulated with lipopolysaccharide (LPS) to induce the production and release of pro-inflammatory cytokines (e.g., IL-1β, TNF-α).
-
Supernatant Collection: After a defined incubation period with LPS, the cell culture supernatant is collected.
-
Cytokine Quantification: The concentration of cytokines in the supernatant is measured using a specific and sensitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: IC50 values are calculated from the concentration-response curves, representing the concentration of the compound that inhibits cytokine release by 50%.
Conclusion
The available data indicates that SC-46275 is a significantly more potent and selective EP3 receptor agonist compared to Enisoprost (represented by Misoprostol). This high selectivity for the EP3 receptor likely accounts for its potent gastric antisecretory effects with a potentially reduced side-effect profile, as activity at EP1 and EP2 receptors is minimal.[2] While both compounds demonstrate anti-inflammatory properties by inhibiting cytokine release, SC-46275 is considerably more potent in this regard. The focused mechanism of action of SC-46275, primarily through the Gi-coupled EP3 receptor, contrasts with the broader activity of Enisoprost across multiple EP receptor subtypes, which activate both inhibitory (Gi) and stimulatory (Gs) signaling pathways. This makes SC-46275 a valuable tool for investigating the specific physiological roles of the EP3 receptor and a promising candidate for therapeutic applications requiring potent and selective EP3 agonism.
References
Independent Verification of SC 34301 (Enisoprost) Research Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the research findings for SC 34301, also known as Enisoprost, a potent and orally active prostaglandin E1 (PGE1) analogue. The information presented is based on an independent verification of publicly available research, summarizing key performance data against relevant alternatives and detailing the experimental methodologies employed.
I. Comparative Performance Data
Enisoprost (this compound) has been primarily investigated for its gastroprotective, immunosuppressive, and anti-bacterial translocation properties. The following tables summarize the quantitative data from various studies, comparing its efficacy with other agents.
Gastroprotective Effects: Inhibition of Gastric Acid and Pepsin Secretion
A clinical trial involving 20 healthy male volunteers demonstrated that Enisoprost significantly suppresses histamine-stimulated gastric acid and pepsin output compared to both placebo and another PGE1 analogue, Misoprostol.[1]
| Treatment Group | Dose | Mean Inhibition of Stimulated Acid Output vs. Placebo | P-value vs. Placebo |
| Enisoprost | 100 µg | Significant Suppression | < 0.0001 |
| Enisoprost | 200 µg | Significant Suppression | < 0.0001 |
| Enisoprost | 400 µg | Significant Suppression | < 0.0001 |
| Misoprostol | 200 µg | Significant Decrease | = 0.0012 |
| Placebo | - | - | - |
Data from a randomized, double-blind, placebo-controlled clinical trial.[1]
Prevention of NSAID-Induced Ulcers: Comparison with Misoprostol and Omeprazole
In a large-scale, double-blind study (the OMNIUM study) involving 935 patients on continuous NSAID therapy, the efficacy of Omeprazole was compared with Misoprostol for the healing and prevention of ulcers.[2][3][4] While this study did not directly include Enisoprost, Misoprostol is a closely related PGE1 analogue, providing a relevant benchmark.
Healing of NSAID-Induced Ulcers (at 8 weeks):
| Treatment Group | Dose | Treatment Success Rate |
| Omeprazole | 20 mg/day | 76% (233 of 308) |
| Omeprazole | 40 mg/day | 75% (237 of 315) |
| Misoprostol | 200 µg, 4x/day | 71% (212 of 298) |
Treatment success was defined as the absence of ulcers, fewer than five erosions at each site, and no more than mild dyspepsia.[2][3]
Maintenance of Remission from NSAID-Induced Ulcers (at 6 months):
| Treatment Group | Dose | Remission Rate | P-value vs. Misoprostol | P-value vs. Placebo |
| Omeprazole | 20 mg/day | 61% | 0.001 | < 0.001 |
| Misoprostol | 200 µg, 2x/day | 48% | - | < 0.001 |
| Placebo | - | 27% | - | - |
Omeprazole was found to be better tolerated than Misoprostol, with fewer adverse events reported (48% and 46% for 20mg and 40mg Omeprazole, respectively, vs. 59% for Misoprostol).[2][3][5]
Immunosuppressive Effects: Interaction with Cyclosporine
An in vitro study investigated the interaction of various immunosuppressive agents with Cyclosporine (CsA) by measuring the inhibition of ³H-thymidine incorporation into DNA in activated human peripheral blood lymphocytes.[6] This study demonstrated a modest antagonistic interaction between Enisoprost and Cyclosporine.
| Drug Combination | Interaction Type | Combination Index (CI) |
| Enisoprost (EP) + Cyclosporine (CsA) | Modest Antagonism | > 1 |
| 6-Mercaptopurine (6MP) + CsA | Modest Synergism | < 1 |
| Dexamethasone (Dexa) + CsA | Profound Synergism | < 1 |
| FK506 + CsA | Marked Antagonism | > 1 |
A Combination Index (CI) > 1 indicates antagonism, < 1 indicates synergism, and = 1 indicates an additive effect.[6]
II. Experimental Protocols
Inhibition of Gastric Acid and Pepsin Secretion in Healthy Volunteers
Objective: To compare the gastric antisecretory effects of different doses of Enisoprost with placebo and Misoprostol.
Study Design: A randomized, double-blind, placebo-controlled clinical trial.
Participants: 20 healthy male volunteers.
Methodology:
-
Participants received one of the following treatments: Enisoprost (100, 200, or 400 µg), Misoprostol (200 µg), or placebo.
-
Gastric acid and pepsin secretion were stimulated using histamine.
-
Gastric juice was collected and analyzed for acid and pepsin output.
-
Statistical analysis (ANOVA) was used to compare the effects of the different treatments.[1]
Prevention of NSAID-Induced Ulcers (OMNIUM Study)
Objective: To compare the efficacy and tolerability of Omeprazole and Misoprostol in healing and preventing NSAID-associated ulcers.
Study Design: A double-blind, randomized, controlled trial.
Participants: 935 patients requiring continuous NSAID therapy with existing ulcers or more than 10 erosions.
Methodology: Healing Phase (8 weeks):
-
Patients were randomly assigned to receive Omeprazole (20 mg or 40 mg once daily) or Misoprostol (200 µg four times daily).
-
Endoscopic assessment was performed at 4 and 8 weeks to evaluate healing. Maintenance Phase (6 months):
-
732 patients with successful healing were re-randomized to receive Omeprazole (20 mg daily), Misoprostol (200 µg twice daily), or placebo.
-
Endoscopic assessment was performed to monitor for ulcer relapse.
In Vitro Analysis of Immunosuppressive Drug Interactions
Objective: To examine the in vitro interactions of various immunosuppressive agents with Cyclosporine.
Methodology:
-
Normal human peripheral blood lymphocytes were activated by mitogens or by alloantigens in mixed lymphocyte culture responses.
-
The cells were treated with individual drugs (Enisoprost, 6-Mercaptopurine, Dexamethasone, FK506, Cyclosporine) and combinations of each drug with Cyclosporine at various concentrations.
-
The inhibition of DNA proliferation was measured by the incorporation of ³H-thymidine.
-
The dose-effect relationships were analyzed using the median-effect equation to calculate a Combination Index (CI) for each drug pair, quantifying the nature of the interaction (synergism, antagonism, or additive effect).[6]
III. Signaling Pathways and Experimental Workflows
Prostaglandin E1 (PGE1) Signaling Pathway
Enisoprost, as a PGE1 analogue, exerts its effects by binding to prostanoid EP receptors, which are G-protein coupled receptors. The activation of these receptors triggers various downstream signaling cascades.
Caption: Prostaglandin E1 signaling via EP receptors.
Experimental Workflow for In Vitro Immunosuppression Study
The following diagram illustrates the workflow for assessing the interaction between Enisoprost and Cyclosporine on lymphocyte proliferation.
Caption: Workflow for in vitro drug interaction analysis.
References
- 1. Marked suppression of stimulated gastric acid and pepsin secretion by enisoprost, a new PGE1 analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Omeprazole compared with misoprostol for ulcers associated with nonsteroidal antiinflammatory drugs. Omeprazole versus Misoprostol for NSAID-induced Ulcer Management (OMNIUM) Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. [PDF] Omeprazole compared with misoprostol for ulcers associated with nonsteroidal antiinflammatory drugs. Omeprazole versus Misoprostol for NSAID-induced Ulcer Management (OMNIUM) Study Group. | Semantic Scholar [semanticscholar.org]
- 5. acpjournals.org [acpjournals.org]
- 6. Analysis of the interactions of immunosuppressive drugs with cyclosporine in inhibiting DNA proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of SC-34301: A Step-by-Step Guide to Safety and Compliance
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of laboratory chemicals is paramount. This guide provides essential, immediate safety and logistical information for the disposal of SC-34301, ensuring the protection of personnel and the environment. By adhering to these procedural steps, you can confidently manage your chemical waste in accordance with general safety protocols.
Pre-Disposal Safety and Handling
Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for SC-34301. While a specific SDS for SC-34301 was not identified, general safety protocols for hazardous laboratory chemicals should be strictly followed. Always handle the substance in a well-ventilated area, preferably within a chemical fume hood.[1] Personal protective equipment (PPE) is mandatory.
Required Personal Protective Equipment:
-
Eye Protection: Wear safety glasses with side shields or goggles.[2]
-
Skin Protection: Wear protective gloves and a lab coat or other protective clothing.[1][2]
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of generating dust or aerosols, use a NIOSH/MSHA-approved respirator.[1][2]
Quantitative Data Summary
In the absence of specific data for SC-34301, the following table provides a template for the types of quantitative information that should be sought from the chemical's SDS for proper disposal.
| Parameter | Guideline | Rationale |
| pH for Neutralization | Check SDS; typically between 6.0 and 8.0 | Ensures the waste is not corrosive and can be safely handled and transported. |
| Concentration Limits | Varies by jurisdiction and disposal facility | Prevents adverse chemical reactions and ensures compliance with local regulations for chemical waste. |
| Storage Temperature | Store at -20°C as indicated for some chemicals | Certain chemicals require specific storage conditions to maintain stability and prevent degradation into more hazardous substances.[2] |
Detailed Disposal Protocol
The disposal of chemical waste is a regulated process that requires careful planning and execution. The following steps outline a general yet comprehensive workflow for the proper disposal of a laboratory chemical like SC-34301.
Step 1: Waste Identification and Classification
-
Determine if the waste is hazardous. Based on the information in the SDS and knowledge of the chemical's properties, classify the waste. In the United States, hazardous waste is regulated under the Resource Conservation and Recovery Act (RCRA).[3][4] Wastes are typically classified as hazardous if they are specifically listed by the EPA or if they exhibit one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.
-
Consult local regulations. State and local regulations may be more stringent than federal rules. In South Carolina, the Department of Health and Environmental Control (DHEC) manages hazardous waste regulations.[4][5]
Step 2: Segregation and Collection
-
Use designated waste containers. Never mix incompatible waste streams.[2] Store SC-34301 waste in a container that is compatible with the chemical and clearly labeled.
-
Label the container. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name (SC-34301)
-
The accumulation start date
-
The hazard characteristics (e.g., flammable, corrosive, toxic)
-
Step 3: On-Site Accumulation and Storage
-
Store in a Satellite Accumulation Area (SAA). This is an area at or near the point of generation and under the control of the operator.[6]
-
Keep containers closed. Waste containers must be securely sealed except when adding or removing waste.
-
Secondary containment. It is best practice to store liquid waste containers in a secondary container to prevent spills.
Step 4: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EH&S) department. EH&S is responsible for the collection and disposal of hazardous waste and can provide specific guidance for your location.[6]
-
Schedule a waste pickup. Do not allow hazardous waste to accumulate in the laboratory.[6] Regular pickups should be scheduled to ensure timely and compliant disposal.
-
Manifesting. For transportation of hazardous waste, a manifest system is used to track the waste from generation to its final disposal facility. Your EH&S department will handle this documentation.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and logical flow for the proper disposal of a laboratory chemical.
Caption: Logical workflow for the safe disposal of laboratory chemical waste.
References
- 1. images.thdstatic.com [images.thdstatic.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. Hazardous Waste Disposal in South Carolina - Environmental Marketing Services [emsllcusa.com]
- 4. cleanmanagement.com [cleanmanagement.com]
- 5. Medical Waste Disposal in South Carolina | Stericycle [stericycle.com]
- 6. sc.edu [sc.edu]
Essential Safety and Handling Guidance for SC 34301
Immediate Action Required: Obtain Specific Safety Data Sheet (SDS)
Extensive searches for a Safety Data Sheet (SDS) corresponding to the catalog number SC 34301 from Santa Cruz Biotechnology did not yield a specific document. The product identifier may be incorrect or outdated. It is imperative for laboratory safety that all handling, storage, and disposal procedures are based on the official SDS for the specific chemical in use.
We strongly advise you to contact Santa Cruz Biotechnology directly to obtain the correct and current SDS for your product.
-
Phone: 1-800-457-3801 or +1 831-457-3800
-
Email: --INVALID-LINK--
-
Website: --INVALID-LINK--
In the interim, and as a matter of general laboratory best practice, this document provides essential guidance on the selection and use of Personal Protective Equipment (PPE) for handling potentially hazardous chemicals. The information presented here is based on general safety protocols and should be adapted once the specific hazards of this compound are known from the official SDS.
General Personal Protective Equipment (PPE) Recommendations
The following table summarizes the minimum recommended PPE for handling chemical compounds where the specific hazards have not yet been fully assessed. This information is based on general laboratory safety standards.
| Protection Type | Recommended Equipment | Purpose | Key Considerations |
| Eye and Face Protection | Safety Goggles or Safety Glasses with Side Shields | Protects against chemical splashes, sprays, and airborne particles. | Goggles provide a more complete seal around the eyes. A face shield may be required for procedures with a high risk of splashing. |
| Skin and Body Protection | Chemical-Resistant Lab Coat | Provides a barrier against spills and splashes to the body. | Ensure the lab coat is fully buttoned. The material should be appropriate for the chemicals being handled. |
| Hand Protection | Nitrile Gloves | Protects hands from direct contact with hazardous materials. | Nitrile gloves offer good resistance to a wide range of chemicals. Always check for tears or punctures before use. For prolonged or high-exposure work, consult a glove compatibility chart. Never reuse disposable gloves. |
| Respiratory Protection | NIOSH/MSHA-Approved Respirator | Protects against inhalation of hazardous dust, vapors, or mists. | Use only if required by the specific SDS or if handling the substance outside of a certified chemical fume hood. The type of respirator and cartridge must be selected based on the specific chemical hazards. A formal respiratory protection program, including fit testing, is required. |
Operational and Disposal Plans
Handling:
-
Always handle chemicals in a well-ventilated area, preferably within a certified chemical fume hood.
-
Avoid the creation of dust or aerosols.
-
Wash hands thoroughly after handling and before leaving the laboratory.
-
Ensure an eyewash station and safety shower are readily accessible.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. The specific storage temperature and incompatibilities will be detailed in the product's SDS.
Disposal:
-
All waste generated from handling this compound, including contaminated gloves, empty containers, and excess chemical, must be disposed of as hazardous waste.[1][2]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[1][2]
-
A written standard operating procedure (SOP) for waste disposal may be required.[1]
-
Do not flush chemical waste down the drain.[1]
Procedural Workflow for PPE Selection
The following diagram outlines the logical steps for determining the appropriate PPE when handling any laboratory chemical. This workflow emphasizes the central role of the Safety Data Sheet.
Caption: Workflow for Determining Appropriate Personal Protective Equipment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
